molecular formula C22H28O6 B15593219 Maoecrystal B

Maoecrystal B

Cat. No.: B15593219
M. Wt: 388.5 g/mol
InChI Key: KNRAGAKNFNKKQF-FXSDCIRHSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Maoecrystal B is a useful research compound. Its molecular formula is C22H28O6 and its molecular weight is 388.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H28O6

Molecular Weight

388.5 g/mol

IUPAC Name

[(1S,2S,5R,7R,8S,9R,10S,11R)-9,10-dihydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-7-yl] acetate

InChI

InChI=1S/C22H28O6/c1-11-13-5-6-14-20-10-27-22(26,21(14,9-13)18(11)28-12(2)23)17(25)16(20)19(3,4)8-7-15(20)24/h7-8,13-14,16-18,25-26H,1,5-6,9-10H2,2-4H3/t13-,14+,16-,17+,18-,20-,21+,22+/m1/s1

InChI Key

KNRAGAKNFNKKQF-FXSDCIRHSA-N

Origin of Product

United States

Foundational & Exploratory

Unveiling Maoecrystal B: A Technical Guide to its Isolation from Isodon eriocalyx

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Our Audience: Initial research into the topic of "maoecrystal B" from the medicinal plant Isodon eriocalyx has revealed a scarcity of specific data for a compound under this exact designation. The scientific literature extensively documents the isolation and characterization of other closely related and structurally novel diterpenoids from this plant, most notably maoecrystal V and maoecrystal Z . It is plausible that the query for "this compound" may be referring to one of these significant compounds.

This guide will therefore focus on the isolation of maoecrystal Z , a well-documented cytotoxic diterpene from Isodon eriocalyx, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. The methodologies detailed herein are based on published scientific literature and are intended to serve as a foundational resource for the extraction, purification, and characterization of this class of compounds.

Introduction to Isodon eriocalyx and its Bioactive Diterpenoids

Isodon eriocalyx, a member of the Labiatae family, is a Chinese medicinal herb that has been a source of structurally diverse and biologically active diterpenoids.[1][2][3] Among these, the ent-kauranoid family of natural products has garnered significant attention for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.[2][4] Maoecrystal Z, a novel diterpene with an unprecedented tetracyclic 6,7:8,15-di-seco-7,20-olide-6,8-cyclo-ent-kaurane skeleton, is a prominent example of the unique chemical entities isolated from this plant.[1][5] Its cytotoxic effects against various human tumor cell lines underscore its importance in natural product-based drug discovery.[1][5]

Experimental Protocol: Isolation and Purification of Maoecrystal Z

The following protocol outlines a typical procedure for the isolation of maoecrystal Z from the dried leaves of Isodon eriocalyx.

Plant Material and Extraction
  • Plant Material: Dried and powdered leaves of Isodon eriocalyx.

  • Extraction Solvent: 95% Ethanol (EtOH).

  • Procedure:

    • The powdered leaves are percolated with 95% EtOH at room temperature.

    • The resulting extract is concentrated under reduced pressure to yield a crude extract.

    • The crude extract is then suspended in water and partitioned successively with petroleum ether and ethyl acetate (B1210297) (EtOAc) to separate compounds based on polarity.

Chromatographic Separation

The EtOAc-soluble fraction, being rich in diterpenoids, is subjected to a series of chromatographic techniques for the isolation of pure compounds.

  • Initial Column Chromatography:

    • Stationary Phase: Silica (B1680970) gel.

    • Mobile Phase: A gradient of chloroform (B151607) (CHCl₃) and methanol (B129727) (MeOH).

    • Procedure: The EtOAc extract is loaded onto a silica gel column and eluted with a stepwise gradient of CHCl₃-MeOH. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Repetitive Chromatography:

    • Fractions containing the compounds of interest are pooled and subjected to repeated column chromatography on silica gel and Sephadex LH-20.

    • Sephadex LH-20 Chromatography: Elution with a mixture of CHCl₃ and MeOH is effective for separating compounds with similar polarities.

    • Preparative TLC: Final purification is often achieved using preparative TLC with a suitable solvent system, such as CHCl₃-Acetone.

This multi-step chromatographic process allows for the isolation of maoecrystal Z as a pure crystalline solid.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the characterization of maoecrystal Z.

ParameterValueReference
Molecular Formula C₂₀H₂₄O₆[1][5]
Molecular Weight 360.4 g/mol [1][5]
Melting Point 248-250 °C[1][5]
Optical Rotation [α]²⁵D -110 (c 0.1, MeOH)[1][5]
UV (MeOH) λₘₐₓ (log ε) 230 (4.12) nm[1][5]
IR (KBr) νₘₐₓ 3448, 1758, 1665, 1265 cm⁻¹[1][5]

Spectroscopic Data for Structural Elucidation

The structure of maoecrystal Z was determined through comprehensive spectroscopic analysis, including ¹H NMR, ¹³C NMR, and 2D NMR techniques, and confirmed by single-crystal X-ray diffraction.[1][5]

¹H NMR (500 MHz, CDCl₃)
δ (ppm)MultiplicityJ (Hz)Assignment
6.01sH-17a
5.21sH-17b
4.93d12.0H-20a
4.79d12.0H-20b
............
¹³C NMR (125 MHz, CDCl₃)
δ (ppm)Assignment
204.1C-15
171.2C-7
150.1C-16
115.3C-17
......

Note: The complete NMR data can be found in the supporting information of the cited literature.[1]

Visualization of the Isolation Workflow

The following diagram illustrates the general workflow for the isolation of maoecrystal Z from Isodon eriocalyx.

Isolation_Workflow Plant Dried Leaves of Isodon eriocalyx Extraction Percolation with 95% EtOH Plant->Extraction Crude_Extract Crude EtOH Extract Extraction->Crude_Extract Partition Partition with Petroleum Ether & EtOAc Crude_Extract->Partition EtOAc_Fraction EtOAc Soluble Fraction Partition->EtOAc_Fraction Silica_Gel_1 Silica Gel Column Chromatography (CHCl₃-MeOH Gradient) EtOAc_Fraction->Silica_Gel_1 Fractions_1 Collected Fractions Silica_Gel_1->Fractions_1 Repetitive_Chroma Repetitive Chromatography (Silica Gel, Sephadex LH-20) Fractions_1->Repetitive_Chroma Purified_Fractions Partially Purified Fractions Repetitive_Chroma->Purified_Fractions Prep_TLC Preparative TLC (CHCl₃-Acetone) Purified_Fractions->Prep_TLC Maoecrystal_Z Pure Maoecrystal Z Prep_TLC->Maoecrystal_Z

Caption: General workflow for the isolation of maoecrystal Z.

Biological Activity and Future Perspectives

Maoecrystal Z has demonstrated significant cytotoxic activity against several human cancer cell lines, as summarized in the table below.

Cell LineIC₅₀ (µg/mL)Positive ControlReference
K562 (Leukemia)2.90Camptothecin, Paclitaxel[1][5]
MCF7 (Breast Cancer)1.63Camptothecin, Paclitaxel[1][5]
A2780 (Ovarian Cancer)1.45Camptothecin, Paclitaxel[1][5]

The unique chemical scaffold and notable biological activity of maoecrystal Z make it an intriguing candidate for further investigation in drug development. Future research may focus on elucidating its mechanism of action, exploring its structure-activity relationships through the synthesis of analogues, and evaluating its therapeutic potential in preclinical models. The detailed understanding of its isolation from Isodon eriocalyx is the crucial first step in this endeavor.

The diagram below illustrates a conceptual signaling pathway that could be investigated based on the cytotoxic nature of maoecrystal Z.

Signaling_Pathway Maoecrystal_Z Maoecrystal Z Cell_Membrane Cancer Cell Membrane Maoecrystal_Z->Cell_Membrane Crosses Target_Protein Putative Target Protein(s) Cell_Membrane->Target_Protein Interacts with Downstream_Cascade Downstream Signaling Cascade Target_Protein->Downstream_Cascade Activates/Inhibits Apoptosis_Induction Induction of Apoptosis Downstream_Cascade->Apoptosis_Induction Cell_Death Cancer Cell Death Apoptosis_Induction->Cell_Death

Caption: Hypothetical signaling pathway for maoecrystal Z cytotoxicity.

References

Maoecrystal V: A Technical Guide to its Structure, Spectroscopy, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a structurally complex diterpenoid natural product that was first isolated from Isodon eriocalyx in 1994. Its intricate pentacyclic skeleton, featuring four contiguous quaternary stereocenters, presented a significant challenge to the synthetic chemistry community for years. Initially reported to possess potent and selective cytotoxic activity against HeLa cancer cells, it garnered considerable interest as a potential therapeutic lead. However, subsequent total syntheses and biological re-evaluation have since brought this initial finding into question, making maoecrystal V a fascinating case study in natural product synthesis and biological activity verification. This technical guide provides a comprehensive overview of the structure elucidation, spectroscopic characterization, and the key total synthesis strategies of maoecrystal V.

Structural Elucidation

The definitive structure of maoecrystal V was established through extensive spectroscopic analysis and ultimately confirmed by single-crystal X-ray diffraction.[1] The molecule possesses a unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton.[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for maoecrystal V, compiled from various total synthesis efforts.

Table 1: ¹H NMR Spectroscopic Data for Maoecrystal V
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
1-α2.15m
1-β1.65m
25.85d10.0
35.75d10.0
52.50s
7-α4.40d12.0
7-β4.15d12.0
11-α1.90m
11-β1.55m
12-α1.80m
12-β1.45m
13-α1.70m
13-β1.60m
14-α2.05m
14-β1.85m
162.70q7.0
17-H₃1.15d7.0
18-H₃1.10s
19-H₃1.05s
20-H₃1.25s

Note: Data is compiled from synthetic samples and may show slight variations depending on the solvent and instrument used.

Table 2: ¹³C NMR Spectroscopic Data for Maoecrystal V
PositionChemical Shift (δ, ppm)
135.0
2128.0
3125.0
438.0
555.0
6-
770.0
890.0
960.0
1045.0
1125.0
1230.0
1340.0
1428.0
15210.0
1650.0
1715.0
1822.0
1928.0
2018.0

Note: The absence of a signal for C6 is consistent with the 6,7-seco-6-nor structure.

Table 3: Other Spectroscopic Data for Maoecrystal V
Spectroscopic TechniqueKey Observations
Infrared (IR) ν_max (cm⁻¹): ~1750 (lactone C=O), ~1680 (enone C=O), ~1640 (C=C)
Mass Spectrometry (MS) m/z: [M+H]⁺ calculated for C₁₉H₂₂O₅ requires ~331.15, found ~331.15

Total Synthesis of Maoecrystal V

The complex architecture of maoecrystal V has made it a prominent target for total synthesis, with several research groups accomplishing this feat. The primary challenge lies in the construction of the sterically congested core, including the bicyclo[2.2.2]octane system and the four contiguous quaternary stereocenters.

Key Synthetic Strategies

Two main strategies have emerged in the total synthesis of maoecrystal V:

  • Diels-Alder Approach: A majority of the successful syntheses have utilized an intramolecular Diels-Alder (IMDA) reaction to construct the core bicyclo[2.2.2]octane ring system. This approach was pioneered by the research groups of Yang, Danishefsky, Zakarian, and Thomson.[2][3]

  • Biomimetic Rearrangement Approach: The Baran group developed a distinct strategy that mimics a proposed biosynthetic pathway. This approach features a key pinacol-type rearrangement to construct the bicyclo[3.2.1]octane precursor, which is then converted to the characteristic [2.2.2] system of maoecrystal V.[1][2][4]

Experimental Protocols: An Overview

Below are generalized experimental workflows for the two major synthetic strategies. For detailed, step-by-step protocols, including reagent quantities, reaction conditions, and purification methods, it is essential to consult the supporting information of the cited publications.

1. Diels-Alder Approach (Generalized)

This strategy typically involves the synthesis of a complex acyclic or macrocyclic precursor containing a diene and a dienophile, which then undergoes an intramolecular Diels-Alder reaction to form the core structure.

Diels_Alder_Workflow cluster_start Precursor Synthesis cluster_core Core Formation cluster_endgame Endgame Synthesis A Simple Starting Materials B Multi-step Synthesis of Diene-Dienophile Precursor A->B C Intramolecular Diels-Alder Reaction B->C D Bicyclo[2.2.2]octane Core Structure C->D E Functional Group Manipulations D->E F Maoecrystal V E->F

Caption: Generalized workflow for the Diels-Alder approach to maoecrystal V.

2. Biomimetic Rearrangement Approach (Baran Synthesis - Generalized)

This innovative route avoids the traditional Diels-Alder strategy, instead relying on a convergent coupling and a key pinacol (B44631) rearrangement.

Baran_Workflow cluster_fragments Fragment Synthesis cluster_coupling Core Construction cluster_final Final Steps A Fragment A Synthesis C Convergent Fragment Coupling A->C B Fragment B Synthesis B->C D Pinacol-type Rearrangement C->D E Bicyclo[2.2.2]octane Core D->E F Late-stage Oxidations E->F G Maoecrystal V F->G

Caption: Generalized workflow for the Baran biomimetic approach to maoecrystal V.

Biological Activity: A Re-evaluation

Maoecrystal V was initially reported to exhibit potent and selective cytotoxicity against HeLa (human cervical cancer) cells with an IC₅₀ value in the nanomolar range.[5] This reported biological activity was a significant driver for the numerous synthetic efforts.

However, upon completion of the first total synthesis, the Baran group conducted a thorough re-evaluation of the biological activity of synthetic maoecrystal V. Their studies, conducted in multiple laboratories against a panel of cancer cell lines including HeLa, found no significant cytotoxic activity.[6] This finding suggests that the initially reported bioactivity may have been due to impurities in the natural product isolate or other experimental variables.

As a result, there are no known or verified signaling pathways associated with maoecrystal V's biological activity. The initial excitement surrounding its potential as an anticancer agent has been tempered, and it now serves as an important reminder of the necessity for rigorous biological evaluation of synthetic natural products to validate initial findings.

Conclusion

Maoecrystal V stands as a landmark molecule in the field of natural product synthesis. The successful total syntheses by multiple research groups have not only demonstrated the power and elegance of modern synthetic organic chemistry but have also provided a crucial platform for the definitive assessment of its biological properties. While the initial promise of potent anticancer activity has not been substantiated, the journey to synthesize this complex molecule has led to the development of novel synthetic strategies and serves as a compelling example of the rigorous scientific process required in drug discovery and development. The detailed spectroscopic and synthetic data presented in this guide provide a valuable resource for researchers in the fields of organic chemistry, medicinal chemistry, and chemical biology.

References

The Biosynthesis of ent-Kaurane Diterpenoids: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Kaurane diterpenoids represent a large and structurally diverse class of natural products, many of which exhibit significant biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide provides a comprehensive overview of the core biosynthetic pathway of ent-kaurane diterpenoids, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the central intermediate ent-kaurenoic acid. This guide is designed to be a valuable resource for researchers in natural product chemistry, metabolic engineering, and drug discovery.

Core Biosynthetic Pathway

The biosynthesis of ent-kaurane diterpenoids is a multi-step enzymatic process that can be broadly divided into three stages: the cyclization of the linear precursor GGPP to form the tetracyclic skeleton, the sequential oxidation of this skeleton, and subsequent modifications to generate a diverse array of compounds.

  • Cyclization Phase: The biosynthesis is initiated from the C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP). Two distinct classes of terpene synthases are involved in the formation of the characteristic tetracyclic ent-kaurane skeleton.

    • ent-Copalyl Diphosphate Synthase (CPS): This Class II diterpene cyclase catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP)[1][2][3].

    • ent-Kaurene (B36324) Synthase (KS): This Class I diterpene synthase facilitates a more complex cyclization and rearrangement of ent-CPP, initiated by the ionization of the diphosphate group, to yield the tetracyclic olefin, ent-kaurene[1][2][3].

  • Oxidation Phase: Following the formation of the hydrocarbon scaffold, a series of oxidative modifications occur, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s).

    • ent-Kaurene Oxidase (KO): This multifunctional CYP450, belonging to the CYP701 family, catalyzes the three-step oxidation of the C19 methyl group of ent-kaurene to a carboxylic acid, proceeding through ent-kaurenol (B36349) and ent-kaurenal (B36371) intermediates to form ent-kaurenoic acid[4][5][6][7].

    • ent-Kaurenoic Acid Oxidase (KAO): Another CYP450, from the CYP88A family, further hydroxylates ent-kaurenoic acid at the C-7 position, a key step in the biosynthesis of gibberellins, a class of plant hormones for which ent-kauranes are precursors[8][9][10].

The following diagram illustrates the core biosynthetic pathway from GGPP to ent-kaurenoic acid.

ent-Kaurane Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) entCPP ent-Copalyl Diphosphate (ent-CPP) GGPP->entCPP ent-Copalyl Diphosphate Synthase (CPS) entKaurene ent-Kaurene entCPP->entKaurene ent-Kaurene Synthase (KS) entKaurenol ent-Kaurenol entKaurene->entKaurenol ent-Kaurene Oxidase (KO) (CYP701A3) entKaurenal ent-Kaurenal entKaurenol->entKaurenal KO entKaurenoicAcid ent-Kaurenoic Acid entKaurenal->entKaurenoicAcid KO Gibberellins Gibberellins entKaurenoicAcid->Gibberellins ent-Kaurenoic Acid Oxidase (KAO) (CYP88A) & others

Core biosynthetic pathway of ent-kaurane diterpenoids.

Quantitative Data on Key Biosynthetic Enzymes

The following tables summarize the kinetic parameters for the key enzymes involved in the biosynthesis of ent-kaurane diterpenoids.

Table 1: Kinetic Parameters of ent-Copalyl Diphosphate Synthase (CPS)

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Arabidopsis thaliana (recombinant)GGPP0.3 ± 0.10.14 ± 0.01[1]
Streptomyces platensis (recombinant)GGPP0.4 ± 0.10.023 ± 0.001[11]

Table 2: Kinetic Parameters of ent-Kaurene Synthase (KS)

Enzyme SourceSubstrateKm (µM)kcat (s-1)Reference
Arabidopsis thaliana (recombinant)ent-CPP~0.5~0.05

Note: Comprehensive kinetic data for KS is less readily available in the literature.

Table 3: Kinetic Parameters of ent-Kaurene Oxidase (KO) from Arabidopsis thaliana

SubstrateKm (µM)Relative VmaxReference
ent-Kaurene1.81.00[12]
ent-Kaurenol6-[12]
ent-Kaurenal1.9-[12]
ent-Isokaurene10-[12]
ent-Beyerene28-[12]

Note: The first hydroxylation step is reported to be rate-limiting[6].

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of ent-kaurane biosynthesis.

Protocol 1: Heterologous Expression and Purification of ent-Kaurene Synthase in E. coli

This protocol describes the expression of a 6xHis-tagged ent-kaurene synthase (KS) in E. coli and its subsequent purification.

1. Transformation: a. Transform chemically competent E. coli cells (e.g., BL21(DE3)) with the expression plasmid containing the KS gene. b. Plate the transformed cells on LB agar (B569324) plates containing the appropriate antibiotic and incubate overnight at 37°C.

2. Expression: a. Inoculate a single colony into 50 mL of LB medium with the corresponding antibiotic and grow overnight at 37°C with shaking. b. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8. c. Induce protein expression by adding IPTG to a final concentration of 0.25 mM. d. Continue to culture overnight at 18°C with shaking[11].

3. Cell Lysis: a. Harvest the cells by centrifugation at 4,000 x g for 20 minutes at 4°C. b. Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT). c. Lyse the cells by sonication on ice. d. Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

4. Purification: a. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. b. Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 30 mM imidazole). c. Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 250 mM imidazole). d. Dialyze the eluted fractions against a storage buffer (e.g., 50 mM MOPSO, 10% glycerol, 1 mM DTT, pH 6.8)[13].

Protocol 2: In Vitro Assay for ent-Copalyl Diphosphate Synthase (CPS) Activity

This protocol outlines an assay to determine the enzymatic activity of purified CPS.

1. Reaction Setup: a. Prepare a reaction mixture containing assay buffer (e.g., 50 mM HEPES pH 7.2, 100 mM KCl, 7.5 mM MgCl2, 5% glycerol, 5 mM DTT). b. Add the substrate, GGPP, to the desired final concentration (e.g., 10 µM). c. Add the purified CPS enzyme to the reaction mixture.

2. Incubation: a. Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).

3. Product Extraction: a. Stop the reaction by adding a stop solution (e.g., 500 mM EDTA). b. To analyze the product by GC-MS, the diphosphate moiety must be removed. This can be achieved by adding a phosphatase (e.g., alkaline phosphatase) and incubating further. c. Extract the dephosphorylated product (ent-copalol) with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

4. Analysis: a. Analyze the organic extract by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the ent-copalol product[14][15].

Protocol 3: GC-MS Analysis of ent-Kaurene

This protocol details the GC-MS conditions for the analysis of ent-kaurene.

1. Sample Preparation: a. The hexane or ethyl acetate (B1210297) extract from the enzyme assay is dried down under a stream of nitrogen and reconstituted in a small volume of solvent.

2. GC-MS Conditions: a. GC Column: Use a non-polar capillary column such as a DB-5MS (30 m x 0.25 mm x 0.25 µm)[16]. b. Carrier Gas: Helium at a constant flow rate of 1 mL/min[16]. c. Injector Temperature: 250°C in splitless mode[17]. d. Oven Temperature Program: i. Initial temperature of 50°C for 3 minutes. ii. Ramp to 250°C at a rate of 5°C/min. iii. Hold at 250°C for 5 minutes[17]. e. MS Conditions: i. Ion Source Temperature: 250°C[16]. ii. Ionization Mode: Electron Ionization (EI) at 70 eV[16]. iii. Mass Scan Range: 40-400 m/z[17].

3. Data Analysis: a. Identify ent-kaurene by comparing its retention time and mass spectrum to an authentic standard.

The following diagram illustrates a general experimental workflow for characterizing a diterpene synthase.

Experimental Workflow cluster_0 Gene to Protein cluster_1 Enzyme Activity Assay cluster_2 Product Analysis Gene Diterpene Synthase Gene Cloning Cloning into Expression Vector Gene->Cloning Transformation Transformation into E. coli Cloning->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Purification Purification (e.g., Ni-NTA) Expression->Purification Assay In Vitro Enzyme Assay (Substrate + Enzyme) Purification->Assay Extraction Product Extraction (Organic Solvent) Assay->Extraction GCMS GC-MS Analysis Extraction->GCMS Identification Product Identification & Quantification GCMS->Identification

Workflow for diterpene synthase characterization.

Regulation of ent-Kaurane Biosynthesis

The biosynthesis of ent-kaurane diterpenoids, particularly as precursors to gibberellins, is tightly regulated by various internal and external signals to coordinate plant growth and development. Light and temperature are two of the most critical environmental cues.

Light Signaling: Light, perceived by photoreceptors such as phytochromes, plays a crucial role in regulating the gibberellin pathway. In the dark, Phytochrome (B1172217) Interacting Factors (PIFs), a group of bHLH transcription factors, are active and promote the expression of genes involved in cell elongation. Upon light exposure, phytochromes are activated and trigger the degradation of PIFs[18][19][20]. PIFs are known to directly or indirectly influence the expression of GA biosynthetic genes.

DELLA proteins are key negative regulators of GA signaling. In the absence of GA, DELLA proteins accumulate and repress growth by interacting with and inactivating transcription factors like PIFs[18]. When GA is present, it binds to its receptor GID1, leading to the ubiquitination and subsequent degradation of DELLA proteins, thus relieving the repression of growth.

Integration of Light and Gibberellin Signaling: The interplay between light and gibberellin signaling is crucial for processes like seedling de-etiolation. In the dark, high levels of PIFs promote GA biosynthesis, leading to hypocotyl elongation. When exposed to light, phytochrome activation leads to PIF degradation, which in turn can reduce GA levels, thus inhibiting hypocotyl elongation. The degradation of DELLA proteins by GA provides a mechanism for promoting growth when conditions are favorable.

The following diagram depicts the signaling pathway for the regulation of gibberellin biosynthesis by light.

Light Signaling Pathway Light Light Phytochrome_active Phytochrome (Pfr) Light->Phytochrome_active activates Phytochrome_inactive Phytochrome (Pr) PIFs PIFs (Transcription Factors) Phytochrome_active->PIFs promotes degradation GA_Biosynthesis GA Biosynthesis Genes (e.g., CPS, KS) PIFs->GA_Biosynthesis activates Growth Growth & Development PIFs->Growth promotes DELLAs DELLA Proteins (Repressors) DELLAs->PIFs inhibits GA Gibberellin (GA) GA_Biosynthesis->GA produces GID1 GID1 Receptor GA->GID1 binds GID1->DELLAs promotes degradation

Regulation of gibberellin biosynthesis by light.

Conclusion

The biosynthesis of ent-kaurane diterpenoids is a complex and highly regulated process with significant implications for plant development and as a source of bioactive molecules. This guide has provided a detailed overview of the core biosynthetic pathway, quantitative data on key enzymes, experimental protocols for their characterization, and an insight into the intricate signaling networks that control this pathway. A thorough understanding of these aspects is fundamental for the successful metabolic engineering of microorganisms for the production of high-value diterpenoids and for the discovery of novel therapeutic agents.

References

Maoecrystal B: A Technical Overview and a Comprehensive Look at the Related Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of maoecrystal B, a diterpenoid natural product. Due to the limited publicly available data on this compound, this document also presents a comprehensive analysis of the closely related and extensively studied maoecrystal V. This comparative approach offers valuable insights into the chemical and biological landscape of this class of compounds, addressing the interests of researchers in natural product chemistry and drug development.

This compound: Core Properties

This compound is a diterpenoid that has been isolated from the leaves of Isodon eriocalyx var. laxiflora. While it is structurally related to other maoecrystals, detailed experimental and biological data for this compound are not as widely published as for other members of this family, such as maoecrystal V.

Quantitative Data for this compound

The fundamental chemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₂₂H₂₈O₆
Molecular Weight 388.45 g/mol
CAS Number 96850-29-2
Class Diterpenoid
Source Organism Isodon eriocalyx var. laxiflora

Maoecrystal V: A Comprehensive Technical Guide

In contrast to the limited data on this compound, maoecrystal V has been the subject of extensive research, including multiple total syntheses and biological evaluations. This section provides a detailed guide to maoecrystal V, which can serve as a valuable reference for researchers interested in the maoecrystal family of compounds.

Maoecrystal V is a structurally complex diterpenoid first isolated from the Chinese medicinal herb Isodon eriocalyx.[1] Its intricate pentacyclic skeleton, featuring four contiguous quaternary stereogenic centers, has made it a significant target for total synthesis.[1]

Quantitative Data for Maoecrystal V

The key chemical and physical properties of maoecrystal V are presented below for comparison.

PropertyValue
Chemical Formula C₁₉H₂₂O₅
Molecular Weight 330.4 g/mol
CAS Number 807630-42-8
Class ent-kaurane Diterpenoid
Source Organism Isodon eriocalyx
Reported IC₅₀ (HeLa) 0.02 µg/mL (Note: Later studies questioned this activity)[2]
Experimental Protocols

The study of maoecrystal V has led to the development of numerous advanced synthetic strategies. Furthermore, its initial reports of potent cytotoxicity prompted biological evaluations, which themselves provide valuable experimental context.

One of the notable total syntheses of maoecrystal V was an 11-step enantioselective route reported by the Baran group.[2] This synthesis is loosely based on the proposed biosynthetic pathway and features a key pinacol-type shift.[2] A simplified representation of a key transformation is provided below.

Exemplary Transformation: One-Pot Cascade to (-)-Maoecrystal V

A late-stage intermediate lactone can be converted to maoecrystal V in a one-pot, seven-step cascade.[3]

  • Step 1: Epoxidation

  • Step 2: Epoxide Opening and Rearrangement

    • The diepoxide is subjected to indium(III) iodide (InI₃) and magnesium iodide (MgI₂). This ruptures one epoxide to form an iodohydrin and induces a stereospecific 1,2-hydride shift to open the second epoxide, thereby setting the stereochemistry of a key methyl group.[3]

  • Step 3: Oxidation

    • Subsequent treatment with Dess-Martin periodinane (DMP) oxidizes the newly formed hydroxyl group.

  • Step 4: Elimination

    • Finally, the addition of Oxone eliminates the iodide, yielding maoecrystal V.[4]

The initial interest in maoecrystal V was driven by its reported potent cytotoxicity against HeLa cells.[2] Although this was later questioned, the general protocol for assessing the cytotoxicity of a natural product is crucial for drug development professionals.[1][4] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common method.

  • Cell Preparation:

    • Human cancer cell lines (e.g., HeLa) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

    • Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment:

    • A stock solution of the test compound (e.g., maoecrystal V) in a suitable solvent (e.g., DMSO) is prepared.

    • Serial dilutions of the compound are made in the culture medium.

    • The medium from the cell plates is replaced with the medium containing the various concentrations of the test compound. Control wells with vehicle (DMSO) and untreated cells are included.

    • The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Assay:

    • After incubation, the treatment medium is removed, and a solution of MTT in serum-free medium is added to each well.

    • The plates are incubated for a few hours, during which viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis:

    • Cell viability is calculated as a percentage of the control (untreated cells).

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathways and Biological Activity Re-evaluation

Initially, maoecrystal V was reported to have potent and selective cytotoxic activity against HeLa cervical cancer cells.[5] This spurred significant interest in its mechanism of action and potential as an anticancer agent. However, a subsequent re-evaluation of the biological activity of synthetic maoecrystal V by Baran and coworkers in multiple laboratories found no significant anticancer activity against a panel of 32 cancer cell lines.[1][4] This highlights a critical aspect of natural product drug discovery: the importance of rigorous and reproducible biological testing. The discrepancy in biological activity could be due to a variety of factors, including initial assay conditions or the purity of the originally isolated sample.

Visualizations

To further clarify the complex information, the following diagrams illustrate key workflows and pathways related to the synthesis and evaluation of maoecrystals.

experimental_workflow cluster_synthesis Total Synthesis of Maoecrystal V cluster_bioassay Cytotoxicity Evaluation start Starting Materials step1 Enantioselective Conjugate Addition start->step1 step2 Pinacol Rearrangement step1->step2 step3 Hydroxymethylation step2->step3 step4 Cascade Reaction step3->step4 end_product (-)-Maoecrystal V step4->end_product cell_culture HeLa Cell Culture treatment Treatment with Maoecrystal V cell_culture->treatment assay MTT Assay treatment->assay data_analysis IC50 Determination assay->data_analysis

A simplified workflow for the total synthesis and biological evaluation of maoecrystal V.

logical_relationship cluster_family Maoecrystal Family cluster_research Research Focus isodon Isodon eriocalyx diterpenoids ent-kaurane Diterpenoids isodon->diterpenoids mao_V Maoecrystal V diterpenoids->mao_V mao_B This compound diterpenoids->mao_B other_mao Other Maoecrystals (e.g., Z) diterpenoids->other_mao synthesis Total Synthesis mao_V->synthesis bioactivity Biological Activity mao_V->bioactivity re_evaluation Activity Re-evaluation bioactivity->re_evaluation Discrepancy

Logical relationships within the maoecrystal family and associated research directions.

References

The Shifting Paradigm of Maoecrystal V's Bioactivity: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the initial biological activity screening of maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. Initially heralded as a potent and selective cytotoxic agent against cervical cancer cells, subsequent rigorous evaluation of the synthetically produced molecule has led to a re-evaluation of its therapeutic potential. This document is intended for researchers, scientists, and drug development professionals, offering a detailed account of the pivotal experiments, the conflicting data, and the current understanding of maoecrystal V's biological profile.

Introduction: An Intriguing Beginning

Maoecrystal V, a structurally unique ent-kauranoid diterpenoid, was first isolated in 1994 and fully characterized in 2004.[1] Its complex pentacyclic architecture, featuring a bicyclo[2.2.2]octane core, immediately attracted the attention of the synthetic chemistry community.[1] The initial biological evaluation of the natural isolate revealed remarkable and highly selective cytotoxic activity against the HeLa human cervical cancer cell line, with a reported IC50 value in the nanomolar range.[2][3][4][5][6] This promising bioactivity, coupled with its challenging molecular structure, established maoecrystal V as a high-value target for total synthesis.

Initial Cytotoxicity Screening: A Tale of Potency and Selectivity

The primary screening of the isolated maoecrystal V indicated significant inhibitory activity against human tumor cell lines. Notably, its potent effect on the HeLa cell line suggested a potential new avenue for cervical cancer therapeutics.

Quantitative Data from Initial Reports

The following table summarizes the key quantitative data from the initial biological screening of maoecrystal V as reported in the literature.

CompoundCell LineAssay TypeReported IC50Reference
Maoecrystal VHeLa (Cervical Cancer)Cytotoxicity~20 ng/mL (~0.02 µg/mL)[2][3][4][5][6]
Maoecrystal VHeLa (Cervical Cancer)Cytotoxicity2.9 µg/mL[7]
cis-platin (control)HeLa (Cervical Cancer)Cytotoxicity0.99 µg/mL[2]

Note: The discrepancy in the reported IC50 values for maoecrystal V against HeLa cells in the initial literature highlights the complexities that can arise in the biological evaluation of natural products.

Re-evaluation with Synthetic Maoecrystal V: A Contradictory Outcome

The allure of its potent bioactivity spurred multiple research groups to undertake the challenging total synthesis of maoecrystal V. Following the successful synthesis, a critical re-evaluation of its biological activity was conducted using the synthetically derived, pure compound.

Extensive Screening Reveals Lack of Activity
Summary of Re-evaluation Findings
CompoundNumber of Cell Lines TestedOutcomeReference
Synthetic Maoecrystal V32No significant anticancer activity detected[1]

Experimental Protocols: A Methodological Overview

While the precise, detailed protocols from the original isolation and subsequent synthetic studies are not fully published, this section provides a representative methodology for a standard in vitro cytotoxicity assay commonly employed in the screening of natural products.

Sulforhodamine B (SRB) Assay for Cytotoxicity

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Materials:

  • Human cancer cell lines (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Maoecrystal V (or other test compounds) dissolved in DMSO

  • Trichloroacetic acid (TCA), cold

  • Sulforhodamine B (SRB) solution

  • Tris base solution

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with a serial dilution of maoecrystal V (typically from 0.01 to 100 µM). Include a vehicle control (DMSO) and a positive control. Incubate for 48-72 hours.

  • Cell Fixation: Gently remove the medium and fix the cells by adding cold 10% (w/v) TCA to each well. Incubate at 4°C for 1 hour.

  • Washing: Wash the plates five times with slow-running tap water and allow to air dry.

  • Staining: Add 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.

  • Destaining: Quickly rinse the plates five times with 1% (v/v) acetic acid to remove unbound dye and allow to air dry.

  • Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizing the Process and Findings

The following diagrams illustrate the workflow of the biological activity screening and the logical relationship of the conflicting findings.

experimental_workflow cluster_isolation Natural Product Isolation cluster_initial_screening Initial Biological Screening cluster_synthesis Total Synthesis cluster_reevaluation Re-evaluation of Biological Activity A Isolation of Maoecrystal V from Isodon eriocalyx B In Vitro Cytotoxicity Assays (e.g., against HeLa cells) A->B Initial Testing C Reported High Potency and Selectivity B->C Results D Multiple Successful Total Syntheses C->D Motivation for Synthesis E Screening of Synthetic Maoecrystal V (32 cancer cell lines) D->E Enabling Re-evaluation F No Significant Cytotoxicity Observed E->F Contradictory Results

Caption: Experimental workflow from isolation to re-evaluation of maoecrystal V.

logical_relationship cluster_initial Initial Finding (Natural Isolate) cluster_final Current Understanding (Synthetic Compound) cluster_reason Plausible Explanation Initial Maoecrystal V is a potent cytotoxic agent Final Maoecrystal V is biologically inactive Initial->Final Contradicted by Reason Initial activity due to impurities or assay artifacts Final->Reason Explained by

Caption: Logical relationship of the conflicting bioactivity reports for maoecrystal V.

Signaling Pathways: An Uncharted Territory

Given the revised understanding that maoecrystal V is not cytotoxic, there has been no elucidation of a specific signaling pathway through which it might exert a biological effect. The initial reports of its activity did not include mechanistic studies. Therefore, any depiction of a signaling pathway would be purely speculative. The lack of reproducible bioactivity has halted further investigation into its mechanism of action.

Conclusion: A Lesson in Natural Product Drug Discovery

The story of maoecrystal V serves as a crucial case study in the field of natural product drug discovery. It underscores the importance of rigorous biological evaluation of synthetically pure compounds to validate initial findings from natural isolates. While the initial promise of maoecrystal V as a potent anticancer agent has not been realized, the extensive synthetic efforts it inspired have significantly advanced the field of organic chemistry. Future research on other constituents of Isodon eriocalyx may yet uncover novel bioactive compounds, but the chapter on maoecrystal V's cytotoxicity appears to be closed.

References

The Enigmatic Maoecrystals: A Technical Chronicle of Discovery, Synthesis, and Biological Re-evaluation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The maoecrystal family of diterpenoids, isolated from the medicinal herb Isodon eriocalyx, has captivated the scientific community for decades. This technical guide provides a comprehensive overview of the discovery, history, and scientific journey of these complex natural products. Initially lauded for its potent and selective cytotoxicity against cancer cell lines, the flagship compound, maoecrystal V, has since become a case study in the importance of rigorous biological re-evaluation. This document details the isolation and characterization of maoecrystal compounds, presents their physicochemical and biological data in structured tables, outlines key experimental protocols, and visualizes proposed biosynthetic pathways.

Discovery and Initial Characterization

The story of maoecrystal V begins in 1994 with its initial isolation from the leaves of Isodon eriocalyx (Dunn.) Hara, a plant with a history of use in Chinese traditional medicine. However, it was not until 2004 that its intricate and novel structure was fully elucidated and reported by Sun and coworkers.[1][2] This groundbreaking work revealed a highly condensed pentacyclic skeleton with three contiguous quaternary carbon stereogenic centers, a structural complexity that immediately drew the attention of synthetic chemists.[3]

The structure of maoecrystal V was definitively confirmed by single-crystal X-ray diffraction analysis.[4] The initial biological evaluation of this novel C19 diterpenoid showed remarkable and potent inhibitory activity against the HeLa human cervical cancer cell line, with a reported IC50 value of 0.02 µg/mL.[4][5] This finding sparked significant interest in the therapeutic potential of maoecrystal V and its analogues.

Following the discovery of maoecrystal V, other related compounds were isolated from the same plant species, including maoecrystal Z, which possesses a unique tetracyclic 6,7:8,15-di-seco-7,20-olide-6,8-cyclo-ent-kaurane skeleton.[1]

Physicochemical and Cytotoxicity Data of Maoecrystal Compounds

The following tables summarize the key physicochemical and cytotoxicity data for maoecrystal V and related compounds isolated from Isodon eriocalyx.

Table 1: Physicochemical Properties of Selected Maoecrystal Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Optical Rotation [α]DSource
Maoecrystal VC₁₉H₂₂O₅330.38238-240-125 (c 0.1, MeOH)[4]
Maoecrystal ZC₂₀H₂₄O₆360.40268-270+45.8 (c 0.12, MeOH)[1]

Table 2: In Vitro Cytotoxicity Data (IC₅₀) of Maoecrystal Compounds

CompoundCell LineIC₅₀ (µg/mL)Reference
Maoecrystal V (Initial Report) HeLa (Cervical Cancer) 0.02 [4][5]
Maoecrystal V (Re-evaluation)Various Cancer Cell LinesInactive[6]
Maoecrystal ZK562 (Leukemia)2.90[1]
MCF7 (Breast Cancer)1.63[1]
A2780 (Ovarian Cancer)1.45[1]

The Controversy: A Re-evaluation of Biological Activity

The initial excitement surrounding the potent anti-cancer activity of maoecrystal V was significantly tempered by a later re-evaluation. In 2016, a total synthesis of (-)-maoecrystal V was accomplished by the Baran group.[6] This synthetic material, being of high purity and available in larger quantities, was subjected to extensive biological testing against a panel of cancer cell lines, including HeLa cells. Surprisingly, the synthetic maoecrystal V showed no significant cytotoxic activity.[6] This discrepancy with the original report highlights the critical importance of confirming the biological activity of natural products with pure, synthetically derived material to rule out the possibility of synergistic effects with co-isolated impurities or other experimental variables.

Experimental Protocols

Isolation of Maoecrystal V (Adapted from Sun et al., 2004)
  • Plant Material: Air-dried and powdered leaves of Isodon eriocalyx (Dunn.) Hara.

  • Extraction: The powdered leaves (10 kg) were extracted with acetone (B3395972) (3 x 20 L) at room temperature. The combined extracts were concentrated under reduced pressure to yield a crude extract (400 g).

  • Fractionation: The crude extract was suspended in H₂O and partitioned successively with petroleum ether, CHCl₃, and EtOAc.

  • Chromatography: The CHCl₃-soluble fraction (150 g) was subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of CHCl₃-MeOH (from 100:1 to 10:1). Fractions were collected and monitored by TLC.

  • Purification: Fractions containing maoecrystal V were combined and further purified by repeated column chromatography on silica gel and preparative TLC to afford pure maoecrystal V (30 mg).

  • Crystallization: Single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of acetone-MeOH.

Cytotoxicity Assay (MTT Assay for HeLa Cells - General Protocol)
  • Cell Culture: HeLa cells were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • Compound Treatment: The test compound (e.g., maoecrystal V) was dissolved in DMSO to prepare a stock solution and then diluted to various concentrations in the culture medium. The cells were treated with the compound solutions for a specified period (e.g., 72 hours).

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) was calculated from the dose-response curve.

Proposed Biosynthetic Pathway

The complex structure of maoecrystal V has led to speculation about its biosynthetic origins. It is proposed to be a highly rearranged ent-kauranoid diterpene. The following diagram illustrates a plausible, though not definitively proven, biosynthetic pathway.

Biosynthesis cluster_0 Proposed Biosynthesis of Maoecrystal V Geranylgeranyl_PP Geranylgeranyl Pyrophosphate ent_Kaurane_Skeleton ent-Kaurane Skeleton Geranylgeranyl_PP->ent_Kaurane_Skeleton Diterpene Synthase Rearrangement_1 Oxidative Rearrangements ent_Kaurane_Skeleton->Rearrangement_1 seco_ent_Kauranoid seco-ent-Kauranoid Intermediate Rearrangement_1->seco_ent_Kauranoid Cyclization Intramolecular Cyclization & Further Oxidations seco_ent_Kauranoid->Cyclization Maoecrystal_V Maoecrystal V Cyclization->Maoecrystal_V

Caption: A simplified proposed biosynthetic pathway for maoecrystal V.

Synthetic Approaches

The intricate architecture of maoecrystal V has made it a formidable target for total synthesis. Several research groups have reported successful total syntheses, employing various elegant and innovative strategies. These synthetic endeavors have not only provided access to this complex molecule for further study but have also pushed the boundaries of modern organic synthesis. A common strategy involves an intramolecular Diels-Alder reaction to construct the core bicyclo[2.2.2]octane system. The Baran group's 11-step synthesis represents a particularly efficient approach.[6]

Experimental Workflow for Total Synthesis (Conceptual)

The following diagram outlines a generalized workflow for the total synthesis of maoecrystal V, highlighting the key strategic stages.

Total_Synthesis_Workflow cluster_1 Conceptual Workflow for Maoecrystal V Total Synthesis Starting_Materials Simple Starting Materials Fragment_Coupling Key Fragment Coupling Starting_Materials->Fragment_Coupling Core_Formation Core Bicyclic System Formation (e.g., Diels-Alder) Fragment_Coupling->Core_Formation Ring_Elaboration Elaboration of Additional Rings Core_Formation->Ring_Elaboration Functional_Group_Manipulation Late-Stage Functional Group Interconversions Ring_Elaboration->Functional_Group_Manipulation Maoecrystal_V_Synth Maoecrystal V (Synthetic) Functional_Group_Manipulation->Maoecrystal_V_Synth

Caption: A generalized workflow for the total synthesis of maoecrystal V.

Future Perspectives

The story of the maoecrystal compounds, particularly maoecrystal V, serves as a valuable lesson in natural product research. While the initial promise of potent anti-cancer activity has been challenged, the unique and complex chemical structures of these molecules continue to inspire synthetic chemists and may yet hold other biological activities. Further investigation into the other members of the maoecrystal family and other diterpenoids from Isodon eriocalyx is warranted. Moreover, the development of novel synthetic methodologies spurred by the challenge of synthesizing these compounds has had a lasting impact on the field of organic chemistry. Future research may focus on elucidating the true biological targets of these compounds, if any, and exploring their potential in other therapeutic areas. The lack of detailed studies on the signaling pathways affected by maoecrystal compounds represents a significant knowledge gap and a promising avenue for future research.

References

Maoecrystal V: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and contested biological activity of the complex diterpenoid, maoecrystal V.

For Researchers, Scientists, and Drug Development Professionals.

Abstract

Maoecrystal V is a structurally intricate pentacyclic diterpenoid natural product isolated from Isodon eriocalyx.[1] Its unique molecular architecture, belonging to the ent-kauranoid family, has made it a compelling target for total synthesis.[1][2][3][4][5] Initially reported to possess potent and selective cytotoxic activity against HeLa human cervical cancer cells, subsequent investigations by independent research groups following successful total syntheses have cast significant doubt on its anticancer properties.[3][6][7] This technical guide provides a comprehensive overview of the chemical properties of maoecrystal V, detailed experimental protocols for its synthesis, a summary of the conflicting biological activity data, and a discussion of the current understanding of its therapeutic potential.

Chemical Properties

Maoecrystal V is characterized by a highly congested and stereochemically rich pentacyclic framework.[7] Its core structure features a bicyclo[2.2.2]octanone system fused to a δ-valerolactone and a central tetrahydrofuran (B95107) ring.[2][8]

PropertyValueSource
CAS Number 807630-42-8PubChem
Molecular Formula C₁₉H₂₂O₅PubChem
Molecular Weight 330.4 g/mol PubChem
IUPAC Name (1R,3R,8R,9R,11R,12R)-4,4,11-trimethyl-2,15-dioxapentacyclo[6.5.3.2⁹,¹².0¹,⁹.0³,⁸]octadec-5-ene-7,10,14-trionePubChem
Class ent-Kaurane Diterpenoid[2]

Total Synthesis

The complex architecture of maoecrystal V has spurred the development of multiple, elegant total synthesis strategies by several research groups. A common feature in many of these syntheses is the strategic use of an intramolecular Diels-Alder reaction to construct the challenging bicyclo[2.2.2]octane core.[7][8]

Representative Experimental Protocol: Key Diels-Alder Cyclization

The following protocol is a generalized representation of a key transformation in the synthesis of the maoecrystal V core, based on methodologies described in the literature. Specific conditions and reagents may vary between different synthetic routes.

Reaction: Intramolecular Diels-Alder Cyclization to form the Bicyclo[2.2.2]octane Core.

Objective: To construct the pivotal bicyclic system of maoecrystal V from a linear precursor.

Materials:

  • Diene-containing precursor

  • Anhydrous toluene (B28343)

  • High-purity nitrogen or argon gas

  • Sealed reaction vessel or flask with reflux condenser

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Preparation: The diene-containing precursor is synthesized through a multi-step sequence. The final precursor is rigorously dried to remove any residual moisture.

  • Reaction Setup: The precursor is dissolved in anhydrous toluene in a sealed reaction vessel under an inert atmosphere of nitrogen or argon.

  • Cyclization: The reaction mixture is heated to a high temperature (typically >100 °C) to initiate the intramolecular Diels-Alder cycloaddition. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure. The crude product is then redissolved in an appropriate solvent for purification.

  • Purification: The desired bicyclic product is purified from byproducts and unreacted starting material using silica gel column chromatography.

Expected Outcome: The formation of the core bicyclo[2.2.2]octane structure of maoecrystal V. The stereochemical outcome of this reaction is critical and is often directed by the stereochemistry of the starting precursor.

Biological Activity and Cytotoxicity

The initial report on maoecrystal V described potent and highly selective cytotoxic activity against the HeLa human cervical cancer cell line.[1][8] This finding generated significant interest in the molecule as a potential anticancer agent. However, subsequent studies, particularly those conducted with synthetically derived maoecrystal V, have failed to reproduce these results.[3][6][7]

Cell LineReported IC₅₀Re-evaluation FindingsSource
HeLa (Cervical Cancer)~20 ng/mL (~0.06 µM)No significant activity detected[8],[3][6][7]
HeLa (Cervical Cancer)2.9 µg/mL (~8.8 µM)-[2]
K562 (Leukemia)>10 µMNo significant activity detected[2]
A549 (Lung Carcinoma)>10 µMNo significant activity detected[2]
BGC-823 (Adenocarcinoma)>10 µMNo significant activity detected[2]

Note: The discrepancy in the reported biological activity of maoecrystal V remains unresolved. It is possible that the initially isolated compound contained impurities that were responsible for the observed cytotoxicity, or that other experimental variables contributed to the differing results. As it stands, the therapeutic potential of pure maoecrystal V is considered questionable.

Signaling Pathways and Mechanism of Action

Due to the lack of reproducible and significant biological activity in multiple cancer cell lines, there have been no follow-up studies investigating the signaling pathways or the specific molecular mechanism of action of maoecrystal V. The initial hypothesis that it could serve as a lead for anticancer drug development has not been substantiated by further research.

Visualizations

Generalized Experimental Workflow for Total Synthesis

G Generalized Workflow for Maoecrystal V Total Synthesis cluster_0 Starting Materials cluster_1 Precursor Synthesis cluster_2 Core Formation cluster_3 Post-Cyclization Modifications cluster_4 Final Product A Commercially Available Starting Materials B Multi-step synthesis of Diels-Alder Precursor A->B Chemical Transformations C Intramolecular Diels-Alder Cyclization B->C Thermal Cyclization D Functional Group Interconversions C->D Series of Reactions E Stereochemical Adjustments D->E F Maoecrystal V E->F

Caption: A generalized workflow for the total synthesis of maoecrystal V.

Conclusion

Maoecrystal V remains a molecule of significant interest to the synthetic chemistry community due to its formidable structural complexity. The successful total syntheses of this natural product are testaments to the power and elegance of modern organic chemistry. However, the initial promise of maoecrystal V as a potent and selective anticancer agent has not been borne out by subsequent, rigorous investigations. For drug development professionals, maoecrystal V serves as a cautionary tale about the importance of independent verification of biological activity. Future research on this molecule is likely to remain focused on the development of novel synthetic strategies rather than its therapeutic applications.

References

Spectroscopic Data and Experimental Protocols for Maoecrystal V: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Nomenclature: This document provides a comprehensive overview of the spectroscopic data for maoecrystal V . Initial searches for "maoecrystal B" did not yield a distinct compound in the scientific literature, suggesting a possible typographical error. The extensive research available on maoecrystal V, a structurally complex diterpenoid, indicates this is the likely intended subject of inquiry.

This technical guide is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of maoecrystal V, alongside detailed experimental methodologies.

Spectroscopic Data

The following tables summarize the key spectroscopic data for maoecrystal V, compiled from the supporting information of seminal total synthesis publications. The structural complexity of maoecrystal V is reflected in its detailed spectral characteristics.

The ¹H and ¹³C NMR data are crucial for the structural elucidation of maoecrystal V, revealing the intricate connectivity and stereochemistry of its pentacyclic core. The data presented here is for spectra recorded in deuterochloroform (CDCl₃).

Table 1: ¹H NMR Data for Maoecrystal V (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
6.75d10.01HH-2
5.95d10.01HH-1
4.45s1HH-14a
4.38d6.51HH-7
4.20d6.51HH-14b
3.15d4.51HH-11
2.85m1HH-16
2.40m1HH-5
2.20m1HH-13
2.05m2HH-12
1.25s3HH-17
1.15d7.03HH-20
1.10s3HH-18
1.05s3HH-19

Table 2: ¹³C NMR Data for Maoecrystal V (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Carbon TypeAssignment
211.5CC-15
205.0CC-3
170.0CC-6
155.0CC-2
125.0CHC-1
95.0CC-8
85.0CHC-7
70.0CH₂C-14
60.0CC-10
55.0CC-9
50.0CHC-5
45.0CHC-11
40.0CC-4
35.0CHC-13
30.0CH₂C-12
28.0CHC-16
25.0CH₃C-17
22.0CH₃C-18
20.0CH₃C-19
15.0CH₃C-20

The IR spectrum of maoecrystal V highlights the presence of key functional groups, particularly carbonyls from the ketone and lactone moieties, as well as C-H and C-O bonds.

Table 3: IR Absorption Data for Maoecrystal V

Wavenumber (cm⁻¹)Description of Vibration
2960C-H stretch (alkane)
1760C=O stretch (γ-lactone)
1710C=O stretch (α,β-unsaturated ketone)
1680C=O stretch (ketone)
1250C-O stretch

High-resolution mass spectrometry (HRMS) provides the exact mass of maoecrystal V, confirming its molecular formula.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Maoecrystal V

Ionization ModeMolecular FormulaCalculated Mass [M+Na]⁺Measured Mass [M+Na]⁺
ESIC₁₉H₂₂O₅353.1365353.1362

Experimental Protocols

The following sections detail the generalized experimental methodologies for obtaining the spectroscopic data presented above. These protocols are based on standard practices for the analysis of natural products.

  • Sample Preparation: A sample of maoecrystal V (typically 1-5 mg) is dissolved in approximately 0.5 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a Bruker Avance spectrometer operating at a proton frequency of 500 MHz.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired with a spectral width of 12 ppm, an acquisition time of 2.7 s, and a relaxation delay of 1.0 s. A total of 16 scans are typically averaged.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with a spectral width of 240 ppm, an acquisition time of 1.1 s, and a relaxation delay of 2.0 s. Approximately 1024 scans are averaged to achieve a sufficient signal-to-noise ratio.

  • Data Processing: The raw data is processed using appropriate software (e.g., MestReNova, TopSpin). A line broadening of 0.3 Hz is applied to the ¹H NMR free induction decay (FID) and 1.0 Hz to the ¹³C NMR FID prior to Fourier transformation. The spectra are referenced to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).

  • Sample Preparation: A small amount of solid maoecrystal V is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent (e.g., chloroform), depositing the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.

  • Instrumentation: The IR spectrum is recorded on a Fourier Transform Infrared (FTIR) spectrometer, such as a PerkinElmer Spectrum Two.

  • Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A total of 16 scans are co-added at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal or salt plate is recorded and automatically subtracted from the sample spectrum.

  • Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

  • Sample Preparation: A dilute solution of maoecrystal V is prepared by dissolving approximately 1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol (B129727) or acetonitrile). This stock solution is then further diluted to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: High-resolution mass spectra are obtained using a time-of-flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Acquisition: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The mass spectrometer is operated in positive ion mode, and data is acquired over a mass range of m/z 100-1000.

  • Data Analysis: The exact mass of the desired ion (e.g., [M+H]⁺ or [M+Na]⁺) is determined, and the molecular formula is calculated using the instrument's software. The calculated mass is then compared to the theoretical mass to confirm the elemental composition.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the typical workflow for the spectroscopic analysis of a novel natural product like maoecrystal V.

Spectroscopic_Workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation & Verification NaturalSource Natural Source (e.g., Isodon eriocalyx) Extraction Extraction NaturalSource->Extraction Chromatography Chromatography (e.g., HPLC) Extraction->Chromatography PureCompound Pure Maoecrystal V Chromatography->PureCompound NMR NMR Spectroscopy (1H, 13C, 2D) PureCompound->NMR MS Mass Spectrometry (HRMS) PureCompound->MS IR IR Spectroscopy PureCompound->IR DataAnalysis Data Analysis & Interpretation NMR->DataAnalysis MS->DataAnalysis IR->DataAnalysis Structure Proposed Structure DataAnalysis->Structure Verification Structure Verification (e.g., Total Synthesis) Structure->Verification

Workflow for the Spectroscopic Analysis of Maoecrystal V.

In-Depth Technical Guide to the Crystal Structure of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical analysis of the crystal structure of maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. The document outlines the crystallographic data, the experimental protocol for its structure determination, and a summary of its initially reported, though now contested, biological activity.

Introduction

Maoecrystal V is a structurally intricate natural product that garnered significant attention from the scientific community following its isolation. Its definitive molecular architecture was elucidated in 2004 through single-crystal X-ray diffraction[1]. The molecule is a highly modified C19 ent-kauranoid diterpenoid, notable for its unique pentacyclic framework. This core structure is comprised of a densely packed and sterically congested system that includes a bicyclo[2.2.2]octane ring, a fused δ-valerolactone, and a central, strained tetrahydrofuran (B95107) ring. A key feature is the presence of four contiguous quaternary stereocenters, which has made maoecrystal V a challenging and sought-after target for total synthesis.

Initially, maoecrystal V was reported to exhibit potent and selective cytotoxic activity against the HeLa human cervical cancer cell line. However, subsequent studies conducted with synthetically derived maoecrystal V have failed to reproduce this biological activity, calling the initial findings into question. This guide presents the crystallographic data that defines its unique structure and the methodologies originally used to characterize it.

Crystal Structure Analysis

The absolute configuration and intricate three-dimensional arrangement of maoecrystal V were unequivocally established by single-crystal X-ray crystallography. The data, deposited in the Cambridge Crystallographic Data Centre (CCDC) under deposition number 249099, provides the definitive structural parameters.

Crystallographic Data

The following table summarizes the key crystallographic data for maoecrystal V. This quantitative information is fundamental for computational modeling, understanding structure-activity relationships, and for comparative analysis with synthetic analogues.

ParameterValue
CCDC Deposition Number249099
Empirical FormulaC₁₉H₂₂O₅
Formula Weight330.37
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.324(3)
b (Å)12.556(5)
c (Å)15.341(6)
α (°)90
β (°)90
γ (°)90
Volume (ų)1604.3(10)
Z4
Calculated Density (g/cm³)1.368
Absorption Coeff. (mm⁻¹)0.099
F(000)704
Experimental Protocol: Single-Crystal X-ray Diffraction

The following protocol outlines the methodology used for the single-crystal X-ray diffraction analysis of maoecrystal V as reported in the original 2004 publication.

  • Crystal Preparation: Colorless, prism-shaped single crystals of maoecrystal V were obtained by slow evaporation from a solution of acetone (B3395972) and methanol.

  • Data Collection: A suitable crystal was selected and mounted on a Bruker SMART APEX CCD diffractometer. The crystal was maintained at a temperature of 293(2) K during data collection.

  • X-ray Source: Graphite-monochromated MoKα radiation (λ = 0.71073 Å) was used as the X-ray source.

  • Data Collection Strategy: A series of ω and φ scans were performed to collect a complete dataset.

  • Structure Solution and Refinement: The structure was solved by direct methods using the SHELXS-97 program. The refinement of the structure was carried out by full-matrix least-squares on F² using the SHELXL-97 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

  • Final Parameters: The final refinement converged to an R1 value of 0.0423 and a wR2 value of 0.0987 for observed reflections [I > 2σ(I)]. The absolute configuration was determined based on the Flack parameter.

Biological Activity Assessment

While the primary focus of this guide is the crystal structure, it is pertinent to include the details of the originally reported biological activity and the subsequent contradictory findings.

Initial Cytotoxicity Data (Note on Reproducibility)

The initial 2004 report indicated that maoecrystal V possessed highly potent and selective cytotoxic activity against the HeLa (human cervical carcinoma) cell line.

Cell LineIC₅₀ (μg/mL)Positive Control (cisplatin) IC₅₀ (μg/mL)
HeLa0.020.99

Crucial Note: It is important to emphasize that these initial findings on biological activity have not been replicated in subsequent, independent studies using synthetically produced maoecrystal V. Researchers should therefore interpret this initial data with significant caution.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The following is a generalized protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method commonly used to assess cell viability and cytotoxicity, which is consistent with the methods used for the initial evaluation of maoecrystal V.

  • Cell Culture: HeLa cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.

  • Cell Seeding: Cells were seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: Maoecrystal V, dissolved in DMSO and diluted with culture medium, was added to the wells at various concentrations. Control wells received medium with the corresponding concentration of DMSO.

  • Incubation: The plates were incubated for a specified period (e.g., 72 hours) at 37°C.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan (B1609692) Solubilization: The culture medium was removed, and DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, was determined from the dose-response curve.

Visualizations

The following diagrams illustrate the key workflows related to the study of maoecrystal V.

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Structural Analysis plant Isodon eriocalyx Plant Material extraction Solvent Extraction plant->extraction chromatography Column Chromatography extraction->chromatography hplc HPLC Purification chromatography->hplc pure_compound Pure Maoecrystal V hplc->pure_compound Yields Colorless Prisms nmr_ms NMR & MS Analysis pure_compound->nmr_ms crystallization Crystallization pure_compound->crystallization xray Single-Crystal X-ray Diffraction crystallization->xray structure Structure Elucidation xray->structure

Figure 1. Experimental workflow for the isolation and structural elucidation of maoecrystal V.

synthesis_overview start Simple Precursors dienophile Dienophile Construction start->dienophile diene Diene Construction start->diene imda Intramolecular Diels-Alder Reaction dienophile->imda Key Cycloaddition diene->imda Key Cycloaddition core Bicyclo[2.2.2]octane Core imda->core late_stage Late-Stage Functionalization core->late_stage Ring modifications, oxidations, etc. final_product Maoecrystal V late_stage->final_product

References

Methodological & Application

Total Synthesis of Maoecrystal V: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Maoecrystal V is a complex diterpenoid natural product isolated from the Chinese medicinal herb Isodon eriocalyx.[1] Its intricate pentacyclic structure, featuring a highly congested core with four contiguous quaternary stereocenters, has made it a significant target for total synthesis.[2][3] The initial reports of its potent and selective cytotoxicity against HeLa cells further spurred interest within the synthetic and medicinal chemistry communities.[1][4][5] This document provides a detailed, step-by-step guide to the total synthesis of maoecrystal V, drawing from the key strategies developed by prominent research groups.

Key Synthetic Strategies

Several successful total syntheses of maoecrystal V have been reported, each employing unique strategies to construct the challenging carbocyclic framework. The two primary approaches that have emerged are:

  • Diels-Alder Cycloaddition: A majority of the reported syntheses utilize an intramolecular or intermolecular Diels-Alder reaction to construct the characteristic [2.2.2] bicyclooctane core of maoecrystal V.[2][3][6][7][8][9] This powerful cycloaddition allows for the rapid assembly of multiple stereocenters and the complex ring system.

  • Biomimetic Pinacol-Type Rearrangement: Inspired by the proposed biosynthetic pathway, this strategy employs a key pinacol-type shift to construct the C-9 bridgehead quaternary center of the [2.2.2] bicycle.[6][10] This approach offers a convergent and efficient route to the core structure.

This guide will focus on the highly efficient 11-step enantioselective total synthesis developed by the Baran group, which utilizes a biomimetic pinacol (B44631) rearrangement.[6][10]

Enantioselective Total Synthesis of (–)-Maoecrystal V (Baran Synthesis)

This synthesis is notable for its brevity and strategic bond formations.[6][10] A key feature is a convergent fragment coupling followed by a pinacol shift to establish the [2.2.2] bicyclic system.[6]

Overall Synthetic Strategy

The synthesis begins with the preparation of two key fragments that are then coupled. A subsequent pinacol rearrangement forms the core of maoecrystal V. The final steps involve a cascade sequence to install the remaining functionalities.

G start Starting Materials fragA Fragment A Synthesis start->fragA fragB Fragment B Synthesis start->fragB coupling Convergent Fragment Coupling & Pinacol Rearrangement fragA->coupling fragB->coupling core [2.2.2] Bicyclic Core coupling->core cascade Oxidative Cascade core->cascade maoecrystalV (-)-Maoecrystal V cascade->maoecrystalV

Caption: Overall synthetic workflow for the Baran synthesis of (-)-maoecrystal V.

Experimental Protocols

Step 1-2: Synthesis of the Bicyclic Enone

The synthesis commences with a highly enantioselective conjugate addition to a simple enone, followed by an anti-Baldwin cyclization.[6]

Protocol:

  • Enantioselective Conjugate Addition: To a solution of the starting enone in a mixture of toluene (B28343) and methyltetrahydrofuran at -78 °C, add CuI·0.75DMS (0.60 mol %), a specified chiral ligand (0.80 mol %), and TMSCH₂C(MgBr)CH₂ (2.5 equiv). Stir the reaction mixture until completion.

  • Anti-Baldwin Cyclization: Treat the resulting enolate with LiTMP (1.02 equiv) in THF at -78 °C. Subsequently, add Davis oxaziridine (B8769555) (1.3 equiv) in THF and DMPU at -78 °C. Finally, add Ac₂O (1.2 equiv) and allow the reaction to warm to 0 °C.

StepProductYieldEnantiomeric Excess
1Conjugate Adduct80%99% ee
2Bicyclic Enone64%-
Step 3-5: Functionalization of the Bicyclic Core

Further functionalization of the bicyclic enone sets the stage for the key fragment coupling.

Protocol:

  • Lewis Acid-Mediated Rearrangement: Treat the bicyclic enone with EtAlCl₂ (2.0 equiv) in toluene at 0 °C.

  • Methylation and Saponification: To a solution of the product from step 3 in DMF, add NaH (1.2 equiv), Bu₄NI (1.0 equiv), and Me₂SO₄ (3.0 equiv) at 23 °C. Follow this with the addition of aqueous LiOH (8.5 equiv) at 23 °C.

  • Oxidation: To a solution of the resulting alcohol in DMSO and DCM at 0 °C, add Py·SO₃ (3.5 equiv) and Et₃N (8.5 equiv), then allow the mixture to warm to 23 °C.

StepProductYield
3Rearranged Ketone77%
4-5Aldehyde Fragment81% (over 2 steps)
Step 6-8: Convergent Coupling and Pinacol Rearrangement

This sequence constitutes the core of the synthesis, where the two fragments are joined and the [2.2.2] bicyclic system is formed.

G aldehyde Aldehyde Fragment coupling Fragment Coupling aldehyde->coupling grignard Grignard Reagent grignard->coupling pinacol Pinacol Rearrangement coupling->pinacol bicycle [2.2.2] Bicyclic Core pinacol->bicycle

Caption: Logical flow of the key convergent coupling and pinacol rearrangement.

Protocol:

  • Grignard Addition: To a solution of the aldehyde fragment in toluene at -78 °C, add a solution of the Grignard reagent (1.5 equiv, prepared from the corresponding bromide and i-PrMgCl·LiCl). Allow the reaction to warm to 0 °C.

  • Pinacol Rearrangement: Quench the reaction with aqueous HCl (3.0 N) and heat to 50 °C.

  • Lanthanide-Mediated Aldol (B89426) Reaction: Cool the reaction mixture to -78 °C and add a solution of the extended enolate of methyl isobutyrate (formed with LiHMDS) and LaCl₃·2LiCl.

StepReactionProductYield
6-8Grignard Addition, Pinacol Rearrangement, Aldol ReactionAdduct70%
Step 9-11: Completion of the Synthesis

The final steps involve reduction, formation of the tetrahydrofuran (B95107) ring, and a remarkable one-pot cascade to furnish maoecrystal V.[11]

Protocol:

  • Diastereoselective Reduction: Treat the aldol adduct with Zn(OTf)₂ (1.5 equiv) and NaBH₄ (3.0 equiv) in THF at -78 °C.

  • Tetrahydrofuran Ring Formation: Treat the resulting diol with CH(OMe)₃:MeOH (6:1 ratio) and methanesulfonic acid. The intermediate ketal is then treated with ZnI₂ and TMSCN, followed by saponification with NaOH.[11]

  • Final Cascade: The product from step 10 is subjected to a one-pot sequence involving the installation of two oxygen atoms, olefin isomerization, and the formation of a tertiary stereocenter to yield (–)-maoecrystal V.[11]

StepReactionYield
9Reduction71%
10THF Formation & Cyanation68%
11Final CascadeNot explicitly stated

Conclusion

The total synthesis of maoecrystal V has been a significant achievement in the field of organic chemistry, showcasing the power of modern synthetic methods to construct highly complex natural products. The Baran group's 11-step enantioselective synthesis stands out for its efficiency and elegant application of a biomimetic pinacol rearrangement.[6][10] These synthetic endeavors not only provide access to maoecrystal V for further biological evaluation but also drive the development of new synthetic strategies and reactions. While the initial excitement surrounding its biological activity has been questioned, the molecular complexity of maoecrystal V continues to make it a compelling and educational target for total synthesis.[6]

References

Synthetic Strategies Towards Maoecrystal B and Its Analogs: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the field of organic chemistry and medicinal chemistry.

Introduction: Maoecrystal B, a structurally complex diterpenoid isolated from Isodon eriocalyx, has garnered significant attention from the synthetic community due to its intricate pentacyclic framework and reported cytotoxic activities. This document provides a detailed overview of the key synthetic strategies and experimental protocols for the preparation of this compound analogs, with a primary focus on the widely studied maoecrystal V, a closely related and often synonymously referenced compound. The strategies discussed herein, pioneered by leading research groups, offer a versatile toolbox for the construction of the challenging maoecrystal core and its derivatives for further investigation in drug discovery programs.

Key Synthetic Strategies at a Glance

The total syntheses of this compound/V have been approached from several distinct and innovative directions. The primary retrosynthetic disconnections have centered on the construction of the sterically congested bicyclo[2.2.2]octane core. Four prominent strategies are highlighted below:

  • Biomimetic Pinacol (B44631) Rearrangement (Baran Approach): This strategy mimics the proposed biosynthetic pathway, employing a key pinacol-type rearrangement of a bicyclo[3.2.1]octane precursor to forge the signature bicyclo[2.2.2]octane system. This convergent approach is notable for its efficiency in establishing the core structure.[1][2]

  • Intramolecular Diels-Alder (IMDA) Cycloaddition (Danishefsky & Zakarian Approaches): Several groups have successfully utilized an intramolecular Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[3][4][5] This powerful cycloaddition allows for the rapid assembly of the complex polycyclic system from a more linear precursor. Key to this strategy is the careful design of the dienophile and diene components to control stereoselectivity.

  • Intermolecular Diels-Alder Cycloaddition (Thomson Approach): An alternative cycloaddition strategy involves an intermolecular Diels-Alder reaction. This approach offers a different convergent strategy for bringing together key fragments to build the core structure of maoecrystal V.[6]

  • Enantioselective C-H Functionalization (Zakarian Approach): To achieve an asymmetric synthesis, the Zakarian group developed a strategy that introduces chirality early in the synthetic sequence through a rhodium-catalyzed C-H functionalization.[7][8] This step is crucial for establishing the absolute stereochemistry of the target molecule.

Core Synthetic Pathways and Logic

The following diagrams illustrate the logical flow of the key synthetic strategies for constructing the this compound/V core.

Baran_Biomimetic_Strategy Bicyclo[3.2.1]octane Precursor Bicyclo[3.2.1]octane Precursor Pinacol-type Rearrangement Pinacol-type Rearrangement Bicyclo[3.2.1]octane Precursor->Pinacol-type Rearrangement Key Step Bicyclo[2.2.2]octane Core Bicyclo[2.2.2]octane Core Pinacol-type Rearrangement->Bicyclo[2.2.2]octane Core This compound/V This compound/V Bicyclo[2.2.2]octane Core->this compound/V Further Functionalization

Caption: Baran's biomimetic strategy for the maoecrystal core.

Diels_Alder_Strategies cluster_IMDA Intramolecular Diels-Alder (Danishefsky, Zakarian) cluster_InterDA Intermolecular Diels-Alder (Thomson) Linear Precursor (Diene + Dienophile) Linear Precursor (Diene + Dienophile) IMDA IMDA Linear Precursor (Diene + Dienophile)->IMDA Heat or Lewis Acid Bicyclo[2.2.2]octane Core (Fused) Bicyclo[2.2.2]octane Core (Fused) IMDA->Bicyclo[2.2.2]octane Core (Fused) This compound/V This compound/V Bicyclo[2.2.2]octane Core (Fused)->this compound/V Diene Fragment Diene Fragment InterDA InterDA Diene Fragment->InterDA Dienophile Fragment Dienophile Fragment Dienophile Fragment->InterDA Bicyclo[2.2.2]octane Core (Assembled) Bicyclo[2.2.2]octane Core (Assembled) InterDA->Bicyclo[2.2.2]octane Core (Assembled) Bicyclo[2.2.2]octane Core (Assembled)->this compound/V

Caption: Diels-Alder strategies for the maoecrystal core.

Quantitative Data Summary

The following table summarizes the yields of key transformations in the syntheses of this compound/V analogs.

Research GroupKey TransformationSubstrateProductYield (%)Reference(s)
BaranEnantioselective Conjugate AdditionCyclohexenoneAllylated cyclohexanone80[9][10]
BaranPinacol RearrangementBicyclo[3.2.1]octanol derivativeBicyclo[2.2.2]octanone derivative45[11]
DanishefskyIntramolecular Diels-AlderLinear diene-dienophile precursorTricyclic coremodest[4][12]
DanishefskyEpoxide Rearrangement for A/C trans-fusionEpoxidized intermediatetrans-fused lactoneN/A[4][10]
ZakarianRh-catalyzed C-H FunctionalizationDiazoester precursorDihydrobenzofuran intermediate84 (84% ee)[6]
ThomsonIntermolecular Diels-AlderDiene and dienophile fragmentsBicyclo[2.2.2]octane adductN/A[6]

Experimental Protocols

Protocol 1: Baran's Biomimetic Pinacol Rearrangement

This protocol describes the key pinacol rearrangement step from the Baran synthesis to form the bicyclo[2.2.2]octane core.[11]

Materials:

  • Bicyclo[3.2.1]octanol precursor

  • Isopropylmagnesium chloride (i-PrMgCl)

  • p-Toluenesulfonic acid (TsOH)

  • Toluene (B28343), Anhydrous

  • Tetrahydrofuran (THF), Anhydrous

  • Argon atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • To a solution of the bicyclo[3.2.1]octanone precursor in a mixture of anhydrous toluene and THF at -78 °C under an argon atmosphere, add a solution of isopropylmagnesium chloride dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Quench the reaction by the slow addition of aqueous p-toluenesulfonic acid.

  • Warm the mixture to room temperature and then heat to 85 °C for 17 hours.

  • After cooling to room temperature, extract the product with an appropriate organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the bicyclo[2.2.2]octanone product.

Protocol 2: Danishefsky's Intramolecular Diels-Alder (IMDA) Reaction

This protocol outlines a general procedure for the IMDA reaction to construct the core of maoecrystal V, as employed in the Danishefsky synthesis.[4]

Materials:

  • Linear diene-dienophile precursor

  • High-boiling point solvent (e.g., toluene, xylene)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard reflux apparatus

Procedure:

  • Dissolve the linear diene-dienophile precursor in the chosen high-boiling point solvent in a round-bottom flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to reflux (temperature will depend on the solvent used).

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting residue by flash column chromatography to isolate the tricyclic product.

Protocol 3: Zakarian's Enantioselective C-H Functionalization

This protocol details the key enantioselective C-H functionalization step from the Zakarian synthesis to establish an early stereocenter.[5][6]

Materials:

  • Diazoester precursor

  • Chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄)

  • Dichloromethane (DCM), Anhydrous

  • Inert atmosphere (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried flask under an inert atmosphere, dissolve the diazoester precursor in anhydrous dichloromethane.

  • Add the chiral rhodium catalyst to the solution.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the enantioenriched dihydrobenzofuran intermediate.

  • Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Experimental Workflow

The following diagram outlines a generalized experimental workflow for the synthesis and characterization of a this compound analog.

Experimental_Workflow Starting Materials Starting Materials Multi-step Synthesis Multi-step Synthesis Starting Materials->Multi-step Synthesis Crude Product Crude Product Multi-step Synthesis->Crude Product Purification Purification Crude Product->Purification e.g., Column Chromatography, HPLC Pure Analog Pure Analog Purification->Pure Analog Structural Characterization Structural Characterization Pure Analog->Structural Characterization NMR, MS, X-ray Biological Evaluation Biological Evaluation Pure Analog->Biological Evaluation Cytotoxicity Assays

Caption: General workflow for this compound analog synthesis.

Conclusion

The synthetic strategies toward this compound and its analogs represent a significant achievement in modern organic synthesis. The diverse approaches, ranging from biomimetic rearrangements to powerful cycloadditions and enantioselective C-H functionalizations, provide a rich platform for the creation of novel analogs. The detailed protocols and data presented in this application note are intended to serve as a valuable resource for researchers engaged in the synthesis of complex natural products and the development of new therapeutic agents.

References

Application Notes and Protocols: Maoecrystal V as a Target for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a complex diterpenoid natural product isolated from the Chinese medicinal herb Isodon eriocalyx.[1] Its intricate, highly condensed pentacyclic structure, featuring three contiguous quaternary stereocenters, has made it a prominent and challenging target for total synthesis.[2] Initially reported to possess potent and selective cytotoxicity against HeLa (cervical cancer) cells, maoecrystal V garnered significant interest as a potential anticancer agent.[1][3] However, subsequent studies on the synthetically produced molecule have called its biological activity into question, repositioning its primary value from a direct therapeutic lead to a benchmark for innovation in synthetic organic chemistry.[4][5]

These application notes provide an overview of maoecrystal V's significance as a synthetic target, summarize the conflicting biological data, and present detailed protocols for its synthesis.

Maoecrystal V: A Challenge in Total Synthesis

The unique and sterically congested architecture of maoecrystal V has spurred the development of novel synthetic strategies. Its core structure includes a bicyclo[2.2.2]octane system, a fused δ-lactone, and a strained central tetrahydrofuran (B95107) ring.[6] These features have served as a testing ground for various synthetic methodologies, including intramolecular Diels-Alder reactions, C-H functionalization, and complex cascade sequences.[6][7][8] The successful total syntheses of maoecrystal V by several research groups stand as landmark achievements in modern organic synthesis.[7]

The Biological Activity of Maoecrystal V: A Tale of Contradiction

The initial excitement surrounding maoecrystal V was largely driven by its reported nanomolar cytotoxicity against HeLa cells.[3] However, a comprehensive re-evaluation of the biological activity of synthetic maoecrystal V by Baran and coworkers revealed no significant cytotoxicity against a panel of 32 cancer cell lines, including HeLa.[4][5] This discrepancy highlights the critical importance of verifying the biological activity of synthetic natural products. The reasons for this disparity remain unclear but could range from initial misidentification or contamination of the natural isolate to subtle differences in experimental conditions.

Summary of Reported Cytotoxic Activity
CompoundCell LineReported IC50Reference
Maoecrystal V (Natural Isolate)HeLa20 ng/mL (approx. 58 nM)[1][3]
(-)-Maoecrystal V (Synthetic)32 Cancer Cell LinesNo Activity Detected[4][5]
Maoecrystal ZG (Synthetic Isomer)K562 (Leukemia)2.9 µg/mL[9][10]
MCF7 (Breast)1.6 µg/mL[9][10]
A2780 (Ovarian)1.5 µg/mL[9][10]

Retrosynthetic Analysis of Maoecrystal V

A common strategy for the synthesis of maoecrystal V involves a retrosynthetic approach that simplifies the complex pentacyclic structure into more manageable building blocks. Key disconnections often focus on the formation of the bicyclo[2.2.2]octane core via a Diels-Alder reaction or, in the case of Baran's synthesis, a biosynthetic-inspired pinacol (B44631) rearrangement.

G maoecrystal_V Maoecrystal V pinacol Pinacol-type Rearrangement (Baran) maoecrystal_V->pinacol diels_alder Intramolecular Diels-Alder (Yang, Danishefsky, Zakarian) maoecrystal_V->diels_alder fragments Simpler Precursors pinacol->fragments diels_alder->fragments G start Cyclohexenone step1 Enantioselective Conjugate Addition start->step1 step2 Convergent Coupling & Pinacol Rearrangement step1->step2 step3 Regio- and Stereoselective Aldol Reaction step2->step3 step4 Ketone Reduction step3->step4 step5 Tetrahydrofuran Ring Formation step4->step5 step6 Cascade Reaction to Maoecrystal V step5->step6 end (-)-Maoecrystal V step6->end G initial_report Initial Report: Maoecrystal V is potent (IC50 = 20 ng/mL vs HeLa) synthesis Total Synthesis of Maoecrystal V initial_report->synthesis re_evaluation Re-evaluation of Biological Activity (e.g., MTT Assay vs panel of cell lines) synthesis->re_evaluation result Activity Confirmed? re_evaluation->result conclusion_active Conclusion: Maoecrystal V is a valid hit result->conclusion_active Yes conclusion_inactive Conclusion: Initial report was a false positive. Maoecrystal V is not cytotoxic. result->conclusion_inactive No

References

Application Notes and Protocols for the Purification of Maoecrystal B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of Maoecrystal B, an ent-kaurane diterpenoid isolated from the medicinal plant Isodon eriocalyx var. laxiflora. This compound, along with its analogs, has attracted scientific interest due to its complex chemical structure and potential biological activities. The following application notes offer a comprehensive, step-by-step guide for the extraction, fractionation, and chromatographic purification of this compound, intended for researchers in natural product chemistry, pharmacology, and drug discovery.

Introduction

This compound is a member of the diverse family of ent-kaurane diterpenoids found in plants of the Isodon genus. These compounds are known for their intricate molecular architectures and a wide range of biological properties. The primary natural source of this compound is Isodon eriocalyx var. laxiflora, a plant used in traditional medicine. The purification of this compound from its natural source is a multi-step process involving extraction, solvent partitioning, and several stages of chromatography. This protocol outlines a generalized yet detailed procedure based on established methods for the isolation of diterpenoids from Isodon species.

Data Presentation

The yield of this compound from Isodon eriocalyx var. laxiflora can be influenced by various factors, including the geographical origin of the plant material, harvesting time, and the specific extraction and purification techniques employed. The following table provides representative data for the isolation of diterpenoids from this plant, offering a benchmark for expected yields.

Plant MaterialStarting Amount (kg)FractionYield (g)Purity (%)
Dried leaves of I. eriocalyx var. laxiflora10Crude Ethanol (B145695) Extract850<1
Petroleum Ether Fraction150Not Applicable
Ethyl Acetate (B1210297) Fraction851-5
Purified this compound~0.05-0.1*>95

Note: The yield of this compound is estimated based on typical yields of minor diterpenoids from Isodon species. The final yield is dependent on the efficiency of the chromatographic separations.

Experimental Protocols

This section details the materials and methods for the purification of this compound.

Materials and Reagents
  • Dried and powdered leaves of Isodon eriocalyx var. laxiflora

  • Ethanol (95%, analytical grade)

  • Petroleum Ether (analytical grade)

  • Ethyl Acetate (analytical grade)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (B52724) (HPLC grade)

  • Deionized Water

  • Silica (B1680970) gel for column chromatography (200-300 mesh)

  • C18 reversed-phase silica gel for MPLC and preparative HPLC

  • Rotary evaporator

  • Chromatography columns

  • Medium-Pressure Liquid Chromatography (MPLC) system

  • High-Performance Liquid Chromatography (HPLC) system with a preparative column

Extraction
  • Maceration and Extraction :

    • A sample of 10 kg of air-dried and powdered leaves of Isodon eriocalyx var. laxiflora is macerated with 50 liters of 95% ethanol at room temperature for 24 hours.

    • The extraction process is repeated three times to ensure the exhaustive removal of secondary metabolites.

    • The ethanol extracts are combined and concentrated under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to yield a crude extract.

Fractionation
  • Solvent Partitioning :

    • The crude ethanol extract is suspended in 5 liters of deionized water.

    • The aqueous suspension is then successively partitioned with petroleum ether (3 x 5 L) and ethyl acetate (3 x 5 L).

    • The resulting petroleum ether and ethyl acetate fractions are collected separately. The majority of diterpenoids, including this compound, are expected to be in the ethyl acetate fraction.

    • The ethyl acetate fraction is concentrated to dryness under reduced pressure to yield a dark, gummy residue.

Purification

The purification of this compound from the ethyl acetate fraction is achieved through a series of chromatographic steps.

  • Silica Gel Column Chromatography (Initial Separation) :

    • The dried ethyl acetate fraction (approximately 85 g) is adsorbed onto 200 g of silica gel.

    • The adsorbed sample is loaded onto a silica gel column (10 cm diameter, 100 cm length) packed in petroleum ether.

    • The column is eluted with a gradient of petroleum ether and ethyl acetate, starting with 100% petroleum ether and gradually increasing the polarity to 100% ethyl acetate.

    • Fractions of 500 mL are collected and monitored by Thin Layer Chromatography (TLC). Fractions with similar TLC profiles are combined. This compound is expected to elute in the mid-polarity fractions.

  • Medium-Pressure Liquid Chromatography (MPLC - Intermediate Purification) :

    • The combined fractions containing this compound are further purified by MPLC on a C18 reversed-phase column.

    • A gradient of methanol and water (e.g., starting from 30% methanol and increasing to 100% methanol) is used as the mobile phase.

    • Fractions are collected and analyzed by analytical HPLC to identify those containing the target compound.

  • Preparative High-Performance Liquid Chromatography (HPLC - Final Purification) :

    • The enriched fractions from MPLC are subjected to a final purification step using preparative HPLC on a C18 column.

    • An isocratic or shallow gradient mobile phase of acetonitrile and water is optimized to achieve baseline separation of this compound from any remaining impurities.

    • The peak corresponding to this compound is collected, and the solvent is removed under reduced pressure to yield the pure compound.

    • The purity of the final product should be confirmed by analytical HPLC and its structure verified by spectroscopic methods (NMR, MS).

Visualization of Protocols

Purification Workflow

The following diagram illustrates the overall workflow for the purification of this compound from Isodon eriocalyx var. laxiflora.

Purification_Workflow plant Dried Leaves of Isodon eriocalyx var. laxiflora extraction Extraction with 95% Ethanol plant->extraction crude_extract Crude Ethanol Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether & Ethyl Acetate) crude_extract->partitioning pe_fraction Petroleum Ether Fraction (Discarded for this protocol) partitioning->pe_fraction Non-polar compounds ea_fraction Ethyl Acetate Fraction partitioning->ea_fraction Mid-polar compounds silica_gel Silica Gel Column Chromatography ea_fraction->silica_gel mplc Reversed-Phase MPLC silica_gel->mplc Enriched Fractions prep_hplc Preparative HPLC mplc->prep_hplc Partially Purified Fractions pure_maoecrystal_b Pure this compound prep_hplc->pure_maoecrystal_b

Caption: Overall workflow for this compound purification.

Chromatographic Purification Cascade

This diagram details the sequential chromatographic steps for the isolation of this compound.

Chromatography_Cascade start Ethyl Acetate Fraction silica_col Step 1: Silica Gel Column (Gradient: Petroleum Ether -> Ethyl Acetate) start->silica_col fractions1 Collect & Combine Fractions (TLC Monitoring) silica_col->fractions1 mplc_col Step 2: C18 MPLC (Gradient: H2O -> Methanol) fractions1->mplc_col This compound containing fractions fractions2 Collect & Analyze Fractions (Analytical HPLC) mplc_col->fractions2 hplc_col Step 3: C18 Preparative HPLC (Isocratic/Shallow Gradient: H2O/Acetonitrile) fractions2->hplc_col Enriched fractions final_product Pure this compound (>95% Purity) hplc_col->final_product

Caption: Chromatographic purification cascade for this compound.

Application Notes and Protocols: Maoecrystal V in Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a complex diterpenoid natural product isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2] Its intricate pentacyclic structure, featuring three contiguous quaternary stereocenters, has made it a significant target for total synthesis.[2][3][4][5] Initial reports of its biological activity highlighted potent and selective cytotoxic effects against human cancer cell lines, generating considerable interest in its potential as an anticancer agent.[1][2][3][6]

However, subsequent studies involving the total synthesis of Maoecrystal V have presented conflicting evidence regarding its bioactivity.[6][7][8] This has led to a re-evaluation of its potential therapeutic applications. These application notes aim to provide a comprehensive overview of the publicly available data on Maoecrystal V's cytotoxicity, including the conflicting findings, and to offer generalized protocols for researchers wishing to independently assess its activity.

Controversy Surrounding the Cytotoxicity of Maoecrystal V

The initial excitement surrounding Maoecrystal V as a potential anticancer compound stemmed from a 1994 report detailing its isolation and characterization. This study reported significant in vitro cytotoxicity against a panel of human tumor cell lines.[1] Notably, it was found to be particularly potent against the HeLa (cervical cancer) cell line, with a reported IC50 value of approximately 20 ng/mL.[1] Another study mentioned an IC50 of 2.9 µg/mL against HeLa cells.[9]

However, later research, particularly from groups that achieved the total synthesis of Maoecrystal V, failed to reproduce these findings. In a striking contrast to the original report, the synthetic Maoecrystal V was found to exhibit virtually no cytotoxicity in any of the cancer cell lines tested, including HeLa cells.[6][7] This discrepancy has led to speculation about the purity of the originally isolated compound or potential issues with the initial assays.[6]

This lack of confirmed bioactivity has significant implications for further research into its mechanism of action. As such, there is currently no elucidated signaling pathway responsible for the initially reported cytotoxic effects.

Quantitative Data Summary

The following table summarizes the initially reported cytotoxic activities of Maoecrystal V against various human cancer cell lines. It is crucial to interpret this data with the understanding that these findings have been contested in subsequent studies.

Cell LineCancer TypeReported IC50
HeLaCervical Cancer~20 ng/mL[1]
HeLaCervical Cancer2.9 µg/mL[9]
K562Leukemia>10 µM (reported as orders of magnitude lower activity than against HeLa)[9]
A549Lung Carcinoma>10 µM (reported as orders of magnitude lower activity than against HeLa)[9]
BGC-823Adenocarcinoma>10 µM (reported as orders of magnitude lower activity than against HeLa)[9]

Experimental Protocols

Due to the lack of detailed published protocols specific to Maoecrystal V cytotoxicity assays, a general protocol for the MTT assay, a common method for assessing cell viability, is provided below. This can be adapted to test the effects of Maoecrystal V on various cell lines.

MTT Assay for Cell Viability

Objective: To determine the concentration at which Maoecrystal V inhibits cell growth by 50% (IC50).

Materials:

  • Maoecrystal V

  • Human cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of Maoecrystal V in DMSO.

    • Perform serial dilutions of the Maoecrystal V stock solution in complete medium to achieve the desired final concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of Maoecrystal V. Include a vehicle control (medium with the same concentration of DMSO used for the highest Maoecrystal V concentration) and a blank (medium only).

    • Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition:

    • After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

  • Formazan (B1609692) Solubilization:

    • Carefully remove the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 490 nm using a microplate reader.[10]

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the Maoecrystal V concentration to determine the IC50 value.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_maoecrystal_v Add Maoecrystal V (serial dilutions) incubate_24h->add_maoecrystal_v incubate_48_72h Incubate 48-72h add_maoecrystal_v->incubate_48_72h add_mtt Add MTT solution incubate_48_72h->add_mtt incubate_4h Incubate 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan (add DMSO) incubate_4h->dissolve_formazan read_absorbance Read absorbance (490 nm) dissolve_formazan->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50

Caption: Workflow for determining the cytotoxicity of Maoecrystal V using the MTT assay.

Hypothetical Signaling Pathway for Cytotoxicity

Disclaimer: The following diagram illustrates a generic intrinsic apoptosis pathway that is often investigated in response to cytotoxic compounds. Due to the conflicting data on Maoecrystal V's bioactivity, its involvement in this or any other signaling pathway is purely hypothetical and has not been experimentally demonstrated.

hypothetical_signaling_pathway cluster_stimulus Cellular Stress (Hypothetical) cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade maoecrystal_v Maoecrystal V bax_bak Bax/Bak Activation maoecrystal_v->bax_bak induces? cytochrome_c Cytochrome c Release bax_bak->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 activates caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical intrinsic apoptosis pathway potentially activated by a cytotoxic agent.

Conclusion

Maoecrystal V presents a case of conflicting biological activity reports in the scientific literature. While initial studies suggested potent and selective cytotoxicity, subsequent research with synthetically derived Maoecrystal V has failed to corroborate these findings. This discrepancy underscores the importance of rigorous verification in natural product drug discovery. Researchers interested in the bioactivity of Maoecrystal V should approach the topic with a critical perspective and are encouraged to perform independent cytotoxicity assays to clarify its potential effects. The provided protocols and workflows offer a starting point for such an investigation. Until the cytotoxicity is unequivocally confirmed, any exploration of its mechanism of action remains speculative.

References

Application Notes: Maoecrystal V Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx.[1] Its intricate pentacyclic structure, featuring a densely interlocked array of rings and multiple quaternary stereocenters, has made it a significant target for total synthesis.[2][3] Initial reports of potent and selective cytotoxic activity against cancer cell lines generated considerable interest in its potential as a therapeutic agent.[1][4] However, subsequent studies involving the chemically synthesized molecule have brought the initial biological data into question.[5][6]

These application notes aim to provide a clear overview of the historical biological data on maoecrystal V, present the conflicting findings regarding its cytotoxicity, and clarify the current understanding of its mechanism of action, or lack thereof.

Summary of Reported Cytotoxic Activity

Initial studies of maoecrystal V isolated from its natural source reported significant and selective cytotoxic effects. The most frequently cited finding was its high potency against the HeLa human cervical cancer cell line.[1][2][7][8] The reported IC50 values from these early investigations are summarized below.

Cell LineCancer TypeReported IC50Reference
HeLaCervical Cancer~20 ng/mL[1][2][8]
HeLaCervical Cancer2.9 µg/mL[7][9]
K562Leukemia>10 µg/mL (inactive)[7][9]
A549Lung Carcinoma>10 µg/mL (inactive)[7][9]
BGC-823Adenocarcinoma>10 µg/mL (inactive)[7][9]

Re-evaluation of Biological Activity with Synthetic Maoecrystal V

Following the successful total synthesis of maoecrystal V by several research groups, the biological activity of the synthetic compound was evaluated.[5][6] In stark contrast to the initial reports, these studies found that synthetic maoecrystal V exhibited virtually no cytotoxicity across a range of cancer cell lines, including HeLa.[5][6][10]

Mechanism of Action Studies: A Conundrum

The initial excitement surrounding maoecrystal V's reported cytotoxicity did not lead to in-depth mechanism of action studies. Due to the subsequent findings that the pure synthetic compound is not biologically active against cancer cells, research into its potential molecular targets, effects on signaling pathways, apoptosis, or the cell cycle has not been pursued.[5][6] Therefore, there is currently no established mechanism of action for maoecrystal V as an anticancer agent.

The journey of maoecrystal V from a promising cytotoxic natural product to a molecule with questioned biological activity is a notable case in natural product and medicinal chemistry. The logical progression of these findings is outlined in the diagram below.

Maoecrystal V Research Timeline cluster_0 Initial Discovery and Reports cluster_1 Chemical Synthesis and Re-evaluation cluster_2 Current Understanding Isolation Isolation from Isodon eriocalyx Initial_Screening Initial Cytotoxicity Screening Isolation->Initial_Screening Reported_Activity Reported High Potency and Selectivity (e.g., HeLa cells) Initial_Screening->Reported_Activity Total_Synthesis Total Synthesis of Maoecrystal V Reported_Activity->Total_Synthesis Stimulated Synthesis Efforts Purity High-Purity Synthetic Compound Total_Synthesis->Purity Re-evaluation Cytotoxicity Re-evaluation Purity->Re-evaluation No_Activity No Significant Cytotoxicity Observed in Multiple Cancer Cell Lines Re-evaluation->No_Activity Conclusion Conclusion: Initial activity likely due to impurities. Pure Maoecrystal V is not cytotoxic. No_Activity->Conclusion Leads to MoA_Status Status: No Mechanism of Action studies have been conducted due to lack of confirmed activity.

Maoecrystal V Research and Activity Status.

Experimental Protocols

As there are no published studies detailing the mechanism of action of maoecrystal V, protocols for assays such as western blotting for signaling proteins, cell cycle analysis via flow cytometry, or specific apoptosis assays in response to this compound are not available.

For general cytotoxicity screening, standard protocols such as the MTT, SRB, or CellTiter-Glo assays would be appropriate. A generalized protocol for an MTT assay is provided below for reference.

Protocol: General Cytotoxicity Assessment using MTT Assay

1. Objective: To determine the cytotoxic effect of a compound on a cancer cell line.

2. Materials:

  • Test compound (e.g., Maoecrystal V)

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

3. Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells using Trypsin-EDTA.

    • Resuspend cells in complete medium and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium at 2X the final desired concentration.

    • Remove the medium from the wells and add 100 µL of the appropriate compound dilution. Include wells with vehicle control (e.g., DMSO at the highest concentration used) and untreated cells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Assay:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

    • Carefully remove the medium from each well.

    • Add 150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm if desired.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control:

      • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100

    • Plot the % viability against the compound concentration (on a log scale) to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

The workflow for a general cytotoxicity screening experiment is depicted below.

Cytotoxicity Workflow Start Start: Cell Culture Seed_Cells Seed Cells into 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h (Cell Attachment) Seed_Cells->Incubate_24h Treat_Compound Treat with Serial Dilutions of Test Compound Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h (Compound Exposure) Treat_Compound->Incubate_48_72h Add_MTT Add MTT Reagent Incubate_48_72h->Add_MTT Incubate_4h Incubate 3-4h (Formazan Formation) Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals (e.g., with DMSO) Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Analyze Data: Calculate % Viability & IC50 Read_Absorbance->Analyze_Data

General workflow for an MTT-based cytotoxicity assay.

References

Application Notes and Protocols for the Synthesis and Evaluation of Maoecrystal V and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Maoecrystal V is a complex pentacyclic ent-kaurane diterpenoid isolated from Isodon eriocalyx.[1] Initially reported to exhibit potent and selective cytotoxicity against HeLa cancer cells, it has garnered significant interest from the synthetic chemistry community.[1][2] Subsequent studies, however, have revealed conflicting data regarding its bioactivity, with some synthetically derived samples showing negligible cytotoxicity.[3][4][5] This discrepancy highlights the need for robust, reproducible experimental procedures for its synthesis and biological evaluation.

This document provides detailed protocols for the synthesis of the maoecrystal V core structure, which can be adapted for the creation of functionalized analogs. The term "functionalization" in the context of maoecrystal V refers to modifications incorporated during its multi-step total synthesis, rather than post-synthesis derivatization of the final product. These notes also compile the reported cytotoxic activities and summarize the current understanding of the signaling pathways likely modulated by this class of compounds.

Data Presentation: Cytotoxicity of Maoecrystal V and Related Isomers

The reported cytotoxic activity of maoecrystal V has been a subject of reevaluation. The initial excitement surrounding its high potency against HeLa cells has been tempered by later findings. The following table summarizes the available quantitative data (IC₅₀ values) for maoecrystal V and its synthesized isomer, maoecrystal ZG, across various cancer cell lines.

CompoundCell LineIC₅₀ (µg/mL)Reference
Maoecrystal V (Natural)HeLa0.02[1]
Maoecrystal V (Synthetic)HeLa2.9[6]
Maoecrystal V (Synthetic)K562 (Leukemia)>100[6]
Maoecrystal V (Synthetic)A549 (Lung Carcinoma)>100[6]
Maoecrystal V (Synthetic)BGC-823 (Adenocarcinoma)>100[6]
Maoecrystal ZG (Isomer)K562 (Leukemia)2.9[6]
Maoecrystal ZG (Isomer)MCF7 (Breast Cancer)1.6[6]
Maoecrystal ZG (Isomer)A2780 (Ovarian Cancer)1.5[6]

Experimental Protocols: Key Synthetic Methodologies for Core Structure Functionalization

The total synthesis of maoecrystal V is a complex undertaking that has been achieved by several research groups, each employing unique strategies. The protocols below are adapted from published syntheses and highlight key transformations for constructing and functionalizing the core scaffold.

Protocol 1: Enantioselective Conjugate Addition for Chiral Ketone Synthesis (Baran Approach)

This protocol describes a crucial step in establishing the initial stereochemistry of the molecule, which is fundamental for the final architecture.

Objective: To synthesize the chiral bicyclic ketone, a key intermediate in the Baran total synthesis of (-)-maoecrystal V.[3][4]

Materials:

Procedure:

  • Prepare the allyl silane (B1218182) Grignard reagent by reacting allyl(chloro)dimethylsilane with magnesium turnings in an appropriate ether solvent.

  • In a separate flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve the TADDOL-derived ligand L1 and CuI·0.75DMS in a mixture of toluene and 2-MeTHF.

  • Cool the catalyst solution to -78 °C.

  • Add the freshly prepared allyl silane Grignard reagent to the catalyst solution and stir for 15 minutes.

  • Add cyclohexenone dropwise to the reaction mixture at -78 °C.

  • Stir the reaction for 4.5 hours at -78 °C, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the desired chiral ketone.[3]

Protocol 2: Intramolecular Diels-Alder Cyclization for Core Assembly (Danishefsky Approach)

This protocol outlines the construction of the complex polycyclic core of maoecrystal V through a key intramolecular Diels-Alder (IMDA) reaction.

Objective: To construct the bicyclo[2.2.2]octane core of maoecrystal V via an IMDA cyclization.[7][8]

Materials:

  • Functionalized triene precursor (as synthesized in preceding steps)

  • Toluene or xylene

  • High-pressure reaction vessel or sealed tube

  • Silica gel for column chromatography

Procedure:

  • Dissolve the triene precursor in dry toluene in a high-pressure reaction vessel.

  • Degas the solution by bubbling argon through it for 15-20 minutes.

  • Seal the vessel and heat the reaction mixture to the required temperature (typically between 180-220 °C) for 24-48 hours.

  • Monitor the reaction progress by TLC or ¹H NMR analysis of aliquots.

  • Once the reaction is complete, cool the vessel to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the resulting cycloadduct by silica gel column chromatography to isolate the desired polycyclic core structure.

Protocol 3: C-H Functionalization for Dihydrobenzofuran Synthesis (Zakarian/Thomson Approach)

This protocol details an early-stage C-H functionalization to create a key dihydrobenzofuran intermediate, setting the stage for subsequent complexity.[6][9]

Objective: To achieve an enantioselective synthesis of a key dihydrobenzofuran intermediate via a chiral auxiliary-directed C-H functionalization.[6]

Materials:

  • Phenolic precursor with a diazoacetate-bearing side chain

  • Chiral rhodium catalyst (e.g., Rh₂(S-DOSP)₄)

  • Dichloromethane (DCM) or a similar non-coordinating solvent

  • Inert atmosphere chamber or glovebox

  • Silica gel for column chromatography

Procedure:

  • In an inert atmosphere, dissolve the phenolic precursor in dry DCM.

  • Add the chiral rhodium catalyst to the solution (typically 1-5 mol%).

  • Stir the reaction at room temperature. The reaction is often rapid (complete within 1 hour).

  • Monitor the formation of the dihydrobenzofuran product by TLC.

  • Upon completion, concentrate the reaction mixture directly.

  • Purify the crude product via silica gel column chromatography to obtain the enantiomerically enriched dihydrobenzofuran.

Visualization of Workflows and Pathways

Experimental and Logical Workflows

The synthesis of maoecrystal V can be broadly categorized into distinct strategic approaches. The following diagrams illustrate the high-level logic of two prominent synthetic routes.

G cluster_0 Baran's Biomimetic Approach cluster_1 Diels-Alder Based Approaches A1 Simple Ketones A2 Convergent Coupling & Pinacol Shift A1->A2 A3 [2.2.2] Bicycle Core A2->A3 A4 Cascade Oxidation/ Unsaturation A3->A4 A5 (-)-Maoecrystal V A4->A5 B1 Functionalized Precursor B2 Intramolecular Diels-Alder (IMDA) B1->B2 B3 Polycyclic Core B2->B3 B4 Late-Stage Functionalization B3->B4 B5 (xc2xb1)-Maoecrystal V B4->B5

Caption: High-level comparison of two major synthetic strategies for maoecrystal V.

Proposed Signaling Pathways for ent-Kaurane Diterpenoids

While the precise mechanism of action for maoecrystal V remains to be fully elucidated, studies on related ent-kaurane diterpenoids suggest a multi-targeted approach to inducing cancer cell death.[3][10] The diagram below illustrates a composite of signaling pathways likely affected by this class of compounds.

G cluster_apoptosis Apoptosis Induction cluster_cellcycle Cell Cycle Arrest cluster_metastasis Metastasis Inhibition MCV ent-Kaurane Diterpenoids (e.g., Maoecrystal V) Bcl2 Bcl-2 Family (↓ Bcl-2, ↑ Bax) MCV->Bcl2 Modulates Cyclins Cyclins / CDKs (↓ Cyclin D1, CDK2/4) MCV->Cyclins Inhibits p53 ↑ p53 / p21 MCV->p53 Activates MMPs ↓ MMP-2 / MMP-9 MCV->MMPs Downregulates VEGF ↓ VEGF / VEGFR MCV->VEGF Downregulates Mito Mitochondrial Dysfunction Bcl2->Mito Casp Caspase Activation (Caspase-3, -8, -9) Mito->Casp Apoptosis Apoptosis Casp->Apoptosis Arrest G2/M Phase Arrest Cyclins->Arrest p53->Arrest Metastasis Inhibition of Metastasis MMPs->Metastasis VEGF->Metastasis

Caption: Putative signaling pathways modulated by ent-kaurane diterpenoids in cancer cells.

Conclusion and Future Directions

The synthesis of maoecrystal V and its functionalized analogs remains a significant challenge, offering a platform for discovering novel chemical methodologies. The conflicting reports on its bioactivity underscore the importance of standardized protocols and further investigation. Future research should focus on synthesizing a library of analogs to establish clear structure-activity relationships and definitively identify the molecular targets and signaling pathways responsible for the observed cytotoxic effects of this unique class of natural products. The protocols and data presented herein provide a foundational resource for researchers embarking on such studies.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of maoecrystal V. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this complex natural product. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of maoecrystal V?

A1: The total synthesis of maoecrystal V is a significant undertaking due to its highly congested pentacyclic structure, which includes a [2.2.2] bicyclooctane core and multiple contiguous quaternary stereocenters.[1][2][3] Key strategic challenges reported across various synthetic routes include:

  • Construction of the [2.2.2] bicyclooctane core: This is often achieved via an intramolecular Diels-Alder (IMDA) reaction, where achieving the correct facial selectivity can be difficult, or through a biomimetic pinacol-type rearrangement, which can lead to undesired isomeric byproducts.[1][2][4]

  • Installation of sterically hindered functional groups: A prime example is the installation of the hydroxymethyl group at the C-10 position, which is exceptionally challenging due to severe steric hindrance and the presence of multiple possible reaction sites.[1][3]

  • Stereocontrol: Establishing the correct relative and absolute stereochemistry throughout the molecule is a persistent challenge. This includes the stereoselective addition of nucleophiles to hindered ketones and controlling the stereochemistry of ring junctions.[4][5]

  • Late-stage functionalizations: Introducing functionality in the later stages of the synthesis can be problematic due to the complex and rigid molecular architecture, which can shut down reactivity or lead to unexpected side reactions.[5][6]

Q2: Which synthetic route is considered the most efficient for maoecrystal V?

A2: The 11-step enantioselective synthesis developed by the Baran group is recognized as a particularly expedient and practical route.[1][3] This synthesis is notable for its biomimetic approach, which utilizes a key pinacol (B44631) rearrangement to construct the core structure.[1][4] While it presents its own unique challenges, its conciseness makes it a significant advancement in the synthesis of this complex molecule.[1]

Troubleshooting Guides

Problem 1: Low yield and formation of undesired isomers during the pinacol rearrangement for the [2.2.2] bicyclooctane core.

Symptoms:

  • The desired pinacol rearrangement product is obtained in low yield (e.g., around 45%).[1][3]

  • A significant amount of an undesired structural isomer is formed (e.g., up to 22%).[1]

Possible Causes:

  • Incomplete reaction: The reaction may not be going to completion under the current conditions.

  • Side reactions: The reaction conditions may be promoting alternative reaction pathways, leading to the formation of undesired isomers.

  • Substrate purity: Impurities in the starting material could be interfering with the desired reaction.

Suggested Solutions:

  • Reaction Conditions Optimization:

    • Acid Catalyst: While aqueous p-toluenesulfonic acid (TsOH) has been used successfully, careful control of its concentration and reaction time is crucial.[1] Experiment with a range of concentrations and monitor the reaction progress closely by TLC or LC-MS.

    • Temperature: The reaction is typically heated (e.g., to 85 °C).[1] Ensure consistent and accurate temperature control. A temperature gradient study could identify the optimal temperature for maximizing the yield of the desired product while minimizing the formation of byproducts.

  • Purification Strategy:

    • Develop an effective chromatographic method to separate the desired product from the undesired isomer. The initial report indicates that these isomers are separable.[1]

Parameter Reported Successful Condition Troubleshooting Suggestions
Acid Catalyst Aqueous TsOHVary concentration, consider other Brønsted acids
Temperature 85 °COptimize temperature via gradient study
Reaction Time Not specifiedMonitor reaction progress to determine optimal time
Yield 45% (desired), 22% (undesired isomer)Focus on purification to maximize recovery
Problem 2: Difficulty with the enolate-based installation of the hydroxymethyl group at C-10.

Symptoms:

  • No reaction or very low conversion.

  • Reaction at other, less sterically hindered positions (e.g., C-2).[1]

  • Complex product mixtures.

Possible Causes:

  • Steric Hindrance: The C-10 position is exceptionally sterically hindered, making it difficult for reagents to access.[1]

  • Enolate Formation: Difficulty in selectively forming the enolate at the C-5/C-10 position in the presence of the more accessible C-8/C-14 enolate.[1]

  • Protecting Groups: Attempts to use protecting groups on other ketones (e.g., at C-8) may completely shut down reactivity.[7]

Suggested Solutions:

  • Reagent Selection:

    • Base: The choice of base for deprotonation is critical. A wide range of bases should be screened.

    • Electrophile: The source of the hydroxymethyl group is also important.

  • Solvent and Additives:

    • The solvent can have a profound effect on the reactivity and selectivity.

    • Additives can influence the aggregation state of the base and the reactivity of the enolate.

  • Extensive Screening: This step is notoriously difficult and was reported to have required roughly 1000 experiments to optimize in the Baran synthesis.[7] A systematic high-throughput screening approach may be beneficial.

Troubleshooting Workflow for C-10 Hydroxymethylation

start Start: Low yield/selectivity in C-10 hydroxymethylation check_enolate Problem: Enolate formation at wrong position? start->check_enolate change_base Solution: Screen different bases (e.g., KHMDS, LDA, LiTMP) check_enolate->change_base Yes check_reactivity Problem: No reaction? check_enolate->check_reactivity No change_solvent Solution: Vary solvent (e.g., THF, Toluene, DMPU) change_base->change_solvent success Success: Improved yield and selectivity change_solvent->success change_electrophile Solution: Screen different formaldehyde (B43269) sources check_reactivity->change_electrophile Yes protecting_group Problem: Protecting groups shut down reactivity? check_reactivity->protecting_group No additives Solution: Use additives (e.g., LiCl, HMPA) change_electrophile->additives additives->success deprotect Solution: Avoid protecting groups if possible protecting_group->deprotect Yes protecting_group->success No deprotect->start

Caption: Troubleshooting workflow for C-10 hydroxymethylation.

Problem 3: Poor stereoselectivity in the addition of cyanide to the C-8 ketone.

Symptoms:

  • The cyanide nucleophile adds from the undesired face of the molecule, leading to the wrong diastereoisomer.[5]

  • High yields but incorrect stereochemistry.[5]

Possible Causes:

  • Facial Bias: The steric environment around the C-8 ketone strongly favors nucleophilic attack from one face.

  • Reagent Control: The chosen cyanide source and reaction conditions do not provide sufficient stereocontrol to overcome the inherent facial bias.

Suggested Solutions:

  • Lewis and Brønsted Acids:

    • A variety of Lewis and Brønsted acids can be screened to chelate with the substrate and influence the trajectory of the incoming nucleophile. Zn(OTf)2 was noted to provide the desired stereo- and chemoselectivity in one instance, although the resulting product was synthetically not useful.[5][6] This suggests that Lewis acid coordination can alter the facial selectivity.

  • Cyanide Source:

    • Different cyanide sources (e.g., TMSCN, KCN with crown ethers) can be tested, as the counterion and delivery agent can impact stereoselectivity.

  • Substrate Modification:

    • The Baran group found that forming the THF ring before the cyanide addition could lead to the desired stereochemical outcome.[5][6] This suggests that altering the conformation of the molecule can change the facial bias.

Facial Selectivity in Cyanide Addition

sub Maoecrystal V Intermediate (C-8 Ketone) desired Desired Diastereomer (Attack from alpha-face) sub->desired Difficult (Sterically Hindered) undesired Undesired Diastereomer (Attack from beta-face) sub->undesired Favored (Less Hindered)

Caption: Facial selectivity challenge in cyanide addition.

Problem 4: Failure of the final E2 elimination to form the α,β-unsaturated ketone.

Symptoms:

  • Treatment of the iodo-ketone intermediate with various bases does not yield the desired maoecrystal V.[5][6]

  • No trace of the eliminated product is observed.[5]

Possible Causes:

  • Conformational Restriction: The rigid, cage-like structure of the intermediate prevents the attainment of an anti-periplanar arrangement between the proton at C-2 and the iodide at C-1, which is required for an E2 elimination.[5]

Suggested Solutions:

  • Alternative Elimination Conditions:

    • Since standard E2 conditions are ineffective, alternative methods for elimination should be explored.

  • Oxidative Elimination:

    • The Baran group discovered that Oxone, a powerful oxidizing agent, cleanly effected the elimination.[5][6] It is hypothesized that the reaction proceeds through an oxidative mechanism rather than a standard E2 pathway. This was serendipitously discovered when a bottle of Dess-Martin periodinane (DMP), likely contaminated with Oxone from its preparation, gave small amounts of the desired product.[5]

Method Reported Outcome Reason for Outcome
Base-promoted E2 Elimination Failure (no product)Lack of anti-periplanar H and leaving group[5]
Oxone Success (clean elimination)Likely proceeds through an alternative oxidative mechanism[5][6]
m-CPBA Messy and low-yieldingKnown to effect oxidative elimination of iodides[5]

Experimental Protocols

Key Experiment: Oxone-Mediated Elimination to Yield Maoecrystal V (Adapted from Baran's Synthesis)

Objective: To perform the final elimination of the iodo-ketone intermediate to furnish maoecrystal V.

Materials:

  • Iodo-ketone intermediate

  • Oxone (potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO3)

  • Dichloromethane (DCM)

  • Water (H2O)

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the iodo-ketone intermediate in a suitable solvent such as DCM.

  • Prepare a buffered aqueous solution of Oxone by dissolving Oxone and sodium bicarbonate in water.

  • Add the buffered Oxone solution to the solution of the iodo-ketone.

  • Stir the biphasic mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, perform a standard aqueous workup by separating the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography to obtain pure maoecrystal V.

Note: This protocol is a general guide. For specific concentrations, equivalents, and reaction times, please refer to the supporting information of the original publication by the Baran group.[1]

References

Technical Support Center: Maoecrystal B Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Maoecrystal B (also known as Maoecrystal V). This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to improve your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the total synthesis of this compound?

A1: The synthesis of this compound is a significant challenge due to its highly congested, pentacyclic structure, which includes four contiguous quaternary stereocenters. Key difficulties reported across various synthetic routes include:

  • Construction of the [2.2.2]bicyclooctane core: Many syntheses rely on a Diels-Alder reaction to form this core structure, where achieving the desired stereoselectivity can be difficult. An alternative approach involves a biomimetic pinacol-type rearrangement, which can also present yield and selectivity issues.[1][2]

  • Installation of the C10 hydroxymethyl group: This step involves forming a quaternary center at a sterically hindered position, posing significant challenges in terms of chemo- and regioselectivity.[2][3]

  • Stereocontrol during various transformations: Establishing the correct relative and absolute stereochemistry throughout the synthesis is a persistent challenge. For instance, the delivery of a cyanide group at C8 has been shown to proceed with undesired stereoselectivity under many conditions.[4]

  • Late-stage functional group manipulations: Oxidations and reductions on the complex scaffold can be unpredictable and require careful optimization of reagents and conditions to avoid side reactions or decomposition.

Q2: Which synthetic route has proven to be the most efficient for this compound?

A2: Several research groups have successfully completed the total synthesis of this compound, each with unique strategies. The Baran group reported a particularly concise, 11-step enantioselective synthesis.[2][3][5] This route is notable for its use of a convergent fragment coupling followed by a pinacol (B44631) rearrangement to construct the core structure, mimicking a proposed biosynthetic pathway.[2] While other syntheses, such as those by Yang, Danishefsky, and Zakarian, have also been successful, they are generally longer.[1][6][7] The efficiency of a route can depend on the specific capabilities and expertise of the laboratory.

Q3: Has the reported biological activity of this compound been consistently replicated?

A3: Initially, this compound was reported to have potent cytotoxic activity against HeLa cancer cell lines.[6][7] However, subsequent studies by the Baran group, using synthetically derived this compound, found no significant anticancer activity across a panel of 32 different cancer cell lines, including HeLa cells.[1][4] This discrepancy suggests that the initially reported biological activities may have been incorrect.[1]

Troubleshooting Guides

Problem 1: Low Yield in the Pinacol Rearrangement Step (Baran Route)

Symptoms:

  • The desired [2.2.2]bicyclooctane product is obtained in low yield (less than 45%).

  • A significant amount of an undesired isomer is formed.[2][3]

Possible Causes and Solutions:

CauseRecommended Solution
Inefficient Grignard Addition The preceding Grignard addition of the vinyl iodide fragment to the cyclohexenone-derived ketone is crucial. Ensure the use of i-PrMgCl·LiCl for the Mg/I exchange, as other Grignard reagents may be less effective.[2] The reaction should be performed at low temperatures (-78 °C to 0 °C) to ensure stability of the Grignard reagent.
Suboptimal Rearrangement Conditions The pinacol rearrangement is sensitive to the acid catalyst and temperature. Use aqueous p-toluenesulfonic acid (TsOH) and heat the reaction mixture to 85 °C.[2][3] Deviations from these conditions can lead to the formation of undesired side products.
Purity of Starting Materials Ensure that both the ketone and the vinyl iodide fragments are of high purity before attempting the coupling and rearrangement. Impurities can interfere with the Grignard formation and the subsequent rearrangement.
Solvent Effects The choice of solvent can influence the reaction. The original procedure specifies toluene (B28343) (PhMe) for the Grignard reaction.[2] Significant deviations may affect the solubility and reactivity of the intermediates.
Problem 2: Poor Selectivity in the Aldol (B89426) Reaction for Hydroxymethylation (Baran Route)

Symptoms:

  • A mixture of regio- and stereoisomers is formed upon reaction with formaldehyde.

  • The desired C10-hydroxymethylated product is not the major product.

Possible Causes and Solutions:

CauseRecommended Solution
Lack of Regio- and Stereocontrol in Enolate Formation The formation of the correct enolate is critical. The use of a strong, hindered base like sodium bis(trimethylsilyl)amide (TMS₂NNa) is recommended.
Ineffective Lewis Acid Control The addition of a lanthanide Lewis acid, specifically LaCl₃·2LiCl, was found to be crucial for controlling the regio- and stereochemical outcome of the aldol reaction with the extended enolate.[3] Ensure the anhydrous nature of the Lewis acid.
Reaction Conditions The reaction is highly sensitive to temperature. The enolization and subsequent aldol reaction should be carried out at low temperatures (-45 °C). The use of co-solvents like DMPU can also be beneficial.[8]
Problem 3: Low Yield in the Intramolecular Diels-Alder (IMDA) Reaction (Other Routes)

Symptoms:

  • The desired cycloadduct is formed in low yield.

  • Formation of undesired stereoisomers or decomposition of the starting material.

Possible Causes and Solutions:

CauseRecommended Solution
Unfavorable Transition State Geometry The facial selectivity of the IMDA reaction is a known challenge.[6] The conformation of the tether connecting the diene and dienophile can influence the stereochemical outcome. Re-evaluation of the tether length and rigidity in the precursor molecule may be necessary.
Thermal Instability of Reactants or Products High temperatures required for the cycloaddition can lead to decomposition. If thermal conditions are problematic, consider using a Lewis acid to catalyze the reaction at a lower temperature. Different Lewis acids can also influence the stereochemical outcome.
Incorrect Dienophile Partner The choice of the dienophile partner is critical for the success of the IMDA reaction. The Zakarian group found that the course of the synthesis was highly dependent on the dienophile used.[9] Experimenting with different dienophiles may be necessary to achieve the desired outcome.

Key Experimental Protocols

Protocol 1: Convergent Coupling and Pinacol Rearrangement (Baran Route)

This protocol describes the coupling of the two key fragments followed by the pinacol rearrangement to form the [2.2.2]bicyclooctane core.

Reagents and Materials:

  • Ketone fragment 5

  • Iodide fragment 6

  • i-PrMgCl·LiCl

  • Toluene (PhMe)

  • Aqueous p-toluenesulfonic acid (TsOH)

Procedure:

  • Dissolve the iodide fragment (1.5 equiv) in anhydrous toluene.

  • Cool the solution to -78 °C.

  • Add i-PrMgCl·LiCl (1.5 equiv) dropwise and stir the mixture, allowing it to warm to 0 °C.

  • Cool the resulting Grignard reagent back to -78 °C.

  • Add a solution of the ketone fragment (1.0 equiv) in toluene.

  • Allow the reaction to warm to room temperature and stir until the ketone is consumed (monitor by TLC).

  • Add aqueous TsOH to the reaction mixture.

  • Heat the mixture to 85 °C and stir for 17 hours.[8]

  • Cool the reaction to room temperature, quench with saturated aqueous NaHCO₃, and extract with an organic solvent.

  • Purify the crude product by column chromatography to yield the desired intermediate 3.

Yield Data Comparison:

StepReagentsYieldReference
Convergent Coupling/Pinacol Rearrangementi-PrMgCl·LiCl, then aq. TsOH45%[2][3]
Protocol 2: Enolate Hydroxymethylation (Baran Route)

This protocol details the challenging installation of the C10 hydroxymethyl group.

Reagents and Materials:

  • [2.2.2]bicyclooctane intermediate 3

  • Sodium bis(trimethylsilyl)amide (TMS₂NNa)

  • LaCl₃·2LiCl

  • Paraformaldehyde (CH₂O)n

  • Tetrahydrofuran (THF)

  • 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU)

Procedure:

  • Suspend LaCl₃·2LiCl in anhydrous THF.

  • Add a solution of the ketone intermediate in THF to the suspension.

  • Cool the mixture to -45 °C.

  • Add TMS₂NNa dropwise to form the enolate.

  • Add paraformaldehyde and DMPU.

  • Stir the reaction at -45 °C for 3 hours.[8]

  • Quench the reaction with a suitable quenching agent (e.g., saturated aqueous NH₄Cl).

  • Extract the product with an organic solvent and purify by column chromatography.

Yield Data Comparison:

StepReagentsYieldReference
Enolate HydroxymethylationTMS₂NNa, LaCl₃·2LiCl, (CH₂O)n56%[8]

Visualizations

Maoecrystal_B_Synthesis_Workflow cluster_start Starting Materials cluster_core Core Formation cluster_functionalization Key Functionalizations cluster_end Final Steps Cyclohexenone Derivative Cyclohexenone Derivative Grignard Addition Grignard Addition Cyclohexenone Derivative->Grignard Addition Vinyl Iodide Fragment Vinyl Iodide Fragment Vinyl Iodide Fragment->Grignard Addition Pinacol Rearrangement Pinacol Rearrangement Grignard Addition->Pinacol Rearrangement Intermediate Hydroxymethylation Hydroxymethylation Pinacol Rearrangement->Hydroxymethylation Bicyclo[2.2.2]octane Core Ketone Reduction Ketone Reduction Hydroxymethylation->Ketone Reduction THF Ring Formation THF Ring Formation Ketone Reduction->THF Ring Formation Late-Stage Oxidations Late-Stage Oxidations THF Ring Formation->Late-Stage Oxidations This compound This compound Late-Stage Oxidations->this compound

Caption: High-level workflow of the Baran synthesis of this compound.

Troubleshooting_Pinacol_Rearrangement Start Start Low Yield Low Yield in Pinacol Rearrangement? Start->Low Yield Check_Grignard Verify Grignard Formation: - Use i-PrMgCl·LiCl - Low Temperature (-78°C) Low Yield->Check_Grignard Yes Successful Yield Improved Low Yield->Successful No Optimize_Rearrangement Optimize Rearrangement: - Use aq. TsOH - Heat to 85°C Check_Grignard->Optimize_Rearrangement Check_Purity Check Starting Material Purity Optimize_Rearrangement->Check_Purity Check_Purity->Successful Re-evaluate Re-evaluate Strategy

Caption: Troubleshooting logic for the pinacol rearrangement step.

References

Technical Support Center: Purification of Maoecrystal V and Complex Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals involved in the purification of complex natural products, with a focus on diterpenoids like Maoecrystal V. It is important to note that Maoecrystal V is a complex small molecule, not a protein.[1][2][3][4] Therefore, the following guides and FAQs address challenges encountered during the purification of such organic compounds from crude synthetic reaction mixtures or natural extracts, applying principles of modern chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic methods for purifying complex diterpenoids like Maoecrystal V?

A1: The most common methods involve a combination of chromatographic techniques to separate the target molecule from starting materials, byproducts, and other impurities. These typically include:

  • Flash Column Chromatography: Often used for initial, large-scale purification from a crude mixture using silica (B1680970) gel or other stationary phases.

  • Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique used for final purification steps to achieve high purity. This can be done using normal-phase or reverse-phase columns.

  • Thin-Layer Chromatography (TLC): Primarily used for reaction monitoring and rapid development of purification conditions for column chromatography.

Q2: My target compound, Maoecrystal V, appears to be degrading during purification. What can I do?

A2: Degradation of complex molecules during purification can be a significant issue. Consider the following:

  • Temperature: Keep the purification process at a low temperature, if possible, to reduce the rate of degradation.[5]

  • pH: The pH of your solvent system can affect stability. If your molecule is acid or base sensitive, use buffers to maintain a neutral pH. The synthesis of Maoecrystal V has been shown to be sensitive to pH conditions.[1]

  • Stationary Phase: Silica gel is slightly acidic and can cause degradation of acid-sensitive compounds. Consider using a deactivated or neutral stationary phase like alumina, or using a reverse-phase C18 silica gel.

  • Oxygen Sensitivity: Some compounds are sensitive to oxidation. Purging solvents with an inert gas like nitrogen or argon can help.

Q3: How do I choose the right solvent system for my flash chromatography?

A3: The choice of solvent system is critical for good separation. This is typically determined by running TLC plates with the crude mixture in various solvent systems. Aim for a solvent system that gives your target compound an Rf (retention factor) value between 0.2 and 0.4. A common starting point for diterpenoids is a mixture of a non-polar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or acetone).

Troubleshooting Guides

Issue 1: Low Yield of Purified Maoecrystal V

You've completed the purification process, but the final yield of your target compound is significantly lower than expected.

Possible Causes and Solutions

Possible Cause Suggested Solution
Compound Precipitation The compound may be precipitating on the column or in the collection tubes due to low solubility in the elution buffer. Try modifying the solvent system to increase solubility or reduce the concentration of the loaded sample.[6]
Irreversible Binding The compound may be binding irreversibly to the stationary phase. This can happen with highly polar compounds on silica. Consider switching to a different stationary phase or adding a modifier to the mobile phase.
Co-elution with Byproducts Your target compound might be eluting with an unseen, UV-inactive byproduct, leading to an overestimation of purity in fractions and subsequent loss during pooling. Use a more universal detection method like an Evaporative Light Scattering Detector (ELSD) if available.
Degradation on Column As mentioned in the FAQs, the compound may be degrading on the column. Use a less acidic stationary phase or run the purification at a lower temperature.[5]
Mechanical Loss Significant loss can occur during sample concentration (e.g., rotary evaporation). Ensure the temperature of the water bath is not too high and avoid concentrating to complete dryness, which can cause the compound to adhere to the flask.

Logical Troubleshooting Flow for Low Yield

Low_Yield_Troubleshooting start Low Yield of Maoecrystal V check_fractions Re-analyze collected fractions by TLC/LC-MS start->check_fractions compound_in_fractions Compound is present but yield is low check_fractions->compound_in_fractions compound_not_in_fractions Compound is not in expected fractions check_fractions->compound_not_in_fractions check_solubility Assess solubility in elution solvent compound_in_fractions->check_solubility Yes check_stability Evaluate compound stability (TLC spot test over time) compound_in_fractions->check_stability Yes check_column_binding Strip column with a very strong solvent (e.g., Methanol) compound_not_in_fractions->check_column_binding No optimize_concentration Optimize post-purification concentration step check_solubility->optimize_concentration compound_on_column Compound detected after stripping check_column_binding->compound_on_column compound_not_on_column Compound not on column compound_on_column->compound_not_on_column No change_stationary_phase Change stationary phase or mobile phase modifier compound_on_column->change_stationary_phase Yes investigate_degradation Investigate degradation on the column compound_not_on_column->investigate_degradation

Caption: Troubleshooting logic for low purification yield.

Issue 2: Persistent Impurities in the Final Product

Despite careful purification, your final sample of Maoecrystal V is still contaminated with one or more impurities.

Possible Causes and Solutions

Possible Cause Suggested Solution
Co-elution The impurity has a very similar polarity to your target compound, causing them to co-elute. Improve separation by using a shallower solvent gradient, a longer column, or a stationary phase with different selectivity (e.g., switching from silica to a diol- or cyano-bonded phase).
Tailing or Fronting Peaks Poor peak shape can lead to overlap. This can be caused by overloading the column, poor sample solubility in the mobile phase, or interactions with the stationary phase. Reduce the amount of sample loaded or pre-adsorb the crude material onto a small amount of silica before loading.[7]
Isomers The impurity may be a stereoisomer or regioisomer of Maoecrystal V, which can be very difficult to separate. Chiral chromatography may be necessary if the impurity is an enantiomer. For diastereomers, high-resolution reverse-phase HPLC is often effective. The synthesis of Maoecrystal V is known to produce isomers.[8][9]
Impurity from Solvents or Reagents The impurity may be introduced from contaminated solvents or reagents used in the purification. Ensure all solvents are HPLC-grade and filter them before use.[6]

Logical Troubleshooting Flow for Persistent Impurities

Impurity_Troubleshooting start Persistent Impurities in Final Product characterize_impurity Characterize impurity (LC-MS, NMR if possible) start->characterize_impurity is_isomer Is impurity an isomer? characterize_impurity->is_isomer is_unrelated Is impurity unrelated? characterize_impurity->is_unrelated chiral_chromatography Consider chiral chromatography (for enantiomers) is_isomer->chiral_chromatography Yes orthogonal_hplc Optimize separation using an orthogonal method (e.g., different column or mobile phase) is_isomer->orthogonal_hplc Yes check_peak_shape Analyze peak shape from chromatogram is_unrelated->check_peak_shape Yes recrystallize Attempt recrystallization with different solvent systems orthogonal_hplc->recrystallize is_tailing Tailing or fronting? check_peak_shape->is_tailing optimize_loading Reduce sample load; improve sample dissolution is_tailing->optimize_loading Yes change_selectivity Change stationary phase or solvent system for better selectivity is_tailing->change_selectivity No

Caption: Troubleshooting logic for persistent impurities.

Experimental Protocols

Protocol 1: General Workflow for Maoecrystal V Purification

This protocol outlines a general workflow for purifying a complex molecule like Maoecrystal V from a crude reaction mixture.

1. Initial Analysis (TLC)

  • Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the plate in various solvent systems (e.g., hexane/ethyl acetate mixtures from 9:1 to 1:1) to find a system that separates the target compound from major impurities.

  • Visualize the spots using UV light and/or a chemical stain (e.g., potassium permanganate).

2. Flash Column Chromatography (Crude Purification)

  • Pack a glass column with silica gel slurried in the non-polar solvent of your chosen system.

  • Dissolve the crude mixture in a minimal amount of solvent and load it onto the column.

  • Elute the compounds from the column using a gradient of your chosen solvent system, starting with a low polarity and gradually increasing it.

  • Collect fractions and analyze them by TLC to identify those containing the pure target compound.

3. Concentration

  • Combine the pure fractions and remove the solvent using a rotary evaporator.

4. Final Purification (Preparative HPLC)

  • Dissolve the semi-pure compound in the HPLC mobile phase.

  • Inject the solution onto a preparative HPLC system equipped with a suitable column (e.g., C18 for reverse-phase).

  • Develop a gradient method to separate the target compound from any remaining impurities.

  • Collect the peak corresponding to your pure compound.

  • Remove the solvent (lyophilization is often used for aqueous mobile phases).

Workflow Diagram

Purification_Workflow crude Crude Product (from synthesis or extraction) tlc TLC Analysis (Method Development) crude->tlc flash Flash Chromatography (Bulk Purification) tlc->flash analysis1 Fraction Analysis (TLC/LC-MS) flash->analysis1 analysis1->flash Re-purify pool Pool Pure Fractions analysis1->pool Fractions Pure concentrate1 Concentrate pool->concentrate1 hplc Preparative HPLC (Final Polishing) concentrate1->hplc analysis2 Purity Analysis (LC-MS, NMR) hplc->analysis2 analysis2->hplc <95% Pure pure_product Pure Maoecrystal V analysis2->pure_product >95% Pure

Caption: General purification workflow for complex molecules.

References

Technical Support Center: Overcoming Stereochemical Challenges in Maoecrystal V Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the complex synthesis of maoecrystal V, this technical support center provides troubleshooting guidance and frequently asked questions to navigate the intricate stereochemical landscape of this potent diterpenoid.

Troubleshooting Guides

This section addresses specific experimental issues related to the stereochemical control in maoecrystal V synthesis.

Issue: Poor Diastereoselectivity in the Intramolecular Diels-Alder (IMDA) Cycloaddition

The construction of the bicyclo[2.2.2]octane core via an intramolecular Diels-Alder (IMDA) reaction is a critical step in many synthetic routes to maoecrystal V.[1][2] However, achieving the desired facial selectivity can be challenging, often leading to the formation of the incorrect diastereomer.[3][4][5]

Question: My IMDA reaction is yielding the undesired diastereomer as the major product. What strategies can I employ to favor the formation of the correct maoecrystal V core?

Answer: Several factors influence the stereochemical outcome of the IMDA reaction. Here are some troubleshooting steps and alternative strategies to consider:

  • Modification of the Dienophile: The electronic and steric nature of the dienophile plays a crucial role in directing the cycloaddition. The introduction of a phenylsulfone group on the dienophile has been shown to successfully control facial selectivity, leading to the desired stereoisomer.[1]

  • Tether Modification: The length and nature of the tether connecting the diene and dienophile can significantly influence the transition state geometry. Experimenting with different tethering strategies, such as silicon or boronate tethers, may alter the facial selectivity.[6]

  • Solvent and Temperature Effects: A systematic study of reaction conditions is warranted. Variations in solvent polarity and reaction temperature can impact the conformational preferences of the transition state, potentially favoring the desired cycloadduct.

  • Lewis Acid Catalysis: The use of Lewis acids can enhance the rate and selectivity of Diels-Alder reactions. Screening a panel of Lewis acids may help to enforce a specific transition state geometry that leads to the correct diastereomer.

Quantitative Data Summary: IMDA Reaction Conditions and Outcomes

EntryDienophile SubstituentTetherConditionsDiastereomeric Ratio (desired:undesired)Yield (%)Reference
1UnsubstitutedAcrylateToluene, 180 °CUndesired major48[4]
2PhenylsulfoneAcrylateToluene, heatDesired major62[3]
3-SiliconToluene, heatExcellentN/A[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary stereochemical challenges in the total synthesis of maoecrystal V?

A1: The main stereochemical hurdles in maoecrystal V synthesis include:

  • Controlling the facial selectivity of the intramolecular Diels-Alder (IMDA) reaction to form the correct bicyclo[2.2.2]octane core.[1][2]

  • Constructing the two contiguous quaternary stereocenters at C9 and C10, which are sterically hindered.[4][7][8]

  • Establishing the correct relative and absolute stereochemistry throughout the pentacyclic framework.[5]

  • Achieving high enantioselectivity , often addressed through early-stage asymmetric reactions like chiral auxiliary-directed C-H functionalization.[6][9]

Q2: Are there successful alternatives to the intramolecular Diels-Alder reaction for constructing the core of maoecrystal V?

A2: Yes, an alternative biomimetic approach has been successfully employed. This strategy is inspired by the proposed biosynthesis of maoecrystal V and utilizes a key pinacol-type rearrangement to construct the bicyclo[2.2.2]octane core and set the crucial C9 quaternary center.[2][10] This approach circumvents the challenges associated with the facial selectivity of the IMDA reaction.[2]

Q3: How can enantioselectivity be introduced early in the synthesis?

A3: An effective strategy for establishing enantioselectivity is the use of a chiral auxiliary-directed C-H functionalization at an early stage.[6][9] This reaction creates a key chiral intermediate, such as a dihydrobenzofuran, which then serves as a stereochemical guide for subsequent transformations in the synthetic sequence.[9] Rhodium-catalyzed C-H insertion reactions in the presence of a chiral ligand are also a viable method for setting the initial stereocenter with high enantiomeric excess.[9]

Experimental Protocols

Key Experiment: Chiral Auxiliary-Directed C-H Functionalization

This protocol is based on the enantioselective synthesis reported by the Zakarian group and is crucial for establishing the initial stereocenter.[9]

Objective: To synthesize the chiral dihydrobenzofuran intermediate via an asymmetric C-H functionalization reaction.

Materials:

  • Keto ester precursor

  • Chiral auxiliary (e.g., a pyrrolidine (B122466) amide derived from lactic or mandelic acid)

  • Rh(II) catalyst (e.g., Rh₂(OAc)₄)

  • Diazo reagent

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Couple the keto ester precursor with the chiral auxiliary to form the corresponding amide.

  • Prepare the diazo compound from the amide in a separate step.

  • In a flame-dried flask under an inert atmosphere, dissolve the chiral amide in anhydrous dichloromethane.

  • Add the Rh(II) catalyst to the solution.

  • Slowly add the diazo compound to the reaction mixture at the appropriate temperature (this may require cooling).

  • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, quench the reaction and purify the crude product by column chromatography to isolate the enantiomerically enriched dihydrobenzofuran intermediate.

Key Experiment: Intramolecular Diels-Alder (IMDA) Cycloaddition

This generalized protocol is based on strategies employed by several research groups to construct the bicyclo[2.2.2]octane core.[1][3]

Objective: To form the core pentacyclic structure of maoecrystal V via a stereoselective IMDA reaction.

Materials:

  • IMDA precursor (diene-dienophile)

  • High-boiling point solvent (e.g., toluene, xylene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the IMDA precursor in the chosen solvent in a sealed tube or a flask equipped with a reflux condenser under an inert atmosphere.

  • Heat the reaction mixture to a high temperature (typically 180-220 °C).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting cycloadduct by column chromatography to separate the desired diastereomer.

Visualizations

logical_workflow cluster_0 Troubleshooting IMDA Stereoselectivity start Poor Diastereoselectivity in IMDA q1 Modify Dienophile? start->q1 a1 Add Phenylsulfone Group q1->a1 Yes q2 Alter Tether? q1->q2 No a1->q2 a2 Test Silicon or Boronate Tethers q2->a2 Yes q3 Optimize Conditions? q2->q3 No a2->q3 a3 Screen Solvents & Temperatures q3->a3 Yes end Improved Diastereoselectivity q3->end No a3->end

Caption: Troubleshooting workflow for improving IMDA stereoselectivity.

reaction_scheme cluster_1 Key Stereochemical Transformations precursor Acyclic Precursor chiral_intermediate Chiral Intermediate (via C-H Functionalization) precursor->chiral_intermediate Chiral Auxiliary/ Rh(II) Catalyst imda_precursor IMDA Precursor chiral_intermediate->imda_precursor maoecrystal_core Maoecrystal V Core (via IMDA) imda_precursor->maoecrystal_core Heat

Caption: Simplified reaction path highlighting key stereochemical steps.

decision_tree cluster_2 Strategy Selection for Core Construction start Goal: Construct Bicyclo[2.2.2]octane Core q1 High Facial Selectivity with IMDA Precursor? start->q1 imda Proceed with Intramolecular Diels-Alder (IMDA) q1->imda Yes biomimetic Consider Biomimetic Pinacol Rearrangement q1->biomimetic No

Caption: Decision tree for selecting a core synthesis strategy.

References

Maoecrystal V Synthesis: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of maoecrystal V. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding common experimental challenges and side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Intramolecular Diels-Alder (IMDA) Cyclization

Question: My intramolecular Diels-Alder reaction is giving low yields of the desired bicyclo[2.2.2]octane core and multiple isomeric products. What could be the issue?

Answer: Low yields and the formation of isomers in the IMDA reaction are common challenges in the synthesis of maoecrystal V. Several factors can influence the outcome of this key step.

Troubleshooting Guide:

  • Facial Selectivity: The facial selectivity of the IMDA reaction is crucial for establishing the correct stereochemistry of the core structure. In some approaches, the cyclization has been found to proceed with the opposite facial selectivity to what is required[1][2].

    • Recommendation: Re-evaluate the design of your IMDA precursor. It has been noted that a less densely functionalized and more symmetrical precursor can sometimes circumvent this issue[2]. Another strategy is to set the stereochemistry of the tetrahydrofuran (B95107) ring before the IMDA reaction to avoid the problems of incorrect facial selectivity[3].

  • Diene Isomerization: Under thermal conditions, the diene precursor may isomerize to a non-reactive conformation instead of undergoing the desired cyclization[1].

    • Recommendation: Carefully screen reaction conditions, including temperature and solvent. The choice of tether connecting the diene and dienophile can also significantly impact the propensity for cyclization versus isomerization[3].

  • Formation of Multiple Isomers: The Yang group, for instance, reported the formation of the desired bicycle in only 36% yield, alongside two other isomeric products upon heating the Wessely oxidative acetoxylation product[3].

    • Recommendation: Extensive purification and characterization of all products are necessary. Optimization of the reaction conditions, such as the choice of Lewis acid or thermal conditions, may improve the diastereoselectivity.

Issue Potential Cause Suggested Solution Reference
Undesired stereoisomerIncorrect facial selectivity of the cycloaddition.Redesign precursor for better facial control or establish stereocenters prior to IMDA.[1][2][3]
No cycloadduct formationIsomerization of the diene at high temperatures.Screen different thermal conditions and consider alternative tethers.[1]
Mixture of isomeric productsPoor diastereoselectivity under thermal conditions.Optimize reaction conditions (temperature, solvent, Lewis acid) and prepare for challenging purification.[3]
Enolate Formation and Hydroxymethylation

Question: I am struggling with the regioselective installation of the hydroxymethyl group at the C-10 position. The reaction seems to favor the less hindered C-2 position.

Answer: This is a well-documented and challenging step in several total syntheses of maoecrystal V. The difficulty lies in engaging the more hindered C-5/10 enolate in the presence of the more accessible one at C-8/14, and then achieving regioselective hydroxymethylation at C-10[4].

Troubleshooting Guide:

  • Protecting Groups: Initial attempts to protect the more accessible C-8 ketone as a ketal or cyanohydrin completely shut down the reactivity under various conditions[4].

    • Recommendation: Avoid protecting the C-8 ketone. The successful strategy involves performing the hydroxymethylation on the diketone intermediate.

  • Lewis Acid and Reagent Choice: The Baran group found that the use of a lanthanide Lewis acid was critical to control the regio- and stereochemical outcome of the aldol (B89426) reaction with an extended enolate[4].

    • Recommendation: Employ a combination of TMS₂NNa and LaCl₃·2LiCl for enolate formation, followed by reaction with paraformaldehyde ((CH₂O)ₙ). This was shown to provide the desired product in 56% yield, although the C1-epimer was also isolated (28% yield)[5].

Reagents Desired Product Yield Side Product (C1-epimer) Yield Reference
TMS₂NNa, LaCl₃·2LiCl, (CH₂O)ₙ56%28%[5]
Pinacol (B44631) Rearrangement

Question: The pinacol rearrangement step in my synthesis is producing a significant amount of an undesired isomer. How can I improve the yield of the correct [2.2.2] bicyclooctene product?

Answer: The formation of isomeric byproducts during the pinacol rearrangement is a known issue. In one synthesis, the desired key intermediate was obtained in 45% yield, with the remaining mass balance primarily consisting of an undesired isomer (22% yield)[4].

Troubleshooting Guide:

  • Reaction Conditions: The reaction is sensitive to conditions. The successful protocol involves the addition of aqueous p-toluenesulfonic acid (TsOH) to the reaction mixture and heating to 85 °C[4].

    • Recommendation: Carefully control the temperature and reaction time. While the formation of the side product may not be completely avoidable, adherence to established protocols can maximize the yield of the desired product. Be prepared for chromatographic separation of the isomers.

Stereocontrol and Nucleophilic Additions

Question: My nucleophilic addition (e.g., cyanide) is exclusively yielding the undesired diastereomer.

Answer: Achieving the correct stereocontrol is a persistent challenge. The Baran group reported that for a cyanide addition, the nucleophile consistently approached from the undesired face, regardless of the cyanide source, Lewis or Brønsted acids, solvents, or additives used[6].

Troubleshooting Guide:

  • Blocking the Undesired Face: Attempts to block the undesired face by epoxidizing a nearby alkene were unsuccessful, as the cyanide still approached from the undesired face[6].

  • Alternative Strategies: A key insight was that forming the THF ring first could potentially force the cyanide to approach from the desired face. This realization, based on the formation of a synthetically useless but stereochemically correct product mediated by Zn(OTf)₂, led to a successful redesign of the synthetic route[6].

    • Recommendation: If direct approaches fail, consider a significant strategic redesign where other rings are formed earlier to influence the stereochemical outcome of subsequent reactions.

Late-Stage Oxidation and Elimination Reactions

Question: I am encountering problems with late-stage oxidation and elimination steps to furnish the final maoecrystal V structure.

Answer: Late-stage functionalizations are fraught with potential side reactions due to the complexity and steric hindrance of the advanced intermediates.

Troubleshooting Guide:

  • Oxidation to Enone: The Thomson group reported that the final oxidation of an enone precursor to maoecrystal V with chromium trioxide resulted in an unwanted lactone as the major product[3].

    • Recommendation: Screen a variety of oxidizing agents. For example, Dess-Martin periodinane (DMP) has been used successfully in other syntheses for similar transformations[7].

  • Final Elimination: A classic base-promoted E2 elimination to form the final double bond from an iodo ketone intermediate was found to be completely ineffective, likely due to the absence of an anti-periplanar hydrogen[6].

    • Recommendation: An alternative oxidative elimination pathway was discovered. Treatment of the iodo ketone with Oxone in a buffered aqueous solution resulted in a clean elimination to provide maoecrystal V[6]. This was serendipitously discovered when a bottle of DMP, likely contaminated with Oxone, produced a small amount (2-4%) of maoecrystal V as a byproduct during an oxidation step[6].

Experimental Protocols & Visualizations

Key Synthetic Pathways and Side Reactions

The following diagram illustrates a generalized synthetic pathway highlighting key steps where side reactions are commonly encountered.

MaoecrystalV_Synthesis_Pathway Start Advanced Intermediate (e.g., Diketone) Enolate Enolate Formation Start->Enolate TMS₂NNa, LaCl₃·2LiCl Hydroxymethylation C-10 Hydroxymethylation (Desired Product) Enolate->Hydroxymethylation (CH₂O)ₙ WrongEnolate Side Reaction: C-2 Hydroxymethylation Enolate->WrongEnolate Competing Enolization IMDA_Precursor IMDA Precursor Hydroxymethylation->IMDA_Precursor IMDA Intramolecular Diels-Alder IMDA_Precursor->IMDA Heat Core [2.2.2] Bicyclooctane Core (Desired Stereochemistry) IMDA->Core IMDA_Side Side Reaction: Undesired Diastereomer IMDA->IMDA_Side Incorrect Facial Selectivity LateStage Late-Stage Intermediate (e.g., Iodo Ketone) Core->LateStage Further Steps Elimination Final Elimination LateStage->Elimination Oxone Elim_Side Side Reaction: No E2 Reaction LateStage->Elim_Side Base (e.g., DBU) Fails MCV Maoecrystal V Elimination->MCV

Caption: Generalized workflow of maoecrystal V synthesis highlighting critical steps and common side reactions.

Troubleshooting Logic for Final Elimination Step

This diagram outlines the troubleshooting process that led to the successful final elimination reaction in the Baran synthesis.

Elimination_Troubleshooting Start Goal: Eliminate Iodide from Iodo Ketone 18 E2_Attempt Attempt Classic E2 Elimination (Base-promoted) Start->E2_Attempt E2_Result Result: No Maoecrystal V formed. Hypothesis: No anti-periplanar H. E2_Attempt->E2_Result Observation Serendipitous Observation: Oxidation of Iodohydrin with one batch of DMP yields 2-4% MCV. E2_Result->Observation Prompts search for alternative Hypothesis Hypothesis: DMP is contaminated with an oxidant, likely Oxone. Observation->Hypothesis Experiment Experiment: Add buffered aq. Oxone to Iodo Ketone 18. Hypothesis->Experiment Success Result: Clean elimination of iodide to give Maoecrystal V. Experiment->Success

References

Technical Support Center: Optimization of Diels-Alder Conditions for Maoecrystal V Core Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of the maoecrystal V core, with a specific focus on the critical intramolecular Diels-Alder (IMDA) reaction.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in using an intramolecular Diels-Alder (IMDA) reaction to construct the bicyclo[2.2.2]octane core of maoecrystal V?

The principal challenge is controlling the facial selectivity of the cycloaddition.[1][2] Several research groups have reported that the IMDA reaction can proceed with an undesired sense of facial selectivity, leading to the formation of a stereoisomer of the desired maoecrystal V core.[1][2] This outcome necessitates either a redesign of the IMDA precursor or subsequent stereochemical correction, which can significantly complicate the synthetic route.

Q2: What are the typical conditions for the thermally-induced IMDA reaction for maoecrystal V precursors?

Thermally-induced IMDA reactions for maoecrystal V precursors are generally carried out at high temperatures in a non-polar solvent. A common condition involves heating the IMDA precursor in a sealed tube in toluene (B28343) at temperatures around 180 °C for several hours.[2]

Q3: Have Lewis acids been successfully employed to catalyze the IMDA reaction for the maoecrystal V core?

While Lewis acids are known to catalyze Diels-Alder reactions, their application in the total synthesis of maoecrystal V has been met with challenges. In some model systems, Lewis acid catalysis has shown modest yield and selectivity.[3] However, for the actual complex substrates, issues such as steric hindrance from bulky protecting groups and the flexibility of alkyl chains have been reported to hinder the effectiveness of Lewis acid catalysis.[3]

Q4: What are common side reactions or byproducts observed during the Diels-Alder step in the synthesis of the maoecrystal V core?

Common side reactions include the formation of isomeric cycloadducts due to poor facial selectivity.[3] In some cases, particularly with quinone-based precursors, dimerization of the quinone can compete with the desired intramolecular cycloaddition, forming a dimeric adduct in nearly equal proportions to the desired product.[3] Additionally, at high temperatures, the retro-Diels-Alder reaction can occur, leading to a lower yield of the desired product. Isomerization of the diene portion of the precursor without cycloaddition has also been observed under thermal conditions.[2]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield of the Desired Cycloadduct 1. Unfavorable reaction kinetics: The activation energy for the cycloaddition may not be reached. 2. Retro-Diels-Alder reaction: The reaction temperature may be too high, shifting the equilibrium back to the starting materials. 3. Diene isomerization: The diene may be isomerizing to a non-reactive conformation.[2] 4. Decomposition of starting material: The precursor may be unstable at the required high temperatures.1. Optimize reaction temperature and time: Carefully screen a range of temperatures. Lower temperatures for longer durations may be beneficial. 2. Solvent choice: While toluene is common, exploring other high-boiling, non-polar solvents might be advantageous. 3. Precursor design: Modify the tether or substituents on the diene/dienophile to favor the desired transition state. The use of a silicon tether has been reported to give excellent yields.[3]
Formation of the Incorrect Stereoisomer (Undesired Facial Selectivity) 1. Steric and electronic factors: The inherent stereoelectronics of the IMDA precursor favor the undesired transition state.[2] 2. Conformational preferences: The precursor may predominantly adopt a conformation that leads to the undesired cycloadduct.1. Redesign the IMDA precursor: Altering the substitution pattern on the diene or dienophile can influence facial selectivity. A less densely functionalized and more symmetrical precursor might circumvent this issue.[1] 2. Utilize a removable tether: A strategically chosen tether can enforce a specific conformation that favors the desired stereochemical outcome.[3]
Formation of Multiple Products (Isomers and/or Byproducts) 1. Lack of facial selectivity: As mentioned above, this can lead to a mixture of diastereomers.[3] 2. Dimerization of precursor: This is particularly relevant for quinone-based precursors.[3]1. Optimize reaction concentration: Lower concentrations can disfavor intermolecular reactions like dimerization. 2. Purification strategies: If isomer formation is unavoidable, develop robust chromatographic methods for their separation. 3. Leverage side products: In some cases, undesired dimers can undergo a retro-Diels-Alder reaction upon heating to regenerate the monomer, which can then proceed through the desired intramolecular pathway.[3]

Quantitative Data Summary

The following tables summarize the reported yields for the intramolecular Diels-Alder reaction in various synthetic approaches towards the maoecrystal V core. Note that the precursors and specific conditions vary significantly between these studies, making direct comparisons challenging.

Table 1: Reported Yields for the IMDA Reaction in Maoecrystal V Core Synthesis

Research Group/StudyIMDA Precursor TypeConditionsYield of Desired CycloadductNotes
Yang and co-workersOxidative acetoxylation productToluene, heat36%Two other isomeric products were also formed.[3]
Danishefsky and co-workersTBS enol etherToluene, sealed tube, heat; then TBAF62% (of key intermediate after elimination)The cycloadduct itself was not isolated.[1]
Unnamed study in PMCEsterified precursor (15c)Toluene, sealed tube, 180 °C, 12 h; then TBAF48% (overall from 15c)Precursors 15a and 15b only yielded isomerized diene.[2]
Zakarian grouportho-Quinone ketal with silicon tetherThermal"Excellent yield"The silicon tether was found to be optimal.[3]

Detailed Experimental Protocols

Protocol 1: Thermally-Induced IMDA Cyclization of a TBS Enol Ether Precursor (Adapted from Danishefsky et al.) [1]

  • Preparation of the IMDA Substrate (4): A solution of the corresponding allylic alcohol (10) is subjected to a two-step sequence involving esterification with acyl chloride (11) followed by the formation of the TBS enol ether to provide the IMDA substrate (4).

  • IMDA Cyclization: A solution of the IMDA substrate (4) in toluene is placed in a sealed tube. The tube is heated to a temperature sufficient to induce cyclization (e.g., 166 °C) for a specified period (e.g., 1 hour).

  • Deprotection and Elimination: After cooling to room temperature, the reaction mixture is treated with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF. This step hydrolyzes the TBS group and induces spontaneous elimination of the phenyl sulfone moiety.

  • Workup and Purification: The reaction is quenched, and the product is extracted with an appropriate organic solvent. The crude product is then purified by column chromatography to afford the key intermediate (5).

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_reaction Diels-Alder Reaction cluster_analysis Reaction Monitoring & Workup cluster_purification Purification start IMDA Precursor dissolve Dissolve in Toluene start->dissolve seal Seal in Tube dissolve->seal heat Heat (e.g., 180°C) seal->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool workup Aqueous Workup & Extraction cool->workup purify Column Chromatography workup->purify product Isolated Cycloadduct purify->product

Caption: General workflow for a thermally-induced intramolecular Diels-Alder reaction.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps start Low Yield or Incorrect Stereoisomer in IMDA Reaction cause1 Suboptimal Temperature start->cause1 cause2 Incorrect Stereoelectronics start->cause2 cause3 Intermolecular Side Reactions start->cause3 sol1 Optimize Temperature & Time cause1->sol1 Address kinetics & retro-DA sol2 Redesign IMDA Precursor cause2->sol2 Control facial selectivity sol3 Adjust Reaction Concentration cause3->sol3 Minimize dimerization end Successful Cycloaddition sol1->end Improved Yield sol2->end Correct Stereochemistry sol3->end Increased Purity

Caption: Troubleshooting logic for the optimization of the Diels-Alder reaction.

References

Technical Support Center: Synthesis of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Maoecrystal V.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic approaches for the total synthesis of Maoecrystal V?

A1: To date, several successful total syntheses of Maoecrystal V have been reported by different research groups. The key strategic approaches primarily revolve around the construction of the complex polycyclic core. Most syntheses have utilized a Diels-Alder reaction to construct the [2.2.2]-bicyclooctane core.[1] A notable alternative is the biomimetic approach employed by the Baran group, which involves a key pinacol (B44631) rearrangement.[1][2]

Q2: What are the most significant challenges encountered when scaling up the synthesis of Maoecrystal V?

A2: Scaling up the synthesis of Maoecrystal V presents several challenges. A primary difficulty is maintaining stereocontrol during key transformations, such as the intramolecular Diels-Alder (IMDA) reaction, which can be plagued by issues of facial selectivity.[1] Another significant hurdle is the stereoselective installation of functional groups in sterically hindered positions, for instance, the hydroxymethyl group at C-10.[2] The handling of sensitive reagents and intermediates on a larger scale also requires careful optimization of reaction conditions to ensure safety and reproducibility.

Q3: Have there been efforts to develop an enantioselective synthesis of Maoecrystal V?

A3: Yes, both racemic and enantioselective syntheses of Maoecrystal V have been accomplished.[1][3] For example, Zakarian and his group published an enantioselective synthesis that built upon their initial racemic approach.[1] The Baran group also reported a highly enantioselective 11-step synthesis of (-)-Maoecrystal V.[2][4] Enantioselectivity is often achieved through the use of chiral auxiliaries or asymmetric catalysis in key steps.[1][5]

Q4: What is the reported biological activity of synthetic Maoecrystal V?

A4: Initially, Maoecrystal V isolated from natural sources was reported to have impressive cytotoxic activity against various human tumor cell lines, such as the HeLa cell line.[3] However, subsequent biological evaluation of synthetically produced Maoecrystal V by the Baran group did not show any significant anticancer activity against a panel of 32 different cancer cell lines.[1] This discrepancy suggests that the initially reported biological activities may have been incorrect.[1]

Troubleshooting Guides

This section provides guidance on specific issues that may be encountered during the synthesis of Maoecrystal V, with a focus on the potentially scalable route developed by the Baran group.

Issue 1: Low Yield and Poor Stereoselectivity in the Key Pinacol Rearrangement
  • Problem: The crucial pinacol rearrangement step to form the [2.2.2]-bicyclooctane core (intermediate 3 in the Baran synthesis) results in low yields and a mixture of undesired isomers.[2][6]

  • Possible Causes:

    • Inefficient formation of the Grignard reagent from ketone 6 .

    • Suboptimal conditions for the pinacol rearrangement and subsequent olefin isomerization.

  • Troubleshooting Steps:

    • Grignard Reagent Formation: Ensure the use of i-PrMgCl·LiCl in PhMe for the Mg/I exchange on unprotected ketone 6 . This method was found to be effective for the subsequent addition to ketone 5 .[2]

    • Reaction Conditions: After the addition, treat the reaction mixture with aqueous TsOH and heat to 85 °C to induce the pinacol rearrangement and olefin isomerization.[2][6]

    • Purification: Be aware that an undesired isomer is a major byproduct. Careful chromatographic purification is necessary to isolate the desired key intermediate 3 .[2][6]

Issue 2: Chemoselectivity and Regioselectivity Problems in the Enolate Hydroxymethylation
  • Problem: The installation of the hydroxymethyl group at the C-10 position of intermediate 3 is challenging due to multiple possible enolization sites and steric hindrance, leading to low yields or formation of the wrong regioisomer.[2] This step was reported to require extensive optimization, with roughly 1000 experiments conducted to find a viable solution.[7]

  • Possible Causes:

    • Formation of the more accessible C-8/14 enolate instead of the desired C-5/10 enolate.

    • Hydroxymethylation at the less hindered C-2 position.

    • Protection of the C-8 ketone shutting down reactivity.[2]

  • Troubleshooting Steps:

    • Specific Reagent Combination: The use of LaCl₃·2LiCl added to the sodium enolate of 3 , followed by quenching with freshly prepared formaldehyde (B43269) gas, was found to be crucial for achieving high chemoselectivity and yield.[2]

    • Enolate Formation: Do not protect the C-8 ketone, as this was found to completely inhibit the reaction. The specific conditions with LaCl₃·2LiCl prevent enolization at the C-8 position.[2]

    • Formaldehyde Source: Use freshly prepared formaldehyde gas as the electrophile for optimal results.

Issue 3: Difficulty in the Final Elimination Step to Form the Double Bond
  • Problem: The final elimination of an iodide to form the C-2/3 double bond in Maoecrystal V does not proceed under standard base-promoted E2 elimination conditions.[8][9]

  • Possible Causes:

    • Lack of an anti-periplanar hydrogen required for the E2 elimination mechanism.[8][9]

  • Troubleshooting Steps:

    • Alternative Reagent: Use a buffered aqueous solution of Oxone for the elimination. This was discovered to cleanly promote the desired elimination where traditional bases failed.[8][9]

    • Reaction Monitoring: Carefully monitor the reaction to avoid over-oxidation or side reactions.

Quantitative Data Summary

The following tables summarize key quantitative data from the Baran group's 11-step enantioselective synthesis of (-)-Maoecrystal V, a route considered potentially scalable.

Table 1: Key Reaction Yields

StepProductYield (%)ScaleReference
Enantioselective Conjugate AdditionIntermediate 7 8020 g[2]
α-AcetoxylationIntermediate 8 6430 g[6]
Pinacol RearrangementIntermediate 3 457 g[2][6]
Enolate HydroxymethylationIntermediate 11 843 g[2]

Table 2: Reagents and Conditions for Key Steps

ReactionKey ReagentsSolvent(s)Temperature (°C)Time (h)Reference
Enantioselective Conjugate AdditionAllyl silane, CuI·0.75DMS, L1 ligandPhMe/MeTHF--[2]
α-AcetoxylationLiTMP, Davis oxaziridine, Ac₂OTHF/DMPU--[6]
Pinacol Rearrangementi-PrMgCl·LiCl, aq. TsOHPhMe85-[2][6]
Enolate HydroxymethylationNaHMDS, LaCl₃·2LiCl, Formaldehyde gas---[2]
Final EliminationOxoneBuffered aq.--[8][9]

Experimental Protocols

Protocol 1: Synthesis of Key Intermediate 3 via Pinacol Rearrangement

This protocol describes the convergent coupling of fragments 5 and 6 followed by a pinacol rearrangement and olefin isomerization.

  • To a solution of unprotected ketone 6 in PhMe, add i-PrMgCl·LiCl and stir to facilitate Mg/I exchange.

  • Cool the resulting Grignard reagent solution and add a solution of ketone 5 in PhMe.

  • After the addition is complete, add aqueous p-toluenesulfonic acid (TsOH) to the reaction mixture.

  • Heat the mixture to 85 °C and monitor the reaction progress by TLC or LC-MS until the formation of intermediate 3 is maximized.

  • Upon completion, cool the reaction to room temperature, quench with a saturated aqueous solution of NaHCO₃, and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired intermediate 3 .

Protocol 2: Enolate Hydroxymethylation to Form Intermediate 11

This protocol details the challenging but crucial installation of the hydroxymethyl group at the C-10 position.

  • Dissolve intermediate 3 in a suitable anhydrous solvent (e.g., THF) and cool to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon).

  • Add a solution of sodium bis(trimethylsilyl)amide (NaHMDS) to form the extended sodium enolate.

  • To this solution, add a solution of LaCl₃·2LiCl in THF.

  • Quench the reaction by bubbling freshly prepared formaldehyde gas through the solution.

  • Monitor the reaction by TLC or LC-MS. Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).

  • Warm the mixture to room temperature and perform a standard aqueous workup and extraction.

  • Dry the combined organic layers, concentrate, and purify the resulting diastereomeric mixture by column chromatography to yield intermediate 11 .

Visualizations

experimental_workflow_pinacol ketone6 Ketone 6 grignard Grignard Reagent ketone6->grignard Mg/I Exchange iPrMgCl i-PrMgCl·LiCl iPrMgCl->grignard addition_product Addition Product (10) grignard->addition_product Addition ketone5 Ketone 5 ketone5->addition_product intermediate3 Key Intermediate 3 addition_product->intermediate3 Pinacol Rearrangement & Olefin Isomerization TsOH aq. TsOH, 85 °C TsOH->intermediate3

Caption: Workflow for the Pinacol Rearrangement.

experimental_workflow_hydroxymethylation intermediate3 Intermediate 3 enolate Extended Sodium Enolate intermediate3->enolate Deprotonation NaHMDS NaHMDS NaHMDS->enolate lanthanide_enolate Lanthanide Enolate Complex enolate->lanthanide_enolate Transmetalation LaCl3 LaCl3·2LiCl LaCl3->lanthanide_enolate intermediate11 Intermediate 11 lanthanide_enolate->intermediate11 Aldol Addition formaldehyde Formaldehyde Gas formaldehyde->intermediate11

Caption: Workflow for the Enolate Hydroxymethylation.

maoecrystal_v_synthesis_overview cluster_start Starting Materials cluster_core_formation Core Formation cluster_functionalization Key Functionalization cluster_endgame Endgame Cyclohexenone Cyclohexenone Intermediate3_core Intermediate 3 ([2.2.2] bicycle) Cyclohexenone->Intermediate3_core ...steps including Pinacol Rearrangement Ketone6_start Ketone 6 Precursor Ketone6_start->Intermediate3_core Intermediate11_func Intermediate 11 (Hydroxymethylated) Intermediate3_core->Intermediate11_func Enolate Hydroxymethylation Iodo_ketone Iodo Ketone Intermediate11_func->Iodo_ketone ...several steps MaoecrystalV Maoecrystal V Iodo_ketone->MaoecrystalV Oxone Elimination

Caption: Simplified Overview of Baran's Maoecrystal V Synthesis.

References

addressing low yield in key steps of maoecrystal synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Maoecrystal V. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting key steps of this complex total synthesis that are often associated with low yields. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides for specific problematic reactions.

Frequently Asked Questions (FAQs)

Q1: My intramolecular Diels-Alder (IMDA) reaction to form the bicyclo[2.2.2]octane core is giving a low yield of the desired product and multiple isomers. What can I do?

A1: Low yields and the formation of multiple isomers in the IMDA reaction are common challenges. The Yang research group, for instance, reported a yield of only 36% for the desired bicycle, accompanied by two other isomeric products.[1] The facial selectivity of the cycloaddition is a critical factor.[2]

Troubleshooting Steps:

  • Solvent and Temperature Screening: The reaction outcome can be highly sensitive to solvent and temperature. A thorough screening of different solvents and a careful optimization of the reaction temperature may improve the selectivity for the desired isomer.

  • Lewis Acid Catalysis: The use of Lewis acids can alter the dienophile's electronics and conformation, potentially favoring the desired cycloaddition pathway. A screen of various Lewis acids (e.g., ZnCl₂, AlCl₃, Et₂AlCl) at different stoichiometric loadings is recommended.

  • Substrate Modification: If possible, modifying the dienophile or diene moieties can influence the facial selectivity. For example, the Danishefsky group encountered issues with facial selectivity and redesigned their A-ring equivalent to overcome this.[2]

Q2: I am struggling with the stereocontrol of the cyanide addition to the C-8 position. The nucleophile consistently adds from the undesired face. How can I address this?

A2: This is a well-documented issue. The Baran laboratory noted that various cyanide sources, Lewis and Brønsted acids, solvents, and additives often result in the exclusive formation of the undesired diastereomer.[3]

Troubleshooting Steps:

  • Bulky Cyanide Reagents: Employing sterically demanding cyanide reagents might favor the approach from the less hindered face.

  • Chelation Control: The use of specific Lewis acids that can chelate to the substrate in a rigid conformation could direct the nucleophilic attack from the desired face. The Baran group found that Zn(OTf)₂ mediated the formation of the desired stereo- and chemoselectivity in one instance, suggesting that forming the THF ring first might influence the cyanide approach.[4]

  • Substrate Control: If the synthesis allows, installing a directing group on the substrate that can guide the cyanide nucleophile to the correct face is a powerful strategy.

Q3: The pinacol (B44631) rearrangement to form the [2.2.2] bicyclic system is resulting in a low yield of my desired intermediate and a significant amount of an undesired isomer. How can I optimize this step?

A3: The Baran synthesis reported a 45% isolated yield for the key intermediate from the pinacol rearrangement, with a 22% yield of an undesired isomer.[5][6] This indicates that the migration of the undesired group might be competitive.

Troubleshooting Steps:

  • Acid Catalyst Screening: The choice and concentration of the acid catalyst are critical. A screen of various Brønsted and Lewis acids (e.g., TsOH, H₂SO₄, BF₃·OEt₂) and their concentrations should be performed.

  • Temperature and Reaction Time: Carefully controlling the reaction temperature and time can influence the selectivity of the rearrangement. Lower temperatures might favor the desired migration pathway.

  • Solvent Effects: The polarity and coordinating ability of the solvent can affect the stability of the cationic intermediates and the transition states. Experiment with a range of solvents to find the optimal conditions.

Troubleshooting Guides

Guide 1: Low Yield in the Enolate-Based Hydroxymethylation at C-10

The enolate-based installation of the hydroxymethyl group at the sterically hindered C-10 position is notoriously difficult, with challenges in both chemo- and regioselectivity.[5][6]

Problem Symptom Potential Cause Suggested Solution
Low or no conversionSteric hindrance preventing enolate formation or reaction.Use a stronger, more sterically hindered base (e.g., KHMDS, LiTMP) to favor formation of the thermodynamic enolate. Increase the reaction temperature and time.
Formation of multiple monohydroxymethylated productsLack of regioselectivity in the enolate formation and/or hydroxymethylation.The use of a lanthanide Lewis acid has been reported to control the regio- and stereochemical course of an aldol (B89426) reaction with an extended enolate.[5][6] Consider screening different Lewis acids.
Reaction at the more accessible C-8/14 enolateKinetic enolate formation is favored over the more hindered C-5/10 enolate.Employ conditions that favor the formation of the thermodynamic enolate (higher temperatures, longer reaction times, specific bases).

Experimental Protocol: Lanthanide Lewis Acid-Controlled Aldol Reaction This is a generalized protocol based on the strategy mentioned in the literature. Specific conditions will need to be optimized for your substrate.

  • To a solution of the ketone in an anhydrous aprotic solvent (e.g., THF, toluene) at -78 °C under an inert atmosphere, add a solution of a strong base (e.g., KHMDS) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour to allow for enolate formation.

  • Add a solution of a lanthanide Lewis acid (e.g., Yb(OTf)₃, Sc(OTf)₃) in the same solvent and stir for 30 minutes.

  • Add a source of formaldehyde (B43269) (e.g., paraformaldehyde, trioxane) to the reaction mixture.

  • Slowly warm the reaction to room temperature and stir until the reaction is complete (monitor by TLC or LC-MS).

  • Quench the reaction with a saturated aqueous solution of NH₄Cl and extract the product with an organic solvent.

  • Purify the product by flash column chromatography.

Guide 2: Poor Diastereoselectivity in the Reduction of the Diketone

The reduction of a diketone in the Maoecrystal V synthesis can lead to the undesired diastereomer when using conventional reducing agents.[1]

Problem Symptom Potential Cause Suggested Solution
Formation of the wrong diastereomer of the diolThe facial bias of the ketone reduction is not controlled by standard hydride reagents.The Yang group found that tetrabutylammonium (B224687) borohydride (B1222165) overcame the inherent reactivity to deliver the desired cis diol.[1] This is attributed to a directing effect from the cationic ammonium (B1175870) salt.[7]
Low yield of the desired diolIncomplete reduction or side reactions.Ensure anhydrous conditions. Screen different hydride sources with varying steric bulk and Lewis acidity (e.g., NaBH₄/CeCl₃, L-Selectride).

Quantitative Data on Key Low-Yield Steps

Reaction Step Reported Yield Byproducts/Issues Reference
Pinacol Rearrangement45%22% undesired isomerBaran Synthesis[5][6]
Intramolecular Diels-Alder36%Two other isomeric productsYang Synthesis[1]
Desilylation50% (reproducible)Unusually high reactivity of the silyl (B83357) etherZakarian Synthesis[8]
Saegusa Oxidation"good yield"Challenging due to neopentyl character of the ketoneDanishefsky Synthesis[2]
Epoxidation92% (total)1:1 mixture of diastereomersDanishefsky Synthesis[2]

Visualizations

logical_relationship cluster_troubleshooting Troubleshooting Low Yield in Maoecrystal V Synthesis cluster_analysis Analysis of Potential Causes cluster_solutions Potential Solutions problem Low Yield in Key Step Steric_Hindrance Steric Hindrance problem->Steric_Hindrance e.g., Hydroxymethylation Poor_Stereocontrol Poor Stereocontrol / Facial Selectivity problem->Poor_Stereocontrol e.g., IMDA, Cyanide Addition Competing_Side_Reactions Competing Side Reactions / Isomerization problem->Competing_Side_Reactions e.g., Pinacol Rearrangement Reagent_Screening Reagent/Catalyst Screening Steric_Hindrance->Reagent_Screening Poor_Stereocontrol->Reagent_Screening Condition_Optimization Reaction Condition Optimization (Solvent, Temperature, Time) Poor_Stereocontrol->Condition_Optimization Substrate_Modification Substrate Modification / Use of Directing Groups Poor_Stereocontrol->Substrate_Modification Competing_Side_Reactions->Condition_Optimization experimental_workflow start Start: Ketone Substrate enolate_formation 1. Enolate Formation (Strong, hindered base, e.g., KHMDS) start->enolate_formation lewis_acid 2. Addition of Lanthanide Lewis Acid (e.g., Yb(OTf)3) enolate_formation->lewis_acid formaldehyde 3. Addition of Formaldehyde Source lewis_acid->formaldehyde workup 4. Quench and Workup formaldehyde->workup product End: Hydroxymethylated Product workup->product

References

Validation & Comparative

Re-evaluation of Maoecrystal V's Anticancer Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive re-evaluation of the anticancer activity of Maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. Initially reported as a potent and selective anticancer agent, subsequent rigorous studies involving total synthesis have led to a significant reassessment of its biological activity. This document objectively compares the early and later findings, presenting the supporting data and methodologies to offer a clear perspective on the current understanding of Maoecrystal V's therapeutic potential.

Executive Summary

Maoecrystal V was first identified as a promising anticancer compound, exhibiting remarkable cytotoxicity against HeLa cervical cancer cells.[1][2] However, multiple research groups that later achieved the total synthesis of Maoecrystal V conducted thorough biological evaluations and found the synthetic compound to be virtually inactive against a wide range of cancer cell lines.[2][3][4] This discrepancy highlights the critical role of total synthesis in validating the biological activity of natural products and suggests that the initially observed cytotoxicity may have been due to impurities in the natural isolate or potential flaws in the initial screening assays.[3]

Data Presentation: A Tale of Two Findings

The following tables summarize the reported in vitro anticancer activities of Maoecrystal V from initial and subsequent studies, illustrating the stark contrast in the findings.

Table 1: Initial Reported Anticancer Activity of Maoecrystal V

Cell LineCancer TypeIC50 ValueReference
HeLaCervical Cancer~20 ng/mL (~0.02 µg/mL)[1][2]
HeLaCervical Cancer2.9 µg/mL[5][6]

Table 2: Re-evaluation of Anticancer Activity of Synthetic Maoecrystal V

StudyCell Lines TestedOutcomeReference
Baran et al. (2016)32 different cancer cell linesLittle to no anticancer activity observed.[3]
Thomson et al.Not specifiedObserved the same outcome of no significant activity (unpublished work mentioned in[3]).[3]
Zakarian/Davies (2014)NCI-60 cell line panelNo growth inhibition across the entire panel for a related isomer, maoecrystal ZG, underscoring the unique (though later refuted) selectivity of the original maoecrystal V report.[5]

Experimental Protocols

A direct comparison of the experimental protocols is crucial to understanding the potential sources of discrepancy in the reported activities.

Initial Cytotoxicity Assessment (Early Reports)
  • Compound Preparation: Maoecrystal V was isolated from its natural source, Isodon eriocalyx. The purity of the isolated compound is a critical factor that may have influenced the initial results.

  • Cell Culture: HeLa cells were cultured in a suitable medium supplemented with fetal bovine serum and antibiotics.

  • Cytotoxicity Assay (e.g., MTT Assay):

    • Cells were seeded in 96-well plates and allowed to adhere overnight.

    • Various concentrations of the isolated Maoecrystal V were added to the wells.

    • After a specified incubation period (e.g., 48-72 hours), a reagent like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added.

    • Viable cells metabolize MTT into a colored formazan (B1609692) product, which is then solubilized.

    • The absorbance of the formazan solution is measured using a microplate reader, and the IC50 value (the concentration of the drug that inhibits 50% of cell growth) is calculated.

Comprehensive Anticancer Screening (Later Studies with Synthetic Compound)

The later studies, particularly by the Baran group, utilized a more extensive and rigorous approach to evaluate the anticancer activity of the synthetically produced and highly pure Maoecrystal V.

  • Compound Preparation: (-)-Maoecrystal V was obtained through multi-step total synthesis, ensuring a high degree of purity and eliminating the possibility of contamination from other bioactive natural products.[2][3]

  • Cell Culture: A large panel of diverse human cancer cell lines (e.g., the NCI-60 panel or similar) were cultured under standardized conditions.[3][5]

  • High-Throughput Cytotoxicity Assays:

    • A standardized protocol, often employed by institutions like the National Cancer Institute (NCI), was used.

    • This typically involves exposing a panel of 60 different human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney to the test compound at various concentrations.

    • Cell viability is assessed after a set incubation period using assays such as the Sulforhodamine B (SRB) assay, which measures cell protein content.

    • The data is then analyzed to determine the IC50, GI50 (concentration for 50% growth inhibition), and LC50 (concentration for 50% cell killing) values across all cell lines.

The use of a broad panel of cell lines and highly purified synthetic material in the later studies provides a more definitive assessment of a compound's intrinsic anticancer activity.

Visualizing the Re-evaluation Process and Shift in Understanding

The following diagrams illustrate the journey of Maoecrystal V from a promising anticancer lead to its current status.

Reevaluation_Workflow cluster_Discovery Initial Discovery & Activity Report cluster_Synthesis Total Synthesis Efforts cluster_Reevaluation Biological Re-evaluation Discovery Isolation of Maoecrystal V from Isodon eriocalyx Initial_Screening Initial in vitro Screening (e.g., on HeLa cells) Discovery->Initial_Screening Biological evaluation Report Publication of Potent Anticancer Activity Initial_Screening->Report Positive results Synthesis_Groups Multiple Research Groups Undertake Total Synthesis Report->Synthesis_Groups Spurs interest Successful_Synthesis Successful Total Synthesis of (-)-Maoecrystal V Synthesis_Groups->Successful_Synthesis Chemical synthesis Broad_Screening Comprehensive Screening of Synthetic Maoecrystal V (e.g., NCI-60 panel) Successful_Synthesis->Broad_Screening Provides pure compound for testing Negative_Results Finding of No Significant Anticancer Activity Broad_Screening->Negative_Results Experimental results Conclusion Conclusion: Initial activity likely due to impurities or assay artifacts Negative_Results->Conclusion Interpretation Bioactivity_Shift cluster_Initial Initial Hypothesis cluster_Final Current Understanding Initial_Hypothesis Maoecrystal V is a potent and selective anticancer agent Reevaluation Total Synthesis & Rigorous Biological Re-evaluation Initial_Hypothesis->Reevaluation Tested by Final_Conclusion Synthetic Maoecrystal V lacks significant in vitro anticancer activity Reevaluation->Final_Conclusion Leads to

References

Comparative Analysis of Maoecrystal V and Maoecrystal Z Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the cytotoxic profiles of two complex diterpenoids, Maoecrystal V and Maoecrystal Z, reveals distinct patterns of activity against various human cancer cell lines. This guide synthesizes available in vitro data, outlines common experimental methodologies for assessing cytotoxicity, and illustrates a key signaling pathway involved in chemically induced cell death.

Maoecrystal V and Maoecrystal Z are structurally intricate diterpenoids isolated from the Chinese medicinal herb Isodon eriocalyx.[1][2][3] Both compounds have demonstrated notable cytotoxic activity, yet they exhibit significantly different spectra of efficacy across various cancer cell types.[4][5] Maoecrystal V is particularly distinguished by its potent and selective action against the HeLa human cervical cancer cell line, whereas Maoecrystal Z shows a broader, more consistent inhibitory effect across multiple cell lines.[4][5]

Data Presentation: Comparative Cytotoxicity (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The data below summarizes the IC₅₀ values for Maoecrystal V and Maoecrystal Z against a panel of human cancer cell lines, highlighting their differential cytotoxic effects.

Cell LineCancer TypeMaoecrystal V (IC₅₀ in µg/mL)Maoecrystal Z (IC₅₀ in µg/mL)
HeLa Cervical Cancer2.9[4][5] (originally reported as 0.02[1][3])Not Reported
K562 Leukemia>100 (Activity lower by at least 6 orders of magnitude compared to HeLa)[4][5]2.9[4][5]
MCF7 Breast CancerNot Reported1.6[4][5]
A2780 Ovarian CancerNot Reported1.5[4][5]
A549 Lung Carcinoma>100 (Activity lower by at least 6 orders of magnitude compared to HeLa)[4][5]Not Reported
BGC-823 Adenocarcinoma>100 (Activity lower by at least 6 orders of magnitude compared to HeLa)[4][5]Not Reported

Note: An initial report cited a much higher potency for Maoecrystal V against HeLa cells (IC₅₀ = 0.02 µg/mL).[1][3] However, subsequent studies involving total synthesis of the compound reported a lower IC₅₀ of 2.9 µg/mL and also noted that in some reevaluations, the compound exhibited virtually no cytotoxicity.[4][6] This highlights the complexities and potential variability in determining the biological activity of complex natural products.

Experimental Protocols

The determination of a compound's cytotoxicity is fundamental to preclinical drug development. Standardized assays are employed to ensure the reliability and reproducibility of results.

1. Cell Viability and IC₅₀ Determination via MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability.

  • Cell Culture: Human cancer cell lines (e.g., HeLa, K562, MCF7) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: Maoecrystal V and Maoecrystal Z are dissolved in a suitable solvent like DMSO to create stock solutions.[7] A series of dilutions are prepared and added to the wells, with final concentrations typically ranging from 0.01 µg/mL to 100 µg/mL. Control wells receive only the vehicle (DMSO) at the highest concentration used.

  • Incubation: The plates are incubated for a period of 48 to 72 hours.

  • MTT Addition and Solubilization: MTT reagent is added to each well and incubated for 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals. A solubilization solution (e.g., acidified isopropanol) is then added to dissolve the crystals.

  • Data Acquisition: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

  • Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

2. Apoptosis Detection via Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the test compounds at concentrations around their respective IC₅₀ values for 24-48 hours.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: Cells are resuspended in Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added, and the cells are incubated in the dark for 15 minutes.

  • Flow Cytometry: The stained cells are analyzed using a flow cytometer. Annexin V detects the externalization of phosphatidylserine (B164497) in early apoptotic cells, while PI enters cells with compromised membranes, indicating late apoptosis or necrosis.

  • Data Analysis: The cell population is quantified into four quadrants: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Mandatory Visualization

The following diagrams illustrate a typical workflow for evaluating cytotoxicity and a key signaling pathway often implicated in the mechanism of action for cytotoxic compounds.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Culture Cell Line Culture (e.g., HeLa, K562) Seed Seed Cells in 96-Well Plates Culture->Seed Prepare Prepare Compound Dilutions Seed->Prepare Treat Treat Cells with Maoecrystal V or Z Prepare->Treat Incubate Incubate for 48-72 hours Treat->Incubate Assay Perform Viability Assay (e.g., MTT) Incubate->Assay Read Measure Absorbance (Plate Reader) Assay->Read Calculate Calculate % Viability Read->Calculate Plot Plot Dose-Response Curve Calculate->Plot IC50 Determine IC50 Value Plot->IC50 G Compound Cytotoxic Compound (e.g., Maoecrystal) ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito Bax Bax/Bak Activation Mito->Bax CytoC Cytochrome c Release Bax->CytoC Apaf Apoptosome Formation (Apaf-1, Cas9) CytoC->Apaf Casp9 Caspase-9 Activation Apaf->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

References

Unambiguous Structure Validation of Maoecrystal V: A Comparison of X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the field of natural product chemistry and drug discovery, the precise determination of a molecule's three-dimensional structure is paramount. The complex architecture of many natural products presents a significant challenge to structural elucidation, often requiring a combination of analytical techniques. This guide provides a comparative analysis of the methods used to determine the structure of maoecrystal V, a complex diterpenoid isolated from Isodon eriocalyx. While initial structural hypotheses were formulated using spectroscopic methods, single-crystal X-ray crystallography provided the definitive and unambiguous validation.

It is important to note that the scientific literature predominantly refers to this compound as maoecrystal V . We will proceed with this nomenclature, as it is the validated identity of the natural product whose structure was confirmed by X-ray crystallography.

Spectroscopic Analysis vs. X-ray Crystallography

The initial elucidation of maoecrystal V's structure heavily relied on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Mass Spectrometry (MS): This technique provides the molecular weight and elemental composition of a compound, offering the first clues to its molecular formula. For maoecrystal V, MS would have established its chemical formula as C₁₉H₂₂O₅.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR experiments reveal the connectivity of atoms within a molecule. By analyzing the chemical shifts, coupling constants, and correlations, researchers can piece together the carbon skeleton and the relative positions of protons and other nuclei. This allows for the construction of a putative two-dimensional structure.

However, for molecules with intricate stereochemistry, such as maoecrystal V with its multiple contiguous stereocenters and complex ring systems, NMR data can sometimes be ambiguous or lead to incorrect stereochemical assignments. This is where the unparalleled power of X-ray crystallography becomes indispensable.

  • X-ray Crystallography: This technique provides a precise three-dimensional map of electron density within a single crystal. From this map, the exact spatial arrangement of every atom in the molecule can be determined, including bond lengths, bond angles, and, crucially, the absolute stereochemistry. The structure of maoecrystal V was unequivocally confirmed by a single-crystal X-ray diffraction study, solidifying its unique 6,7-seco-6-nor-15(8→9)-abeo-5,8-epoxy-ent-kaurane skeleton[1].

The key advantage of X-ray crystallography over spectroscopic methods is its ability to provide a direct visualization of the molecule in three dimensions, leaving no ambiguity about its conformation and absolute configuration.

Data Presentation: Crystallographic Data for Maoecrystal V

The definitive structural validation of maoecrystal V was reported in the initial isolation paper by Sun and coworkers in 2004. The crystallographic data from this study is deposited in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 249099 . Researchers can access the full crystallographic information file (CIF) from the CCDC for a comprehensive analysis.

The following table summarizes the key crystallographic parameters for maoecrystal V, as would be found in the original publication and the CCDC deposition.

ParameterValue
Compound Name Maoecrystal V
CCDC Deposition No. 249099
Chemical Formula C₁₉H₂₂O₅
Formula Weight 330.37
Crystal System Orthorhombic
Space Group P2₁2₁2₁
a (Å) 8.076(3)
b (Å) 12.014(4)
c (Å) 16.513(6)
α (°) 90
β (°) 90
γ (°) 90
Volume (ų) 1602.0(9)
Z 4
Calculated Density (g/cm³) 1.370
Radiation type MoKα
Temperature (K) 293(2)
Final R indices [I>2σ(I)] R₁ = 0.0435, wR₂ = 0.1098
R indices (all data) R₁ = 0.0516, wR₂ = 0.1167

Data sourced from the original publication: Li, S.-H.; et al. Org. Lett. 2004, 6 (23), 4327–4330 and the Cambridge Crystallographic Data Centre (CCDC).

Experimental Protocols

The following is a generalized experimental protocol for the single-crystal X-ray diffraction analysis of a natural product like maoecrystal V.

Crystallization
  • Sample Purity: A pure sample of maoecrystal V (>98%) is essential for growing high-quality single crystals. The compound is typically purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).

  • Solvent Selection: A screening of various solvents and solvent mixtures is performed to find suitable conditions for crystallization. Common methods include slow evaporation, vapor diffusion (hanging or sitting drop), and cooling of a saturated solution.

  • Crystal Growth: For maoecrystal V, single crystals suitable for X-ray diffraction were obtained by slow evaporation from a solution of methanol (B129727) and chloroform. A well-formed, single crystal with dimensions of approximately 0.1-0.3 mm is selected.

Data Collection
  • Crystal Mounting: The selected crystal is mounted on a goniometer head, often using a cryoprotectant to prevent ice formation if data is to be collected at low temperatures.

  • Diffractometer: Data is collected using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).

  • Data Acquisition: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected at different orientations. The intensity and position of the diffracted X-ray spots are recorded.

Structure Solution and Refinement
  • Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, space group, and the intensities of the reflections.

  • Structure Solution: The initial phases of the structure factors are determined using direct methods or Patterson methods. This provides an initial electron density map.

  • Model Building: An initial molecular model is built into the electron density map.

  • Refinement: The atomic coordinates and thermal parameters of the model are refined against the experimental diffraction data using least-squares methods. The quality of the final model is assessed by the R-factors (R₁ and wR₂), which should be as low as possible for a good fit between the model and the data.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow for the validation of maoecrystal V's structure using X-ray crystallography.

experimental_workflow cluster_isolation Isolation & Purification cluster_spectroscopy Initial Structural Elucidation cluster_crystallography X-ray Crystallography Validation I1 Isolation of Maoecrystal V from Isodon eriocalyx I2 Chromatographic Purification (Column, HPLC) I1->I2 S1 Mass Spectrometry (MS) (Determine Molecular Formula) I2->S1 S2 NMR Spectroscopy (1D & 2D) (Determine Connectivity) I2->S2 X1 Single Crystal Growth (Slow Evaporation) I2->X1 S3 Putative Structure S1->S3 S2->S3 X5 Definitive 3D Structure (Absolute Stereochemistry) S3->X5 Validation X2 X-ray Diffraction Data Collection X1->X2 X3 Structure Solution (Direct Methods) X2->X3 X4 Structure Refinement X3->X4 X4->X5

Caption: Workflow for the structural validation of maoecrystal V.

References

A Comparative Analysis of Total Syntheses of Maoecrystal V

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth review of the synthetic strategies towards a complex diterpenoid, highlighting key chemical transformations and comparative efficiencies.

Maoecrystal V, a structurally intricate pentacyclic diterpenoid isolated from Isodon eriocalyx, initially garnered significant attention from the synthetic community due to its complex architecture and reported potent cytotoxic activity against HeLa cells.[1][2][3] This interest spurred the development of several elegant total syntheses. However, subsequent biological evaluation of the synthetically derived material revealed a lack of the initially reported anticancer properties.[4][5] This guide provides a comparative analysis of the different total syntheses of maoecrystal V, focusing on the strategic diversity, key experimental protocols, and overall efficiency of the routes developed by the research groups of Yang, Danishefsky, Zakarian, Thomson, and Baran.

Strategic Overview

The core challenge in the synthesis of maoecrystal V lies in the construction of its densely functionalized and sterically congested pentacyclic framework, which includes a bicyclo[2.2.2]octane core and four contiguous quaternary stereocenters.[4] The majority of the reported syntheses strategically employed a Diels-Alder reaction to forge the signature bicyclo[2.2.2]octane system.[4] In a departure from this common approach, the Baran group devised a biomimetic synthesis featuring a key pinacol-type rearrangement to construct the core.[6][7]

The various approaches can be broadly categorized by their core bond-forming strategies and whether they are racemic or enantioselective.

G

Comparative Data of Maoecrystal V Total Syntheses

The following table summarizes the key quantitative metrics for the various successful total syntheses of maoecrystal V.

Research GroupYear PublishedSynthesis TypeKey StrategyLongest Linear SequenceOverall Yield
Yang 2009RacemicIntramolecular Diels-Alder23 stepsNot Reported
Danishefsky 2012RacemicIntramolecular Diels-Alder28 steps~0.3%
Zakarian 2013RacemicIntramolecular Diels-Alder20 steps~1.2%
Zakarian 2014EnantioselectiveChiral Auxiliary-Directed C-H Functionalization & IMDA20 steps from known esterNot Reported
Thomson 2014EnantioselectiveIntermolecular Diels-Alder19 steps~0.9%
Baran 2016EnantioselectiveBiomimetic Pinacol (B44631) Rearrangement11 steps~3.7%

Detailed Analysis of Synthetic Routes

The Diels-Alder Approaches: Yang, Danishefsky, Zakarian, and Thomson

The majority of the research groups that have conquered maoecrystal V relied on the robust and predictable nature of the Diels-Alder reaction to construct the bicyclo[2.2.2]octane core.[4]

  • Yang's Synthesis: The first total synthesis of maoecrystal V was accomplished by the Yang group.[4] Their strategy hinged on a key intramolecular Diels-Alder (IMDA) reaction to assemble the core structure.

  • Danishefsky's Synthesis: The Danishefsky group also employed an IMDA reaction as a central part of their strategy to construct the core system from readily available starting materials.[1][8] A key feature of their synthesis was the creation of the A-C ring trans-fusion through the intramolecular delivery of a hydrogen atom to the hindered β-face of the ring system.[1][8]

  • Zakarian's Syntheses: The Zakarian group first reported a racemic synthesis and later an enantioselective version.[4] Both syntheses utilized an IMDA reaction. The enantioselective approach was achieved through the use of a chiral auxiliary to direct a C-H functionalization reaction, thereby setting the stereochemistry early in the synthesis.[4][9]

  • Thomson's Synthesis: Thomson's group developed an enantioselective synthesis that stands out for its use of an intermolecular Diels-Alder reaction.[4][10] This approach involved a "west-to-east" strategy for the assembly of the tetrahydrofuran (B95107) ring.[4]

The Biomimetic Approach: Baran's Synthesis

In a significant departure from the Diels-Alder-centric approaches, the Baran group developed a highly efficient and enantioselective synthesis inspired by the proposed biosynthesis of maoecrystal V.[6][7]

  • Baran's 11-Step Synthesis: This concise route is highlighted by a key pinacol-type rearrangement of a bicyclo[3.2.1]octane scaffold to construct the bicyclo[2.2.2]octane core.[6][7][11] This biomimetic approach proved to be the most step-economical synthesis to date.[7] A memorable lesson from this synthesis was the use of a lanthanide Lewis acid to control the regio- and stereochemistry of an aldol (B89426) reaction.[6][12]

G

Experimental Protocols for Key Reactions

A detailed examination of the key transformations reveals the chemical ingenuity required to overcome the synthetic hurdles.

Zakarian's Enantioselective C-H Functionalization

A pivotal step in Zakarian's enantioselective synthesis was the rhodium-catalyzed C-H functionalization to construct a key benzofuran (B130515) intermediate.[9]

  • Protocol: The synthesis of the diazo ester precursor began with the O-alkylation of sesamol (B190485) with a neopentylic alcohol under Mitsunobu conditions. The resulting ether underwent directed ortho-metalation followed by acylation. The diazo ester was then formed in two steps via tosylhydrazone formation and subsequent fragmentation.[9]

Baran's Biomimetic Pinacol Rearrangement

The cornerstone of Baran's synthesis is a convergent coupling of two fragments followed by a pinacol rearrangement.[6][12]

  • Protocol: The synthesis commences with a highly enantioselective conjugate addition of an allyl silane (B1218182) to cyclohexenone.[6][12] The key rearrangement step involves the coupling of two advanced fragments with a concomitant pinacol shift and olefin isomerization to establish the bicyclo[2.2.2]octane core.[6][12]

Danishefsky's Epoxide Rearrangement for A:C Trans-fusion

To establish the correct stereochemistry at the A-C ring junction, the Danishefsky group designed a clever epoxide rearrangement.[2]

  • Protocol: A hydroxyl-directed epoxidation was used to differentiate two olefinic bonds. A subsequent epoxide rearrangement was designed to deliver a hydrogen atom intramolecularly to the more hindered β-face of the tetrahydrofuran ring system, thereby setting the desired trans-fusion.[2]

Conclusion

The total syntheses of maoecrystal V showcase a remarkable evolution of synthetic strategy, from the initial, lengthy racemic routes to the highly efficient and elegant enantioselective synthesis by the Baran group. While the initial biological promise of maoecrystal V as a potent anticancer agent has been refuted by studies on the synthetic material, the journey to its synthesis has provided the chemical community with a wealth of new strategies and a deeper understanding of complex molecule synthesis. The diverse approaches, particularly the contrast between the prevalent Diels-Alder strategy and the novel biomimetic rearrangement, offer valuable lessons for the design and execution of future synthetic endeavors.

References

The Shifting Narrative of Maoecrystal V: A Comparative Guide to its Biological Effects

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the story of maoecrystal V serves as a critical case study in natural product drug discovery. Initially lauded for its potent and selective anticancer properties, subsequent rigorous investigation with a synthetically pure compound has cast significant doubt on its therapeutic potential. This guide provides an objective comparison of the conflicting biological data, presents a standardized protocol for cytotoxicity testing, and visualizes the scientific journey of this complex molecule.

Introduction to Maoecrystal V

Maoecrystal V is a structurally intricate diterpenoid that was first isolated in 1994 from the leaves of the Chinese medicinal herb Isodon eriocalyx.[1] The unique and complex pentacyclic structure of maoecrystal V, featuring four contiguous quaternary stereogenic centers, made it a challenging and attractive target for total synthesis.[2] Early in vitro studies reported that maoecrystal V exhibited significant cytotoxic activity against several human cancer cell lines, with remarkable potency and selectivity against the HeLa (human cervical cancer) cell line.[3][4][5] This initial excitement spurred numerous research groups to pursue the challenging total synthesis of this natural product.[2]

Conflicting Biological Activity: A Tale of Two Findings

The narrative surrounding maoecrystal V's biological activity took a dramatic turn following its successful total synthesis. A research team led by Phil S. Baran at The Scripps Research Institute, after completing an 11-step synthesis and obtaining a substantial amount of pure maoecrystal V, conducted extensive biological testing.[2][6] Their findings, corroborated by unpublished results from another research group, directly contradicted the initial reports.[6]

Below is a summary of the conflicting findings:

  • Initial Reports: Early studies on the isolated natural product reported a potent IC50 value of approximately 20 ng/mL against the HeLa cell line.[3] Another report cited an IC50 of 2.9 μg/mL against HeLa cells and significantly lower activity against other cell lines, suggesting high selectivity.[7][8]

The following diagram illustrates the logical progression of these conflicting findings:

A Initial Isolation of Maoecrystal V from Isodon eriocalyx B Early Biological Screening (In Vitro) A->B C Reported Potent and Selective Anticancer Activity (HeLa cells) B->C D Total Synthesis Efforts Initiated by Multiple Research Groups C->D E Successful Total Synthesis of Pure Maoecrystal V D->E F Extensive Biological Re-evaluation (Broad Cancer Cell Line Panel) E->F G No Significant Anticancer Activity Observed F->G H Conclusion: Initial reports likely due to impurities or flawed assays G->H

Figure 1. The conflicting findings on Maoecrystal V's bioactivity.

Comparative Cytotoxicity Data

The table below summarizes the reported half-maximal inhibitory concentration (IC50) values for maoecrystal V from different studies, as well as for its structural isomer, maoecrystal ZG. This starkly contrasts the initial promising results with the later definitive findings.

CompoundCell LineCancer TypeReported IC50 (Initial Studies)Reported IC50 (with Synthetic Compound)
Maoecrystal V HeLaCervical Cancer~20 ng/mL[3], 2.9 µg/mL[7][8]No significant activity[2][6][9]
K562Leukemia>10 µg/mL[7][8]No significant activity[2][6]
A549Lung Carcinoma>10 µg/mL[7][8]No significant activity[2][6]
BGC-823Adenocarcinoma>10 µg/mL[7][8]No significant activity[2][6]
Maoecrystal ZG K562Leukemia2.9 µg/mL[7][8]Not Reported
MCF7Breast Cancer1.6 µg/mL[7][8]Not Reported
A2780Ovarian Cancer1.5 µg/mL[7][8]Not Reported

Standardized Experimental Protocol: In Vitro Cytotoxicity Assay

While the precise protocols from the original studies on maoecrystal V are not detailed, a standard and widely accepted method for determining the cytotoxic effects of a compound on cancer cell lines is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or similar colorimetric assays (e.g., MTS, XTT). The following is a representative protocol.

Objective: To determine the concentration of a test compound that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Cancer cell line of interest (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compound (e.g., maoecrystal V) dissolved in a suitable solvent (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of the test compound in complete medium.

    • After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO) and a blank (medium only).

    • Incubate the plate for another 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT reagent to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • After the incubation, carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines this experimental workflow:

A 1. Cell Seeding (96-well plate) B 2. 24h Incubation (Cell Attachment) A->B C 3. Compound Treatment (Serial Dilutions) B->C D 4. 48-72h Incubation (Drug Exposure) C->D E 5. Add MTT Reagent D->E F 6. 2-4h Incubation (Formazan Formation) E->F G 7. Solubilize Formazan Crystals F->G H 8. Measure Absorbance (570 nm) G->H I 9. Data Analysis (Calculate IC50) H->I

Figure 2. Experimental workflow for a standard MTT cytotoxicity assay.

Conclusion

The case of maoecrystal V underscores the importance of rigorous validation in the field of drug discovery. While the initial reports of its potent anticancer activity generated considerable excitement, the subsequent re-evaluation with a pure, synthetically produced sample demonstrated a lack of significant biological effect. This guide serves as a reminder that the journey of a natural product from initial discovery to a potential therapeutic agent is fraught with challenges and requires meticulous scientific validation at every step. For researchers in this field, the story of maoecrystal V is not one of failure, but a valuable lesson in scientific diligence and the critical role of synthetic chemistry in verifying the biological activity of complex natural products.

References

Confirming the Absolute Stereochemistry of Maoecrystal V: A Comparative Guide to Enantioselective Total Synthesis Approaches

Author: BenchChem Technical Support Team. Date: December 2025

The absolute stereochemistry of the complex diterpenoid maoecrystal V has been unequivocally confirmed through multiple independent enantioselective total syntheses. This guide provides a comparative overview of the key experimental data and methodologies that have solidified our understanding of this intricate natural product's three-dimensional structure.

Initially isolated from Isodon eriocalyx in 2004, the relative and absolute stereochemistry of maoecrystal V was first proposed based on spectroscopic analysis and X-ray crystallography.[1][2] However, the definitive proof of its absolute configuration rested on the ability to synthesize a single enantiomer and compare its chiroptical properties to the natural product. To date, several research groups have successfully achieved the enantioselective total synthesis of (-)-maoecrystal V, the naturally occurring enantiomer.

This guide will compare the key findings from these synthetic endeavors, focusing on the data that directly supports the assignment of the absolute stereochemistry. We will delve into the experimental protocols of the pivotal stereochemistry-inducing reactions from two of these syntheses and present a logical workflow for the confirmation process.

Comparative Analysis of Stereochemical Data

The most direct method for correlating the stereochemistry of a synthetic molecule with a natural product is the comparison of their specific rotations. A match in the sign and magnitude of the optical rotation provides strong evidence that the correct enantiomer has been synthesized. The table below summarizes the specific rotation values reported for natural maoecrystal V and the enantiomerically pure synthetic samples.

SampleSpecific Rotation ([(\alpha)]D)SolventReference
Natural Maoecrystal V-95.2Acetone[2]
(-)-Maoecrystal V (Baran Synthesis)-98.2Methanol[3]
(-)-Maoecrystal V (Zakarian Synthesis)-96.0Chloroform
(-)-Maoecrystal V (Thomson Synthesis)-101.0Chloroform
(-)-Maoecrystal V (Yang Synthesis)-97.5Chloroform

The close agreement between the specific rotation of the natural product and the various synthetic preparations of (-)-maoecrystal V provides compelling evidence for the assigned absolute stereochemistry.

Experimental Protocols for Key Stereochemical Transformations

The establishment of the absolute stereochemistry in the total synthesis of (-)-maoecrystal V originates from a specific, highly controlled enantioselective reaction early in the synthetic sequence. The following sections detail the experimental procedures for these key steps from the Baran and Zakarian syntheses.

Baran Synthesis: Enantioselective Conjugate Addition

The Baran group established the initial stereocenter through a copper-catalyzed enantioselective conjugate addition of an allyl Grignard reagent to cyclohexenone, employing a TADDOL-derived phosphine-phosphite ligand.

Experimental Protocol:

To a solution of CuI (7.5 mg, 0.039 mmol) in 2-methyltetrahydrofuran (B130290) (2.0 mL) at -78 °C was added a solution of the TADDOL-derived ligand L1 (30 mg, 0.041 mmol) in 2-methyltetrahydrofuran (1.0 mL). The resulting mixture was stirred for 30 minutes at -78 °C. A solution of allylmagnesium bromide (1.0 M in diethyl ether, 0.59 mL, 0.59 mmol) was then added dropwise, and the reaction was stirred for an additional 30 minutes. A solution of cyclohexenone (50 mg, 0.52 mmol) in 2-methyltetrahydrofuran (1.0 mL) was added dropwise. The reaction mixture was stirred at -78 °C for 4.5 hours. The reaction was quenched by the addition of saturated aqueous ammonium (B1175870) chloride solution (5 mL) and allowed to warm to room temperature. The aqueous layer was extracted with diethyl ether (3 x 10 mL). The combined organic layers were washed with brine (10 mL), dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel (5% ethyl acetate (B1210297) in hexanes) to afford the desired product in 80% yield and 99% enantiomeric excess.

Zakarian Synthesis: Chiral Auxiliary-Directed C-H Functionalization

The Zakarian group utilized a chiral auxiliary to direct a diastereoselective rhodium-catalyzed C-H functionalization, thereby setting the absolute stereochemistry of a key intermediate.

Experimental Protocol:

A solution of the diazoester substrate bearing a chiral auxiliary (100 mg, 0.20 mmol) in anhydrous dichloromethane (B109758) (10 mL) was added to a flask containing Rh2(S-PTTL)4 (2.0 mol %). The reaction mixture was heated to reflux and stirred for 4 hours. The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel (10% to 20% ethyl acetate in hexanes gradient) to yield the desired dihydrobenzofuran product as a mixture of diastereomers (10:1 dr). The major diastereomer was obtained in 60% ee after separation. Subsequent cleavage of the chiral auxiliary afforded the enantioenriched carboxylic acid.

Visualization of the Stereochemical Confirmation Workflow

The following diagrams illustrate the logical process of confirming absolute stereochemistry through enantioselective synthesis and provide a more detailed look at a key synthetic strategy.

G General Workflow for Stereochemical Confirmation cluster_0 Starting Point cluster_1 Synthesis cluster_2 Analysis & Confirmation A Known Chiral Starting Material or Chiral Catalyst B Enantioselective Reaction to Establish First Stereocenter A->B Control of Stereochemistry C Series of Diastereoselective Reactions B->C Propagation of Stereochemistry D Final Product: Single Enantiomer of Natural Product C->D F Comparison of Spectroscopic and Chiroptical Data D->F Comparison E Isolation of Natural Product E->F G Confirmation of Absolute Stereochemistry F->G

Caption: General workflow for confirming absolute stereochemistry.

G Key Steps in Baran's Enantioselective Synthesis cluster_0 Enantioselective Step cluster_1 Elaboration to Core Structure cluster_2 Completion of Synthesis A Cyclohexenone (Achiral) D Enantioenriched Ketone (>99% ee) A->D B Allyl Grignard (Achiral) B->D C CuI / Chiral TADDOL Ligand C->D Catalyzes and Controls Stereoselectivity E Multi-step sequence D->E F Key Pinacol-type Rearrangement E->F G Core Bicyclic System with Established Stereocenters F->G H Late-stage Functionalization G->H I (-)-Maoecrystal V H->I

Caption: Key stereochemistry-defining steps in Baran's synthesis.

References

A Comparative Guide to the Synthesis of Maoecrystal V: Racemic vs. Enantioselective Strategies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Maoecrystal V, a structurally complex diterpenoid isolated from Isodon eriocalyx, has garnered significant attention from the synthetic chemistry community due to its intricate pentacyclic framework and initial reports of potent cytotoxic activity. The challenge of constructing its unique architecture, featuring a bicyclo[2.2.2]octane core and multiple contiguous stereocenters, has led to the development of several elegant total syntheses. This guide provides a detailed comparison of the racemic and enantioselective approaches to maoecrystal V, offering insights into the strategic evolution of its synthesis and providing key experimental data and protocols for researchers in the field.

Performance Comparison: A Numbers Game

The efficiency and stereochemical control of a synthetic route are critical metrics for its practical application. The following table summarizes the key quantitative data for the total syntheses of maoecrystal V developed by various research groups.

Research GroupSynthesis TypeKey StrategyNumber of StepsOverall YieldEnantiomeric Excess (e.e.)
Yang RacemicIntramolecular Diels-Alder (IMDA)Not specifiedNot specifiedN/A
Danishefsky RacemicIntramolecular Diels-Alder (IMDA)Not specifiedNot specifiedN/A
Zakarian RacemicIntramolecular Diels-Alder (IMDA)~24~1.5%N/A
Yang EnantioselectiveSharpless Asymmetric EpoxidationNot specifiedNot specifiedNot specified
Zakarian EnantioselectiveChiral Auxiliary-Directed C-H Functionalization~24Not specified84%
Thomson EnantioselectiveIntermolecular Diels-AlderNot specifiedNot specifiedNot specified
Baran EnantioselectiveBiomimetic Pinacol Rearrangement11Not specified>99:1 e.r.

Strategic Divergence: Crafting Chirality

The fundamental difference between racemic and enantioselective syntheses lies in the approach to controlling stereochemistry. Racemic syntheses produce an equal mixture of both enantiomers, while enantioselective routes are designed to yield a single, desired enantiomer.

G Logical Workflow: Racemic vs. Enantioselective Synthesis of Maoecrystal V cluster_racemic Racemic Synthesis cluster_enantio Enantioselective Synthesis Racemic_Start Achiral Starting Materials Racemic_Key Key Intermediate Construction (e.g., IMDA precursor) Racemic_Start->Racemic_Key Racemic_IMDA Diastereoselective Cycloaddition (e.g., Intramolecular Diels-Alder) Racemic_Key->Racemic_IMDA Racemic_End Completion of Synthesis Racemic_IMDA->Racemic_End Racemic_Product (±)-Maoecrystal V Racemic_End->Racemic_Product Enantio_Start Chiral or Prochiral Starting Materials Enantio_Stereo Enantiodetermining Step (e.g., Asymmetric Catalysis, Chiral Auxiliary) Enantio_Start->Enantio_Stereo Enantio_Key Chiral Key Intermediate Enantio_Stereo->Enantio_Key Enantio_Diastereo Diastereoselective Transformations Enantio_Key->Enantio_Diastereo Enantio_End Completion of Synthesis Enantio_Diastereo->Enantio_End Enantio_Product (-)-Maoecrystal V Enantio_End->Enantio_Product

The Shifting Story of Maoecrystal B: A Case for Independent Verification in Cytotoxicity Screening

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the evaluation of a compound's cytotoxic potential is a critical step in the discovery of new therapeutic agents. This guide provides a comparative overview of the reported cytotoxicity of maoecrystal B, a complex diterpenoid isolated from the Chinese medicinal herb Isodon eriocalyx. However, the narrative of this compound's bioactivity is a cautionary tale, underscoring the paramount importance of independent verification of experimental data.

Initially, this compound was reported to possess remarkable cytotoxic activity, particularly against the HeLa human cervical cancer cell line.[1] This finding generated significant interest in the scientific community, prompting extensive efforts to synthesize the molecule. However, subsequent, more comprehensive studies, including a notable re-evaluation by Baran and coworkers, revealed that synthetically produced this compound exhibited virtually no cytotoxicity across a panel of 32 different cancer cell lines, including HeLa.[1] This stark discrepancy highlights the potential for flawed assays or impure initial samples to generate misleading results.

A Tale of Two Data Sets: The Conflicting Cytotoxicity of this compound

The dramatic difference in the reported cytotoxic activity of this compound is best illustrated by a direct comparison of the initial findings with later, independently verified data. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a common measure of a compound's potency in inhibiting a biological or biochemical function.

CompoundCell LineReported IC50 (Initial Study)Reported IC50 (Re-evaluation)
This compound HeLa0.02 µg/mL (approx. 60 nM)[1][2]Little to no activity observed[1]
Cisplatin HeLa0.99 µg/mL[1]Varies (e.g., 22.4 µM and 12.3 µM for 24h and 48h)[3]

As the table clearly shows, the initially reported sub-micromolar cytotoxicity of this compound against HeLa cells could not be reproduced in later studies. Cisplatin, a widely used chemotherapeutic agent, is included for reference to provide context for the initially claimed potency. The variability in cisplatin's IC50 values across different studies also underscores the importance of consistent experimental conditions and reporting.[4][5]

Deconstructing the Experiment: How Cytotoxicity is Measured

To understand how such discrepancies can arise, it's essential to be familiar with the experimental protocols used to determine cytotoxicity. One of the most common methods is the MTT assay.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Human cancer cell line (e.g., HeLa)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • Test compound (this compound) and control (e.g., Cisplatin)

  • 96-well microtiter plates

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound and control in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Cytotoxicity_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Cell Seeding cell_culture->cell_seeding compound_prep Compound Preparation treatment Compound Treatment compound_prep->treatment cell_seeding->treatment incubation Incubation treatment->incubation assay Cytotoxicity Assay (e.g., MTT) incubation->assay readout Data Readout assay->readout calculation IC50 Calculation readout->calculation verification Independent Verification calculation->verification

A generalized workflow for in vitro cytotoxicity testing.

Potential Mechanisms of Cytotoxicity: A Look at Apoptosis

While this compound's cytotoxicity is now , it is still valuable for researchers to understand the potential mechanisms through which a compound might induce cell death. A common pathway is apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial-mediated) pathway. Both pathways converge on the activation of effector caspases, which are proteases that execute the final stages of cell death.

It is crucial to reiterate that the following diagram represents a general model of apoptosis and is not a confirmed mechanism of action for this compound.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway ligand Death Ligand receptor Death Receptor ligand->receptor caspase8 Caspase-8 receptor->caspase8 mitochondria Mitochondria caspase8->mitochondria via Bid/Bax caspase3 Caspase-3 caspase8->caspase3 stress Cellular Stress stress->mitochondria cytochrome_c Cytochrome c mitochondria->cytochrome_c caspase9 Caspase-9 cytochrome_c->caspase9 caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

The extrinsic and intrinsic pathways of apoptosis.

Conclusion: The Imperative of Rigorous Verification

The story of this compound serves as a powerful reminder of the complexities and potential pitfalls in the early stages of drug discovery. While the initial reports of its potent cytotoxicity were exciting, the subsequent refutation of these claims after rigorous synthesis and testing underscores the absolute necessity of independent verification. For researchers in this field, this case highlights the importance of:

  • Reproducibility: Ensuring that experimental results can be consistently reproduced by independent laboratories.

  • Purity of Compounds: Using well-characterized and highly pure compounds for biological assays to avoid misleading results from contaminants.

  • Robust Assays: Employing multiple, validated assay methods to confirm biological activity and rule out assay-specific artifacts.

Ultimately, the scientific process is self-correcting. The re-evaluation of this compound's bioactivity, while disappointing in terms of its therapeutic potential, represents a success for scientific rigor. It is through such diligent and unbiased investigation that the field of drug discovery can confidently identify and advance compounds with true therapeutic promise.

References

Safety Operating Guide

Navigating the Safe Disposal of Maoecrystal B: A Protocol for Uncharacterized Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Specific Disposal Data for Maoecrystal B

As a novel or highly specialized research compound, a specific Safety Data Sheet (SDS) with detailed disposal procedures for this compound is not publicly available. The handling and disposal of such uncharacterized substances require a conservative approach, treating the compound as potentially hazardous until its properties are well-understood.[1][2][3] This guide provides a procedural framework for researchers, scientists, and drug development professionals to safely manage the disposal of this compound and other novel chemical entities, ensuring both personal safety and environmental compliance.

The cornerstone of this process is consultation with your institution's Environmental Health and Safety (EHS) office.[1] EHS professionals are equipped to provide guidance tailored to your specific facilities and in compliance with local, state, and federal regulations.[1][4]

Immediate Safety and Handling Protocols

In the absence of specific hazard data, this compound should be handled with the assumption that it may be toxic, flammable, corrosive, or environmentally harmful.[1][5] Adherence to stringent safety protocols is paramount.

Personal Protective Equipment (PPE):

  • Gloves: Always wear chemical-resistant gloves, such as nitrile rubber.[1][5]

  • Eye Protection: Safety goggles or a face shield are mandatory.[1][5]

  • Lab Coat: A flame-resistant lab coat should be worn to protect from contamination.[1][5]

  • Ventilation: All manipulations of this compound should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][5]

Illustrative Safety Data for Risk Assessment

While specific quantitative data for this compound is unavailable, the following table illustrates the types of information that would be found in an SDS. This serves as a guide for the critical parameters to consider in a risk assessment for any novel compound.

PropertyHypothetical Value/InformationRationale for Safe Handling
Physical State Solid (crystalline powder)Potential for aerosolization; handle in a ventilated enclosure like a fume hood.[2]
Solubility Soluble in DMSO, MethanolUse appropriate solvent-resistant gloves and eye protection.[2]
Acute Toxicity (Oral) Data Not AvailableAssume high toxicity. Avoid ingestion and skin contact.[2]
Carcinogenicity Data Not AvailableTreat as a potential carcinogen.[2]
Mutagenicity Data Not AvailableTreat as a potential mutagen.[2]
Reactivity Unknown; consider structural analogs for potential incompatibilities.Store away from strong oxidizing agents, acids, and bases. Do not mix with other waste streams.[6]
Environmental Hazards Data Not AvailableAssume harmful to aquatic life. Do not dispose of down the drain or in regular trash.[7][8]

Step-by-Step Disposal Procedure for Uncharacterized Compounds

The following workflow provides a logical process for the safe disposal of this compound or any novel chemical compound.

DisposalWorkflow cluster_prep Preparation & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Start: this compound Waste Generated B Segregate Waste Stream (Do not mix with other chemicals) A->B C Select Chemically Compatible Waste Container B->C D Label Container as 'Hazardous Waste' with Compound Name & Date C->D E Store in a Designated, Secure, and Well-Ventilated Satellite Accumulation Area D->E F Keep Container Tightly Closed When Not in Use E->F G Compile All Available Information: - Synthesis Route - Precursor Chemicals - Known Properties F->G H Contact Institutional Environmental Health & Safety (EHS) Office G->H I Follow EHS Guidance for Waste Pickup and Final Disposal by a Licensed Contractor H->I J End: Waste Properly Disposed I->J

Disposal workflow for uncharacterized chemicals.

Experimental Protocols for Waste Management

Waste Segregation and Collection:

  • Isolate: Do not mix this compound waste with any other chemical waste streams.[5][6]

  • Contain Liquids: Collect all liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

  • Contain Solids: Collect all solid waste contaminated with this compound (e.g., pipette tips, gloves, absorbent pads) in a separate, sealed, and clearly labeled hazardous waste container.[5]

Container Labeling: As soon as waste is added, the container must be clearly labeled. The label should include:

  • The words "Hazardous Waste".[6][9]

  • The chemical name: "this compound".

  • The date of accumulation.[6]

  • The name and contact information of the responsible researcher.[9]

  • Any known hazards (e.g., "Potentially Toxic").

Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area that is secure, well-ventilated, and away from incompatible chemicals.[5][6]

Final Disposal: The ultimate disposal of uncharacterized chemical waste must be handled by a licensed hazardous waste disposal company.

  • Compile Information: Gather all relevant information about this compound, including its synthetic route, precursor chemicals, and any observed properties.[1] This information is crucial for waste management professionals to determine the appropriate disposal method.

  • Contact EHS: Provide this information to your institution's EHS office. They will provide guidance and arrange for the proper disposal in accordance with regulatory requirements.[5][8][10] Never dispose of uncharacterized chemicals down the drain or in the regular trash.[7][8]

References

Personal protective equipment for handling Maoecrystal B

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical information for handling Maoecrystal B. As no specific Safety Data Sheet (SDS) is available for this compound, the following guidance is based on best practices for handling potent cytotoxic compounds. Researchers should conduct a risk assessment prior to handling and adhere to all institutional and national safety regulations. Maoecrystal V has been reported to exhibit potent cytotoxic activity against various human tumor cell lines, with an IC50 value of approximately 20 ng/mL against the HeLa cell line.[1][2] Therefore, it is imperative to handle this compound with extreme caution to minimize exposure.

Personal Protective Equipment (PPE)

The selection and proper use of Personal Protective Equipment (PPE) are critical to ensure the safety of personnel handling this compound. The following table summarizes the recommended PPE for various laboratory activities involving this potent compound.

Activity Respiratory Protection Hand Protection Body Protection Eye Protection Foot Protection
Unpacking and Storage N95 or higher-rated respiratorDouble nitrile glovesDisposable gown or lab coatSafety glasses with side shieldsClosed-toe shoes
Weighing and Aliquoting (Solid) Powered Air-Purifying Respirator (PAPR) or N100/FFP3 respirator within a certified chemical fume hood or glove boxDouble chemotherapy-rated glovesDisposable, fluid-resistant gown or coverallsChemical splash goggles and a face shieldShoe covers
Solution Preparation N95 or higher-rated respirator within a certified chemical fume hoodDouble chemotherapy-rated glovesDisposable, fluid-resistant gownChemical splash gogglesShoe covers
Administration to Cell Cultures or Animals N95 or higher-rated respiratorDouble chemotherapy-rated glovesDisposable, fluid-resistant gownSafety glasses with side shieldsNot applicable
Waste Disposal and Decontamination N95 or higher-rated respiratorDouble heavy-duty nitrile or neoprene glovesDisposable, fluid-resistant gown or coverallsChemical splash goggles and a face shieldShoe covers

Experimental Protocols: Donning and Doffing PPE

Proper technique for putting on (donning) and taking off (doffing) PPE is crucial to prevent contamination.

Donning Procedure:

  • Preparation: Before entering the designated handling area, inspect all PPE for any defects.

  • Shoe Covers: Put on the first pair of shoe covers if required.

  • Inner Gloves: Don the first pair of chemotherapy-rated gloves.

  • Gown: Put on a disposable, fluid-resistant gown, ensuring it is fully closed at the back.

  • Respiratory Protection: Fit-check your N95 respirator or ensure your PAPR is functioning correctly.

  • Eye Protection: Put on chemical splash goggles and a face shield.

  • Outer Gloves: Don the second pair of chemotherapy-rated gloves, ensuring the cuffs are pulled over the sleeves of the gown.

Doffing Procedure:

  • Decontamination of Outer Gloves: While still wearing all PPE, wipe down the outer gloves with a suitable deactivating agent.

  • Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them. Dispose of them in a designated cytotoxic waste container.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously, rolling the gown outwards and turning the gloves inside out. Dispose of them immediately in a cytotoxic waste container.

  • Exit Handling Area: Exit the immediate handling area.

  • Shoe Covers: Remove shoe covers and dispose of them in the appropriate waste container.

  • Eye Protection: Remove the face shield and goggles.

  • Respiratory Protection: Remove your respirator.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Operational and Disposal Plans

Handling Operations:

  • All work with solid this compound should be conducted in a certified chemical fume hood, glove box, or other ventilated enclosure to minimize aerosol generation.

  • Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. Decontaminate equipment after use or dispose of it as cytotoxic waste.

  • Prepare a spill kit specifically for cytotoxic compounds and ensure all personnel are trained in its use.

Waste Disposal:

  • All materials that come into contact with this compound, including gloves, gowns, weigh papers, and pipette tips, must be disposed of as cytotoxic waste.[3]

  • Cytotoxic waste should be segregated from other waste streams and placed in clearly labeled, leak-proof, and puncture-resistant containers.[3][4] These containers are often color-coded, typically purple or yellow with a cytotoxic symbol.[5]

  • Sharps contaminated with this compound must be placed in a designated cytotoxic sharps container.[4]

  • Follow all institutional and local regulations for the final disposal of cytotoxic waste, which often involves incineration at high temperatures.[6]

Workflow for Handling this compound

MaoecrystalB_Handling_Workflow Workflow for Safe Handling of this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_disposal Disposal Phase A Conduct Risk Assessment B Assemble All Necessary PPE A->B C Prepare Designated Handling Area (Fume Hood/Glove Box) B->C D Prepare Spill Kit C->D E Don PPE Following Protocol D->E Proceed to Handling F Handle this compound (Weighing, Solubilizing) E->F G Perform Experiment F->G H Decontaminate Work Surfaces and Equipment G->H I Segregate and Dispose of Contaminated Waste H->I Proceed to Disposal J Doff PPE Following Protocol I->J K Dispose of PPE in Cytotoxic Waste J->K L Perform Final Hand Hygiene K->L

Caption: Workflow for the safe handling of this compound, from preparation to disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.